Lenacapavir Pacfosacil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2937414-47-4 |
|---|---|
Molecular Formula |
C53H49ClF10N7O12PS2 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
2-[2-[4-[[4-chloro-7-[2-[(1S)-2-(3,5-difluorophenyl)-1-[[2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetyl]amino]ethyl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-3-pyridinyl]-1-(2,2,2-trifluoroethyl)indazol-3-yl]-methylsulfonylamino]-2-methyl-4-oxobutan-2-yl]-5-methyl-3-phosphonooxyphenyl]acetic acid |
InChI |
InChI=1S/C53H49ClF10N7O12PS2/c1-25-14-27(19-40(74)75)43(37(15-25)83-84(76,77)78)49(2,3)22-39(73)71(86(7,81)82)48-42-35(54)11-10-32(45(42)70(68-48)24-51(57,58)59)31-9-8-30(12-13-50(4,5)85(6,79)80)65-44(31)36(18-26-16-28(55)20-29(56)17-26)66-38(72)23-69-47-41(46(67-69)53(62,63)64)33-21-34(33)52(47,60)61/h8-11,14-17,20,33-34,36H,18-19,21-24H2,1-7H3,(H,66,72)(H,74,75)(H2,76,77,78)/t33-,34+,36-/m0/s1 |
InChI Key |
XXPJRIWJFUQOCT-LFBNJJMOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lenacapavir Pacfosacil in HIV-1 Capsid Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, represents a paradigm shift in antiretroviral therapy. Administered as the prodrug pacfosacil, which is rapidly converted to the active moiety, lenacapavir targets the HIV-1 capsid protein (CA) and disrupts multiple, essential stages of the viral lifecycle. This technical guide provides a comprehensive overview of the molecular mechanisms by which lenacapavir interferes with HIV-1 capsid assembly and disassembly, leading to potent antiviral activity. We delve into the structural basis of its interaction with the capsid, the quantitative parameters of its efficacy, detailed experimental protocols for its study, and the mechanisms of viral resistance.
Introduction: The HIV-1 Capsid as a Multifunctional Target
The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral capsid (CA) protein. Far from being a passive container for the viral genome, the capsid is a dynamic and critical orchestrator of both early and late stages of the HIV-1 replication cycle. Its integrity and timely disassembly are finely regulated processes essential for successful infection.
Early-Stage Functions:
-
Protection of the viral genome: The capsid shields the viral RNA and reverse transcription complex from cellular sensors and degradative enzymes.
-
Reverse transcription: The capsid provides a contained environment conducive to the synthesis of viral DNA.
-
Trafficking to the nucleus: The capsid interacts with host cell factors to facilitate its transport along the cytoskeleton towards the nuclear pore complex.
-
Nuclear import: The intact or partially disassembled capsid is actively imported into the nucleus, a critical step for the integration of viral DNA into the host genome.
Late-Stage Functions:
-
Assembly: Following the synthesis of new viral proteins, Gag polyproteins traffic to the plasma membrane and assemble into immature virions.
-
Maturation: Upon budding, the viral protease cleaves the Gag polyprotein, leading to the rearrangement of CA proteins into the mature, conical capsid.
The multifaceted and essential roles of the HIV-1 capsid make it an attractive target for antiretroviral therapy. Lenacapavir is the first approved drug that specifically targets this viral component.
Pacfosacil: Prodrug to Active Lenacapavir
Lenacapavir is administered subcutaneously as pacfosacil, a phosphonamidate prodrug designed to enhance its solubility and pharmacokinetic profile. Following administration, pacfosacil is rapidly and efficiently converted to the active drug, lenacapavir, through hydrolysis by cellular enzymes. This conversion ensures sustained high concentrations of lenacapavir in the plasma, allowing for a long-acting, twice-yearly dosing regimen.
Molecular Mechanism of Action: A Dual-Pronged Attack
Lenacapavir exerts its potent antiviral effect by binding to a highly conserved hydrophobic pocket at the interface between adjacent CA subunits within the capsid hexamer.[1][2] This binding event has a dual and paradoxical consequence on the capsid structure: it disrupts the integrity of the viral core while simultaneously hyperstabilizing the capsid lattice.[3][4][5]
Early-Stage Inhibition: Preventing Nuclear Entry
In the early stages of infection, lenacapavir binding to the mature capsid has several detrimental effects:
-
Disruption of Core Integrity: Paradoxically, while stabilizing the lattice, lenacapavir binding can also lead to the premature disruption of the viral core's integrity.[3][4][5] This can result in the loss of the viral genome and associated enzymes before they can be productively used.
-
Hyperstabilization of the Capsid Lattice: Lenacapavir binding strengthens the interactions between CA subunits, leading to a "hyperstabilized" or rigidified capsid lattice.[3][4][5] This increased stability is thought to interfere with the precisely timed and spatially regulated process of uncoating (disassembly) that is necessary for the release of the viral pre-integration complex (PIC) into the nucleus.
-
Inhibition of Nuclear Import: The altered stability and conformation of the lenacapavir-bound capsid interfere with its ability to properly interact with host factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are essential for trafficking to and import through the nuclear pore complex.[1][2][6] While lenacapavir-treated cores can still dock at the nuclear envelope, their entry into the nucleus is impaired.[3][5]
Late-Stage Inhibition: Disrupting Virion Assembly and Maturation
Lenacapavir also potently inhibits the late stages of the viral lifecycle:
-
Aberrant Capsid Assembly: During the maturation of new virions, lenacapavir interferes with the ordered assembly of CA proteins. It accelerates the rate of assembly, leading to the formation of malformed, aberrant capsid structures that are often incomplete or improperly shaped.[7][8][9]
-
Impaired Gag-Pol Processing: Lenacapavir's interaction with the CA domain within the Gag and Gag-Pol polyproteins can interfere with their proper processing by the viral protease.[10] This leads to the production of non-infectious viral particles.[11]
-
Reduced Virion Infectivity: The resulting virions produced in the presence of lenacapavir contain defective capsids and are non-infectious.[12]
Quantitative Data
The potency and efficacy of lenacapavir have been extensively characterized through in vitro and clinical studies.
Table 1: In Vitro Antiviral Potency of Lenacapavir
| Cell Type | HIV-1 Strain/Isolate | EC50 (pM) | Reference(s) |
| MT-4 cells | Wild-Type | 105 | [13][14] |
| Primary Human CD4+ T-cells | Wild-Type | 32 | [13][14] |
| Macrophages | Wild-Type | 56 | [13][14] |
| HEK293T cells | 23 Clinical Isolates | 20 - 160 | [15] |
| Various | Subtypes A, A1, AE, AG, B, BF, C, D, F1, G, H | 21 - 115 | [16] |
| MAGIC-5A cells | HIV-2 Isolates | ~2200 | [4] |
Table 2: Lenacapavir Binding Affinity
| Parameter | Value | Method | Reference(s) |
| KD | ~200 pM | Surface Plasmon Resonance (SPR) | [6] |
Table 3: Lenacapavir Resistance-Associated Mutations (RAMs) and Fold-Change in EC50
| Mutation | Fold-Change in EC50 | Replicative Capacity (% of Wild-Type) | Reference(s) |
| Q67H | 4.6 - 6 | 58% | [7] |
| N74D | 9 - 22 | Reduced | [16][17] |
| M66I | >2000 | 1.5% | [7] |
| L56V | 72 | 0.6% | [15] |
| N57H | 4,890 | 12% | [15] |
| K70N/R/S | Variable | Reduced | [16] |
| T107N | 4 | Reduced | [16] |
| Q67H/N74D | >306 | Reduced | [9] |
Experimental Protocols
The understanding of lenacapavir's mechanism of action has been elucidated through a variety of sophisticated experimental techniques.
In Vitro Antiviral Activity Assay (EC50 Determination)
This assay measures the concentration of lenacapavir required to inhibit HIV-1 replication by 50%.
Methodology:
-
Cell Culture: Culture susceptible target cells (e.g., MT-4, TZM-bl, or primary CD4+ T-cells) in appropriate media.
-
Compound Dilution: Prepare serial dilutions of lenacapavir in culture medium.
-
Infection: Infect the target cells with a known amount of HIV-1 in the presence of the various concentrations of lenacapavir.
-
Incubation: Incubate the infected cells for a period that allows for viral replication (typically 3-7 days).
-
Readout: Quantify viral replication by measuring a reporter gene (e.g., luciferase or β-galactosidase) or by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
Data Analysis: Plot the percentage of viral inhibition against the log of the lenacapavir concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Capsid Assembly Assay
This assay assesses the effect of lenacapavir on the in vitro assembly of purified recombinant HIV-1 CA protein.
Methodology:
-
Protein Purification: Express and purify recombinant HIV-1 CA protein.
-
Assembly Reaction: Induce CA assembly by adding a high concentration of NaCl to a solution of purified CA protein in the presence or absence of lenacapavir.
-
Monitoring Assembly: Monitor the kinetics of capsid assembly by measuring the increase in turbidity (light scattering) at 350 nm over time.
-
Data Analysis: Compare the assembly kinetics in the presence of lenacapavir to the control to determine if the compound accelerates, inhibits, or has no effect on capsid assembly.
Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)
These techniques provide high-resolution structural information about the interaction of lenacapavir with the HIV-1 capsid.
Methodology:
-
Sample Preparation: Prepare HIV-1 viral cores or in vitro assembled capsids in the presence of lenacapavir.
-
Vitrification: Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to preserve the native structure.
-
Data Collection (Cryo-EM): Acquire a large number of 2D projection images of the vitrified sample using a transmission electron microscope.
-
Data Collection (Cryo-ET): Acquire a series of 2D images of the same area of the sample at different tilt angles.
-
Image Processing and 3D Reconstruction: Computationally process the images to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.
-
Model Building: Build an atomic model of the CA protein and lenacapavir into the 3D density map to visualize the molecular interactions.
Single-Molecule Fluorescence Imaging of Capsid Uncoating
This technique allows for the real-time visualization of the disassembly of individual HIV-1 capsids.
Methodology:
-
Virus Labeling: Produce fluorescently labeled HIV-1 particles, for example, by incorporating a fluorescent protein fused to a viral protein (e.g., IN-sfGFP) and a fluorescently labeled cyclophilin A (CypA) that binds to the capsid exterior.
-
Immobilization: Immobilize the labeled virions on a glass coverslip.
-
Permeabilization and Uncoating Induction: Permeabilize the viral membrane to expose the capsid to the buffer containing lenacapavir and other factors that may influence uncoating.
-
TIRF Microscopy: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the fluorescence signals from individual viral particles over time.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics of capsid disassembly for individual particles.
Visualizations
Lenacapavir's Multi-Stage Mechanism of Action
Caption: Lenacapavir's dual mechanism of action targeting both early and late stages of the HIV-1 lifecycle.
Experimental Workflow for EC50 Determination
Caption: A simplified workflow for determining the in vitro antiviral potency (EC50) of lenacapavir.
Cryo-EM Workflow for Structural Analysis
Caption: A generalized workflow for determining the structure of the lenacapavir-capsid complex using cryo-EM.
Conclusion
Lenacapavir's unique, multi-stage mechanism of action against the HIV-1 capsid represents a significant advancement in antiretroviral therapy. By simultaneously disrupting core integrity and hyperstabilizing the capsid lattice, it effectively blocks both early and late stages of the viral lifecycle. Its high potency, long-acting formulation, and distinct resistance profile make it a valuable tool in the management of HIV-1 infection, particularly for individuals with multidrug-resistant virus. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation capsid inhibitors and for optimizing its clinical use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. natap.org [natap.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 7. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. infezmed.it [infezmed.it]
- 11. benchchem.com [benchchem.com]
- 12. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Time-Resolved Fluorescence Imaging and Correlative Cryo-Electron Tomography to Study Structural Changes of the HIV-1 Capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Potency of Lenacapavir Against HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral potency of Lenacapavir (B1654289), a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein. Lenacapavir demonstrates a novel mechanism of action, interfering with multiple essential stages of the viral life cycle, resulting in picomolar potency and a high barrier to resistance.[1] This document details the quantitative antiviral activity, experimental methodologies used for its characterization, and visual representations of its mechanism and experimental workflows.
Quantitative Antiviral Activity
Lenacapavir exhibits potent antiviral activity against a broad range of HIV-1 isolates in various cell types. The following tables summarize the key quantitative data on its in vitro efficacy.
Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1 in Different Cell Lines
| Cell Line | HIV-1 Strain(s) | Mean EC50 (pM) | EC50 Range (pM) |
| MT-4 cells | Laboratory strains | 105 | - |
| Primary human CD4+ T cells | Laboratory strains | 32 | - |
| Primary human macrophages | Laboratory strains | 56 | - |
| HEK293T cells | Clinical isolates (subtypes A, A1, AE, AG, B, BF, C, D, G, H) | 240 (0.24 nM) | 150 - 360 (0.15 - 0.36 nM) |
| Lymphoblastoid cell lines | Not specified | - | 30 - 190 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | - | 30 - 190 |
EC50 (half-maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.[2][3][4]
Table 2: Antiviral Activity of Lenacapavir against HIV-2
| Cell Type | HIV-2 Isolate(s) | Mean EC50 (pM) |
| Not specified | Two isolates | 885 |
Note: Lenacapavir is approximately 8-10 times less active against HIV-2 isolates compared to HIV-1.[4]
Mechanism of Action: A Multi-Stage Inhibition
Lenacapavir's unique mechanism of action targets the HIV-1 capsid protein, interfering with multiple critical steps in the viral life cycle, both early and late.[1][3][5]
Early Stage Inhibition
In the early stages of infection, Lenacapavir disrupts the proper disassembly of the viral capsid (uncoating) after the virus enters the host cell. This premature or altered uncoating prevents the efficient reverse transcription of the viral RNA into DNA and blocks the nuclear entry of the viral pre-integration complex.[6][7][8] By binding to the capsid, Lenacapavir competitively inhibits the interaction with essential host factors like CPSF6 and Nup153, which are crucial for nuclear import.[1][6]
Late Stage Inhibition
During the late stages of the viral life cycle, Lenacapavir interferes with the assembly of new virions. It disrupts the proper formation of the capsid core, leading to the production of malformed, non-infectious virus particles.[3][9][10] The drug accelerates the assembly of capsid monomers into aberrant structures, resulting in hyper-stable or improperly formed capsids.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. natap.org [natap.org]
- 3. infezmed.it [infezmed.it]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. google.com [google.com]
- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
Lenacapavir Pacfosacil: A Technical Deep Dive into a First-in-Class HIV-1 Capsid Inhibitor and its Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (LEN) marks a significant advancement in antiretroviral therapy as the first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid. Its novel mechanism of action, targeting multiple stages of the viral lifecycle, offers a potent new weapon against multidrug-resistant HIV-1 strains. To enhance its therapeutic potential, a soluble prodrug, Lenacapavir Pacfosacil (PAC), has been developed. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacokinetic profiles of both Lenacapavir and its pacfosacil prodrug. Detailed methodologies for key analytical and in-vitro experiments are presented, alongside visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Lenacapavir is a complex small molecule, while Pacfosacil is its phosphate (B84403) ester prodrug designed to improve solubility.
Chemical Structure
Lenacapavir (GS-6207)
-
IUPAC Name: N-[(1S)-1-{3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]-6-[3-(methanesulfonyl)-3-methylbut-1-yn-1-yl]pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl]-2-[(3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[1][2]cyclopenta[1,2-c]pyrazol-1-yl]acetamide
-
Chemical Formula: C₃₉H₃₂ClF₁₀N₇O₅S₂
-
Molecular Weight: 968.28 g/mol
-
CAS Number: 2189684-44-2
This compound
-
IUPAC Name: 2-[2-[4-[[4-chloro-7-[2-[(1S)-2-(3,5-difluorophenyl)-1-[[2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.0²,⁴]nona-1(6),8-dien-7-yl]acetyl]amino]ethyl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-3-pyridinyl]-1-(2,2,2-trifluoroethyl)indazol-3-yl]-methylsulfonylamino]-2-methyl-4-oxobutan-2-yl]-5-methyl-3-phosphonooxyphenyl]acetic acid[3]
-
Chemical Formula: C₅₃H₄₉ClF₁₀N₇O₁₂PS₂[4]
-
Molecular Weight: 1296.54 g/mol [4]
-
CAS Number: 2937414-47-4[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Lenacapavir and its prodrug, Pacfosacil.
| Property | Lenacapavir | This compound |
| Molecular Weight | 968.28 g/mol | 1296.54 g/mol [4] |
| LogP | 6.4 | 7.3[3] |
| Aqueous Solubility | Practically insoluble in water | Data not publicly available |
| pKa | 6.69 | Data not publicly available |
| Appearance | Light yellow to yellow solid | To be determined[4] |
Mechanism of Action: A Multi-Pronged Attack on the HIV-1 Capsid
Lenacapavir exerts its potent antiviral activity by targeting the HIV-1 capsid protein (p24) at multiple, distinct stages of the viral lifecycle. This multifaceted mechanism is a key differentiator from other antiretroviral agents.
dot
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Pharmacokinetics
The pharmacokinetic profiles of Lenacapavir following oral and subcutaneous administration have been extensively studied. Pacfosacil, as a prodrug, is designed to be converted to Lenacapavir in vivo.
Lenacapavir Pharmacokinetic Parameters
| Parameter | Oral Administration | Subcutaneous Administration |
| Bioavailability | 6-10% | ~100% |
| Tmax | ~4 hours | ~84 days |
| Half-life (t½) | 10-12 days | 8-12 weeks |
| Protein Binding | ~99.8% | ~99.8% |
| Volume of Distribution (Vd) | 976 L (in heavily treatment-experienced patients) | 976 L (in heavily treatment-experienced patients) |
| Metabolism | CYP3A and UGT1A1 mediated | CYP3A and UGT1A1 mediated |
| Elimination | Primarily biliary/fecal (~76%) | Primarily biliary/fecal (~76%) |
Pacfosacil to Lenacapavir Conversion
Pacfosacil is a phosphate ester prodrug that is designed to be enzymatically cleaved in vivo to release the active parent drug, Lenacapavir. This conversion is anticipated to be mediated by cellular phosphatases.
dot
Caption: Enzymatic conversion of Pacfosacil to Lenacapavir.
Experimental Protocols
Detailed methodologies for key in vitro and analytical experiments are provided below.
In Vitro Anti-HIV Activity Assay (Multi-Cycle)
This protocol outlines a method to determine the 50% effective concentration (EC₅₀) of Lenacapavir in a multi-cycle infection assay.
dot
Caption: Workflow for in vitro anti-HIV activity assay.
Methodology:
-
Cell Culture: Maintain MT-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Drug Preparation: Prepare a stock solution of Lenacapavir in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Infection: Seed MT-2 cells in a 96-well plate. Add the serially diluted Lenacapavir to the wells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include appropriate controls (cells only, virus and cells without drug).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-7 days.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the no-drug control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Quantification of Lenacapavir in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of Lenacapavir in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Lenacapavir (GS-6207): A Technical Whitepaper on a First-in-Class HIV-1 Capsid Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenacapavir (B1654289) (LEN) represents a paradigm shift in antiretroviral therapy as a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its novel mechanism of action, targeting multiple, distinct stages of the viral lifecycle, results in picomolar potency and a high barrier to resistance. By binding directly to a structural protein essential for viral replication, lenacapavir disrupts both early-stage processes, such as nuclear import of viral DNA, and late-stage events, including virion assembly and release. This multi-faceted inhibition profile distinguishes it from all existing classes of antiretrovirals, which typically target viral enzymes.[1][2] This document provides a comprehensive technical overview of lenacapavir, detailing its mechanism of action, in vitro activity, resistance profile, pharmacokinetic properties, and the experimental protocols used for its characterization.
Introduction
The management of HIV-1 infection has been revolutionized by combination antiretroviral therapy (cART), which has transformed HIV into a chronic, manageable condition. However, challenges related to lifelong daily adherence, drug-drug interactions, and the emergence of multi-drug resistant (MDR) strains necessitate the development of new therapeutic agents with novel mechanisms and simplified dosing regimens.[2]
Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor developed to address these unmet needs.[3] It is approved in multiple countries for heavily treatment-experienced adults with MDR HIV-1 infection and is under investigation as a long-acting agent for both treatment and pre-exposure prophylaxis (PrEP).[4][5] Its ability to be administered orally or via subcutaneous injection every six months offers a significant advantage in reducing treatment burden and improving adherence.[1][2] This guide delves into the core scientific principles underpinning lenacapavir's function as a viral capsid and nucleocapsid inhibitor.
Mechanism of Action: Multi-Stage Capsid Inhibition
Lenacapavir's unique mechanism of action is centered on its ability to bind to the HIV-1 capsid protein (p24), a critical structural component of the virus.[1][6] The capsid core, formed by the polymerization of p24 monomers into pentamers and hexamers, protects the viral RNA genome and essential enzymes.[1][4] Lenacapavir binds to a highly conserved interface between capsid subunits, disrupting capsid function at multiple points in the HIV-1 lifecycle.[2][3]
Early-Stage Inhibition:
-
Nuclear Import Blockade: After viral entry into a host cell, the intact capsid core is transported to the nuclear pore. Lenacapavir binding stabilizes the capsid, preventing its proper disassembly (uncoating) and interfering with the capsid's ability to recruit host factors required for nuclear import of the viral pre-integration complex. This effectively blocks the delivery of viral cDNA into the nucleus, a prerequisite for integration into the host genome.[1]
Late-Stage Inhibition:
-
Assembly and Release Disruption: During the formation of new virus particles, lenacapavir interferes with the function of the Gag and Gag-Pol polyproteins.[1] It accelerates the rate of capsid subunit association, leading to the assembly of malformed or aberrant capsid cores.[1][7]
-
Reduced Infectivity: These improperly formed capsids are often unable to correctly encase the viral genome, resulting in the production of non-infectious virions.[1][7]
This multistage inhibition, targeting both the beginning and end of the replication process, contributes to lenacapavir's exceptional potency.[1]
In Vitro Antiviral Activity & Potency
Lenacapavir exhibits potent antiviral activity against a wide range of HIV-1 subtypes and demonstrates efficacy in various human cell types, including those relevant to HIV infection. Its potency is characterized by extremely low half-maximal effective concentration (EC50) values, typically in the picomolar range, making it one of the most potent antiretroviral agents ever developed.[1] Importantly, lenacapavir shows no cross-resistance with existing antiretroviral classes.[2][8]
| Cell Type | HIV-1 Strain | Mean EC50 (pM) |
| Lymphoblastoid Cells (MT-4) | Wild-Type (Lab Adapted) | 105 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type (Clinical Isolates) | 30 - 190 |
| Primary Monocyte/Macrophage Cells | Wild-Type | 30 - 190 |
| CD4+ T-Lymphocytes | Wild-Type | 30 - 190 |
| Various Subtypes (A, B, C, D, AE, AG, G, H) | Clinical Isolates | 124 - 357 |
| Table 1: In Vitro Antiviral Potency of Lenacapavir. Data compiled from multiple sources.[1][9] |
Resistance Profile
While potent, a relatively low genetic barrier to resistance has been noted for lenacapavir.[10][11] In vitro resistance selection studies and analyses from clinical trials have identified several resistance-associated mutations (RAMs) in the capsid (CA) region of the gag gene.[9][10][12]
The most common RAMs include Q67H, M66I, K70N, and N74D/S.[11][12] The emergence of these mutations can significantly reduce lenacapavir susceptibility. However, many of these mutations, particularly M66I, come at a significant cost to the virus, drastically reducing its replication capacity (RC) or "fitness."[9][10]
-
Q67H: This mutation has a relatively small impact on replication capacity (58% of wild-type) but leads to a 4.6-fold reduction in lenacapavir susceptibility. It has been observed to emerge in patients at lower drug exposures.[8][9] Structurally, the Q67H change induces a conformational switch that hinders inhibitor binding.[11]
-
M66I: This mutation confers a >1000-fold reduction in susceptibility but is associated with a very low replication capacity (1.5-6% of wild-type).[9][10]
-
N74D: This mutation leads to the loss of a hydrogen bond and creates electrostatic repulsion between the capsid and lenacapavir, reducing binding affinity and decreasing susceptibility by about 10-fold.[11][12]
| Capsid Mutation | Fold Change in LEN Susceptibility (EC50) | Replication Capacity (% of Wild-Type) |
| Q67H | 4.6 | 58% |
| M66I | >1000 - >2000 | 1.5% - 6% |
| N74D | ~10 | Not specified, but viable |
| K70N | Variable | Reduced |
| L56I | Variable | Reduced |
| Table 2: Characteristics of Key Lenacapavir Resistance-Associated Mutations. Data compiled from multiple sources.[9][10][11][12] |
Pharmacokinetics
Lenacapavir has been formulated for both oral and long-acting subcutaneous or intramuscular administration, providing flexibility in treatment and prevention strategies. The long-acting injectable formulations are characterized by slow absorption from the injection site, creating a depot effect that leads to sustained therapeutic concentrations over several months.[1][3]
| Parameter | Oral Administration | Subcutaneous Injection | Once-Yearly Intramuscular (Investigational) |
| Half-Life | 10 - 12 days | 8 - 12 weeks | > 12 months |
| Bioavailability | 6% - 10% | ~100% | ~100% |
| Time to Max Concentration (Tmax) | ~4 hours | ~84 days | 55 - 84 days |
| Protein Binding | >99% | >99% | >99% |
| Metabolism | CYP3A, UGT1A1 | CYP3A, UGT1A1 | CYP3A, UGT1A1 |
| Table 3: Summary of Lenacapavir Pharmacokinetic Parameters. Data compiled from multiple sources.[1][2][13][14] |
Due to its metabolism via CYP3A, co-administration with strong CYP3A inducers is contraindicated as it can significantly decrease lenacapavir concentrations, risking loss of efficacy and development of resistance.[4][15]
Clinical Efficacy & Safety Summary
Clinical trials have demonstrated the high efficacy of lenacapavir in both heavily treatment-experienced individuals and for PrEP.
-
PURPOSE 1 & 2 Trials (PrEP): These pivotal Phase 3 trials evaluated twice-yearly subcutaneous lenacapavir for HIV prevention. Lenacapavir demonstrated superiority in reducing HIV infections compared to both background HIV incidence and once-daily oral Truvada® (F/TDF).[16][17][18] In PURPOSE 1 (cisgender women), there were zero incident infections in the lenacapavir group.[18][19] In PURPOSE 2, lenacapavir reduced HIV infections by 96% compared to the background incidence.[17]
-
Safety: Lenacapavir has been generally well-tolerated. The most common adverse events are mild-to-moderate injection site reactions (ISRs), such as pain, erythema, and nodules, which tend to decrease over time.[16][18]
| Trial | Population | Key Efficacy Endpoint |
| PURPOSE 1 | Cisgender women | 0 HIV infections in the LEN arm vs. 16 in the TDF/FTC arm (100% efficacy) |
| PURPOSE 2 | Cisgender MSM, TGW, TGM, GNB | 2 HIV infections in the LEN arm (0.10/100 person-years) vs. bHIV (2.37/100 person-years); 96% risk reduction |
| Table 4: Summary of Efficacy from Phase 3 PrEP Trials. Data compiled from multiple sources.[17][18][20] |
Experimental Protocols
Protocol: HIV-1 Genotypic Resistance Testing for Capsid Mutations
This protocol outlines the methodology for identifying lenacapavir resistance mutations from patient plasma.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 800-1600 x g for 20 minutes at room temperature to separate plasma.
-
Aliquot and store plasma at -80°C until analysis.
-
-
Viral RNA Extraction:
-
Thaw plasma samples on ice.
-
Extract viral RNA from 1 mL of plasma using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify the capsid (CA) region of the gag gene.
-
Use primers specifically designed to target conserved regions flanking the CA coding sequence.
-
Reaction mixture: Combine RNA template, primers, reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer.
-
Thermal cycling conditions:
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 95°C for 15 minutes.
-
PCR Amplification (40 cycles): 94°C for 30s, 55°C for 30s, 72°C for 1 min.
-
Final Extension: 72°C for 10 minutes.
-
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the purified product. NGS is preferred for detecting low-frequency variants (e.g., with a limit of detection of 2%).[8]
-
Align the resulting sequences to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at known resistance positions (L56, M66, Q67, K70, N74, T107).[12]
-
Protocol: In Vitro Phenotypic Susceptibility Assay (Single-Cycle)
This protocol determines the concentration of lenacapavir required to inhibit HIV-1 replication by 50% (EC50).
-
Generation of Mutant Viral Vectors:
-
Utilize a proviral DNA clone of HIV-1 (e.g., pXXLAI) that contains a reporter gene (e.g., luciferase) in place of the env gene.[9]
-
Introduce specific capsid mutations (e.g., Q67H, M66I) into the proviral clone using site-directed mutagenesis.[9]
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the proviral DNA clone (wild-type or mutant) and a plasmid expressing the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G).
-
The VSV-G envelope allows the virus to infect a broad range of cells in a single round of replication.
-
Harvest the cell culture supernatant containing the pseudotyped virus particles 48 hours post-transfection.
-
Determine the virus titer (e.g., by measuring p24 antigen concentration).
-
-
Antiviral Assay:
-
Seed target cells (e.g., MT-4 or TZM-bl cells) in 96-well plates.
-
Prepare serial dilutions of lenacapavir in cell culture medium and add them to the wells.
-
Infect the cells with a standardized amount of the wild-type or mutant virus.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase signal) using a luminometer.
-
Plot the percentage of viral inhibition against the log of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
The fold-change in susceptibility for a mutant is calculated by dividing its EC50 value by the EC50 value of the wild-type virus.
-
Conclusion
Lenacapavir is a transformative addition to the HIV treatment and prevention landscape. Its first-in-class mechanism, targeting the viral capsid at multiple stages of the lifecycle, provides an exceptionally potent and durable antiviral effect with no cross-resistance to existing drug classes. The development of long-acting formulations, allowing for dosing as infrequently as every six months, addresses the critical challenge of adherence. While the potential for resistance exists, it is often associated with a significant fitness cost to the virus. Ongoing research and clinical development continue to define the role of lenacapavir as a foundational component of future long-acting HIV regimens, offering a highly effective and convenient option for a diverse range of individuals affected by HIV.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. benchchem.com [benchchem.com]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. Lenacapavir 5 PrEP Global Studies [natap.org]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. hivglasgow.org [hivglasgow.org]
- 9. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. askgileadmedical.com [askgileadmedical.com]
- 15. benchchem.com [benchchem.com]
- 16. gilead.com [gilead.com]
- 17. gilead.com [gilead.com]
- 18. Rationale and supporting evidence: lenacapavir for HIV prevention - Guidelines on lenacapavir for HIV prevention and testing strategies for long-acting injectable pre-exposure prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Gilead's Phase 1 Data Shows Promise For Once-Yearly Lenacapavir In HIV Prevention | Nasdaq [nasdaq.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Studies of Lenacapavir for Retroviridae Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (formerly GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] It represents a novel therapeutic approach, targeting a multifunctional protein crucial for several stages of the viral lifecycle.[2] This document provides a comprehensive overview of the initial studies on Lenacapavir, with a focus on its mechanism of action, quantitative data from preclinical and clinical trials, and detailed experimental protocols relevant to its evaluation.
A related compound, Lenacapavir Pacfosacil, has been identified as a viral capsid and nucleocapsid inhibitor for research purposes.[3][4] However, publicly available data on specific studies with this particular compound are limited. Therefore, this guide will primarily focus on the extensive research conducted on Lenacapavir.
Mechanism of Action
Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) at multiple, distinct stages of the viral lifecycle.[1][2] This multi-faceted mechanism contributes to its high potency and a high barrier to resistance.[5]
-
Early Stage Inhibition (Post-Entry): Following entry into the host cell, the HIV-1 capsid core must undergo a carefully orchestrated process of "uncoating" to release the viral genome for reverse transcription and subsequent integration into the host DNA. Lenacapavir binds to the interface between capsid protein subunits, stabilizing the capsid core.[6] This hyper-stabilization leads to a premature breakdown of the capsid, exposing the viral genetic material to host cell defenses before it can be successfully transcribed and integrated.[6]
-
Late-Stage Inhibition (Virus Assembly and Maturation): During the formation of new virus particles, Lenacapavir interferes with the assembly of Gag polyproteins, leading to the formation of malformed and non-infectious virions.[2] It accelerates and creates errors in the construction of the new capsid, preventing the proper encapsulation of the viral RNA and enzymes.[6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from in vitro studies and the pivotal CALIBRATE and CAPELLA clinical trials.
Table 1: In Vitro Antiviral Activity of Lenacapavir
| Cell Type/Assay | HIV-1 Isolate(s) | EC50 (pM) | Reference(s) |
| MT-4 cells | Laboratory-adapted strains | 100 | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (range: 20-160) | [7] |
| MT-2 T-cell line | Not specified | 23 | [8] |
| Full-cycle assay | Not specified | 25 | [8] |
| Producer cells | Not specified | 439 | [8] |
Table 2: Pharmacokinetic Properties of Lenacapavir
| Parameter | Oral Administration | Subcutaneous Administration | Reference(s) |
| Half-life | 10-12 days | 8-12 weeks | [1] |
| Bioavailability | 6%-10% | 100% | [9] |
Table 3: Efficacy of Lenacapavir in the CALIBRATE Study (Treatment-Naïve HIV-1 Patients)
| Treatment Arm | Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 54 | Mean CD4+ Cell Count Increase at Week 54 (cells/mm³) | Reference(s) |
| Subcutaneous Lenacapavir + TAF | 90% | ~200 | [10][11] |
| Subcutaneous Lenacapavir + Bictegravir | 85% | ~200 | [10][11] |
| Oral Lenacapavir + F/TAF | 85% | ~200 | [10][11] |
| B/F/TAF (Control) | 92% | ~200 | [10][11] |
Table 4: Efficacy of Lenacapavir in the CAPELLA Study (Heavily Treatment-Experienced HIV-1 Patients with Multidrug Resistance)
| Efficacy Endpoint | Lenacapavir Group | Placebo Group | Reference(s) |
| Viral Load Reduction of ≥0.5 log10 copies/mL by Day 15 | 88% (21/24) | 17% (2/12) | [10][12] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 26 | 81% | N/A | [12] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 52 | 83% | N/A | [10][13] |
| Mean CD4+ Cell Count Increase at Week 52 (cells/µL) | 83 | N/A | [10] |
Experimental Protocols
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of Lenacapavir against HIV-1 in cell culture.
a. Materials:
-
Human T-cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
HIV-1 virus stock (laboratory-adapted strain or clinical isolate)
-
Lenacapavir stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate cell type at a predetermined density.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in cell culture medium. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Add a standardized amount of HIV-1 virus stock to each well, except for the "no virus" control wells.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Animal Pharmacokinetic Studies
This protocol provides a general framework for assessing the pharmacokinetic profile of Lenacapavir in an animal model (e.g., rats or dogs) following subcutaneous administration.
a. Materials:
-
Animal model (e.g., male Wistar Han rats or beagle dogs)
-
Lenacapavir formulation (e.g., aqueous suspension)
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
b. Procedure:
-
Dosing: Administer a single subcutaneous dose of the Lenacapavir formulation to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 1, 3, 7, 14, 28, 56, and 84 days).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Lenacapavir in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and apparent half-life (t1/2) using non-compartmental analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lenacapavir's multi-stage mechanism of action against HIV-1.
Caption: Experimental workflow for in vitro EC50 determination.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. natap.org [natap.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. gilead.com [gilead.com]
- 11. CROI 2022: Lenacapavir: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 12. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmlive.com [pmlive.com]
An In-depth Technical Guide to the Interaction of Lenacapavir Pacfosacil with the HIV-1 Capsid Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). It disrupts multiple stages of the viral life cycle, making it a critical agent in the treatment of multidrug-resistant HIV-1 infection. This technical guide provides a comprehensive overview of the molecular interactions between lenacapavir and the HIV-1 capsid, detailing its mechanism of action, the structural basis of its high-affinity binding, and the development of viral resistance. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support ongoing research and drug development efforts in this area.
Introduction
The HIV-1 capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral replication cycle.[1] Unlike traditional antiretroviral therapies that target viral enzymes, lenacapavir targets this structural protein, representing a novel mechanism of action.[1][2] Lenacapavir is administered as the prodrug, lenacapavir pacfosacil, which is converted in vivo to the active parent compound. Its unique, multi-stage inhibition of HIV-1 replication underscores its importance as a therapeutic option for individuals with limited treatment choices.[3]
Mechanism of Action
Lenacapavir exhibits a multi-faceted mechanism of action, interfering with both early and late stages of the HIV-1 life cycle. By binding to a highly conserved pocket on the capsid protein, lenacapavir disrupts critical processes necessary for successful viral replication.[1][4]
Early Stage Inhibition:
-
Nuclear Import: Lenacapavir binding hyperstabilizes the capsid, preventing its proper disassembly and the subsequent release of the pre-integration complex into the cytoplasm. This stabilization interferes with the capsid's interaction with host cell factors like CPSF6 and NUP153, which are crucial for the nuclear import of the viral genome.[1][5]
-
Reverse Transcription: The premature rupture of the hyperstabilized capsid can also disrupt the process of reverse transcription.[1][6]
Late Stage Inhibition:
-
Virion Assembly: During the formation of new virus particles, lenacapavir interferes with the assembly of Gag and Gag-Pol polyproteins.[1] This disruption leads to the formation of malformed, non-infectious capsids.[4][7] It impairs the formation of pentamers while inducing the assembly of hexameric lattices, resulting in morphologically atypical virus particles with hyper-stable core structures.[8][9]
The consequence of lenacapavir binding is a "lethal hyperstabilization" of the capsid lattice, leading to a loss of the structural pliability required for proper function and ultimately causing capsid failure.[10][11]
The Lenacapavir-Capsid Binding Interface
High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have elucidated the precise binding site of lenacapavir on the HIV-1 capsid.[1] Lenacapavir binds to a conserved, hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the mature hexameric lattice.[1] This site is often referred to as the "FG binding pocket" due to its role in interacting with host factors containing phenylalanine-glycine motifs.[5]
The interaction is characterized by extensive hydrophobic contacts, two cation-π interactions, and a network of seven hydrogen bonds, burying approximately 2,000 Ų of the protein surface area.[12]
Key Interacting Residues:
-
CA Subunit 1 (N-terminal domain): Asn57, Gln67, Lys70, Asn74[1]
-
CA Subunit 2 (C-terminal domain): Ser41, Gln179, Asn183[1]
Quantitative Data
Antiviral Activity
Lenacapavir demonstrates potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs. Its efficacy is typically measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays.
| Parameter | Virus/Cell Line | Value (pM) | Reference(s) |
| EC50 | Wild-Type HIV-1 (various cell lines) | 12 - 314 | [2] |
| EC50 | Wild-Type HIV-1 (MT-4 cells) | 105 (mean) | [13] |
| EC50 | Wild-Type HIV-1 (Primary CD4+ T cells) | 32 (mean) | [13] |
| EC50 | Wild-Type HIV-1 (Macrophages) | 56 (mean) | [13] |
| IC50 | Wild-Type HIV-1 | 200 (mean) | [6] |
| IC50 | HIV-2 | 2200 (mean) | [6] |
Binding Affinity and Kinetics
The high potency of lenacapavir is a direct result of its high-affinity binding to the HIV-1 capsid. Binding kinetics, including the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D), have been determined using techniques such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).
| Parameter | Capsid Variant | Value | Technique | Reference(s) |
| K_D | Wild-Type | 0.24 nM | SPR | [5] |
| k_on | Wild-Type | 6.5 x 10⁴ M⁻¹s⁻¹ | SPR | [14] |
| k_off | Wild-Type | 1.4 x 10⁻⁵ s⁻¹ | SPR | [14] |
| K_D | Q67H Mutant | Adversely affected | BLI | [2] |
| k_off | Q67H Mutant | Primarily affected | BLI | [2] |
| K_D | N74D Mutant | Adversely affected | BLI | [2] |
| k_off | N74D Mutant | Primarily affected | BLI | [2] |
Resistance-Associated Mutations
Resistance to lenacapavir is primarily conferred by mutations within the capsid protein that alter the drug's binding site.
| Mutation | Fold Change in EC50/Susceptibility | Replication Capacity (% of Wild-Type) | Reference(s) |
| L56V | 72 | Diminished | [7] |
| N57H | 4,890 | Diminished | [7] |
| M66I | >1000 - >2000 | 1.5% | [3][14] |
| Q67H | 4.6 | 58% | [3][14] |
| N74D | 10 | - | [13] |
| Q67H/N74D | 306 | - | [3] |
This compound: The Prodrug
Lenacapavir is administered as the prodrug this compound to enhance its pharmacokinetic properties.
Chemical Structure of this compound:
-
Molecular Formula: C₅₃H₄₉ClF₁₀N₇O₁₂PS₂
-
Molecular Weight: 1296.5 g/mol
While the precise enzymatic pathway for the in vivo conversion of pacfosacil to lenacapavir is not extensively detailed in the provided search results, it is understood that this conversion is necessary to release the active drug. Lenacapavir itself is metabolized by CYP3A and UGT1A1.[11]
Experimental Protocols
In Vitro Antiviral Assays
This assay measures the inhibition of a single round of viral entry and replication.
Materials:
-
TZM-bl cells
-
Env-pseudotyped HIV-1 reporter virus (e.g., luciferase reporter)
-
Lenacapavir stock solution
-
Complete growth medium (GM)
-
DEAE-Dextran
-
96-well culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of GM and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of lenacapavir in GM.
-
Virus Preparation: Dilute the Env-pseudotyped virus stock in GM containing DEAE-Dextran to a concentration that yields a robust luciferase signal (e.g., 50,000-150,000 Relative Luminescence Units).[4]
-
Infection: Remove the culture medium from the TZM-bl cells and add 50 µL of the diluted lenacapavir followed by 50 µL of the diluted virus to each well. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Readout: Remove the supernatant, lyse the cells, and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
This assay assesses the effect of the drug over multiple rounds of viral replication.
Materials:
-
MT-4 cells
-
Replication-competent HIV-1 (e.g., NL4-3)
-
Lenacapavir stock solution
-
Complete RPMI-1640 medium
-
96-well culture plates
-
p24 ELISA kit
Protocol:
-
Compound Dilution: Prepare serial dilutions of lenacapavir in a 96-well plate.
-
Cell and Virus Addition: Add MT-4 cells (e.g., 5 x 10⁴ cells/well) and a predetermined multiplicity of infection (MOI) of HIV-1 to the wells containing the drug dilutions.[1]
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.[1]
-
Readout: Measure the amount of p24 antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of p24 antigen levels versus drug concentration.
Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the real-time association and dissociation of lenacapavir to the HIV-1 capsid.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin-coated biosensor tips
-
Biotinylated, stabilized HIV-1 CA hexamers
-
Lenacapavir solution in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO)
-
Running buffer
Protocol:
-
Sensor Hydration: Hydrate the streptavidin biosensor tips in the running buffer.
-
Immobilization: Load the biotinylated CA hexamers onto the biosensor tips.
-
Baseline: Establish a stable baseline by dipping the tips into the running buffer.
-
Association: Move the tips to wells containing various concentrations of lenacapavir and record the binding signal over time.
-
Dissociation: Transfer the tips back to wells containing only the running buffer and record the dissociation signal.
-
Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 binding) to determine the k_on, k_off, and K_D values.[2]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is employed to determine the high-resolution structure of the lenacapavir-capsid complex.
Protocol:
-
Sample Preparation: Assemble recombinant HIV-1 CA protein into tubular or conical structures in vitro, often stabilized with IP6. Add an excess of lenacapavir to ensure saturation of the binding sites.[2]
-
Vitrification: Apply a small volume of the sample to an EM grid, blot to create a thin film, and plunge-freeze in liquid ethane.[1]
-
Data Collection: Collect thousands of low-dose images (micrographs) of the vitrified sample using a transmission electron microscope equipped with a direct electron detector. A typical electron dose is between 20 and 25 e⁻/Ų.[11][15]
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation.
-
Pick individual particle images (CA hexamers) from the micrographs.
-
Perform 2D classification to remove poor-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction.
-
-
Model Building: Fit an atomic model of the CA protein and lenacapavir into the cryo-EM density map to analyze the molecular interactions.[1]
Visualizations
Lenacapavir's Multi-Stage Mechanism of Action
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Generalized workflow for an in vitro antiviral assay.
Cryo-EM Data Processing Workflow
Caption: Simplified workflow for cryo-EM data processing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. rcsb.org [rcsb.org]
- 11. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on the multistage inhibition mechanism of Lenacapavir
For Immediate Release
FOSTER CITY, Calif. – In a significant stride forward for antiretroviral therapy, the first-in-class capsid inhibitor, Lenacapavir (B1654289) (LEN), has demonstrated a novel and potent multistage mechanism of action against HIV-1. This technical guide offers an in-depth exploration of the foundational research elucidating how Lenacapavir disrupts the HIV-1 lifecycle at multiple, critical junctures, providing a valuable resource for researchers, scientists, and drug development professionals.
Lenacapavir distinguishes itself from existing antiretroviral agents by targeting the HIV-1 capsid protein (CA), a crucial structural component involved in both the early and late phases of viral replication.[1][2] By binding to a conserved hydrophobic pocket at the interface of two adjacent capsid protein subunits, Lenacapavir initiates a cascade of inhibitory effects, from blocking nuclear entry to disrupting the assembly of new, infectious virions.[2][3] This unique, multi-pronged attack contributes to its picomolar potency and a high barrier to resistance.[2][4]
Early-Stage Inhibition: Fortifying the Capsid to Prevent Nuclear Entry
In the initial stages of infection, after the virus enters a host cell, the HIV-1 capsid core, containing the viral genome, must be transported to the nucleus for integration. Lenacapavir's intervention at this phase is characterized by a "hyperstabilization" of the capsid lattice.[5][6] This increased rigidity is ultimately detrimental to the virus.
While some theories initially suggested the drug hardens the capsid to lock the virus in, research has shown that this hyperstabilization makes the capsid brittle and prone to premature rupture before it can safely deliver its genetic material to the nucleus.[7][8] This disruption of the finely tuned process of uncoating prevents the successful integration of the viral DNA into the host genome.[9][10] Furthermore, Lenacapavir competitively inhibits the binding of essential host factors like CPSF6 and Nup153 to the capsid, which are crucial for nuclear import.[2] Studies have shown that while Lenacapavir-treated viral cores can still dock at the nuclear envelope, their entry into the nucleus is impaired.[11][12][13]
Late-Stage Inhibition: Sabotaging Virion Assembly and Maturation
Lenacapavir's impact extends to the late stages of the HIV-1 lifecycle, specifically targeting the assembly and maturation of new virus particles. The drug interferes with the function of the Gag and Gag-Pol polyproteins, which are essential for forming new virions.[1][10]
Research indicates that Lenacapavir disrupts the normal rate of capsid subunit association.[1] It has opposing effects on the formation of the key building blocks of the capsid, impairing the formation of pentamers while inducing the assembly of hexameric lattices.[14][15][16] This leads to the creation of morphologically abnormal and malformed capsids that are often unable to properly close.[7][8][14] These aberrant particles, while they may be released from the cell, are non-infectious.[14]
Quantitative Efficacy of Lenacapavir
Lenacapavir is one of the most potent antiretroviral agents discovered to date, with its efficacy demonstrated across various in vitro studies. The following tables summarize its antiviral potency against different HIV-1 strains and in various cell types.
| Parameter | Cell Type | HIV-1 Strain(s) | Value (pM) | Reference |
| EC50 | Lymphoblastoid cell lines, primary monocyte/macrophage cells, PBMCs, CD4+ T-lymphocytes | Various | 30 - 190 (Mean: 105) | [1] |
| EC50 | Not Specified | Wild-Type | ~50 | [17] |
| EC50 | Cell Culture Assays | Not Specified | ~60 | [18] |
| IC50 | Single-Cycle Assay | 11 HIV-1 Isolates | 140 - 310 (Mean: 200) | [19] |
| Parameter | Condition | Concentration for Inhibition | Reference |
| Nuclear Import Inhibition | HeLa-based cells | 5 nM (complete blockage) | [17] |
| Reverse Transcription Inhibition | HeLa-based cells | 50 nM (full inhibition) | [17] |
Experimental Protocols
The foundational understanding of Lenacapavir's mechanism of action is built upon a variety of sophisticated experimental techniques. Detailed below are the methodologies for key assays cited in the research.
In Vitro Antiviral Activity Assay (Multi-Cycle)
This assay measures the effect of a drug on viral replication over multiple rounds of infection.[10][20]
-
Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[20]
-
Drug Preparation: A serial dilution of Lenacapavir is prepared.
-
Infection: Cultured cells are treated with the various concentrations of Lenacapavir before being infected with a known amount of laboratory-adapted or clinical isolates of HIV-1.[10][20]
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).[10][20]
-
Quantification: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.[20]
-
Data Analysis: The concentration of p24 antigen is plotted against the corresponding Lenacapavir concentration to determine the EC50 value (the concentration of the drug that inhibits viral replication by 50%) using non-linear regression analysis.[20]
Capsid Integrity and Stability Assays
These assays assess the physical effects of Lenacapavir on the HIV-1 capsid.
-
Labeling of Viral Cores: HIV-1 capsids are labeled with fluorescent markers. For example, a fluid-phase green fluorescent protein (GFP) content marker (cmGFP) can be used to assess core integrity, while a GFP-tagged capsid protein (GFP-CA) can be used to track capsid lattice stability.[9][11]
-
Isolation of Cores: Labeled viral cores are isolated from mature virions.
-
Treatment: The isolated cores are treated with varying concentrations of Lenacapavir or a control compound (e.g., PF-3450074).[9][11]
-
Imaging and Analysis: The fluorescent signals from the labeled cores are monitored over time using microscopy. A loss of the cmGFP signal indicates a disruption of core integrity, while a persistent GFP-CA signal suggests stabilization of the capsid lattice.[9][11] Electron microscopy can also be used to visualize morphological changes to the capsid structure.[11][12][13]
Visualizing the Mechanism and Workflows
To further elucidate the complex interactions and processes involved in Lenacapavir's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Multistage inhibition mechanism of Lenacapavir in the HIV-1 lifecycle.
Caption: Experimental workflow for a multi-cycle in vitro antiviral activity assay.
Caption: Logical relationship of Lenacapavir's mechanism of action.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. natap.org [natap.org]
- 5. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. Research reveals how lenacapavir pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 16. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Physicochemical Architecture of a Long-Acting Antiretroviral: A Technical Guide to Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) (LEN), marketed as Sunlenca, represents a paradigm shift in antiretroviral therapy. As a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein, its unique mechanism and prolonged duration of action offer a twice-yearly subcutaneous dosing regimen for the treatment of multi-drug-resistant HIV-1 infection.[1][2] This guide delves into the core physicochemical properties of Lenacapavir, dissecting how its molecular structure, solubility, stability, and formulation synergistically create its remarkable long-acting profile. Understanding these fundamental characteristics is crucial for the ongoing development of long-acting therapeutics.
Core Physicochemical Properties
The foundation of Lenacapavir's long-acting nature lies in a unique combination of intrinsic molecular properties. These characteristics govern its behavior in solid-state, in solution, and ultimately, within the subcutaneous depot environment.
Molecular Structure and General Properties
Lenacapavir is a complex, weakly acidic indazole derivative with a molecular weight of 968.28 g/mol .[1][3] Its structure is intrinsically linked to its high potency and its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₂ClF₁₀N₇O₅S₂ | [3] |
| Molecular Weight | 968.28 g/mol | [1][3] |
| CAS Number | 2189684-44-2 | [3] |
| Description | Weakly acidic indazole derivative | [3] |
Solubility and Permeability
A critical determinant of Lenacapavir's long-acting profile is its extremely low aqueous solubility.[4][5][6] It is classified as a Biopharmaceutics Classification System (BCS) class 4 compound, indicating both low solubility and low permeability.[3] This inherent insolubility is the primary reason for its slow dissolution and absorption following subcutaneous injection, forming a depot effect.
| Solvent / Medium | Solubility | Source |
| Water | <1 µg/mL (practically insoluble) | [5][7] |
| DMSO | Up to 200 mg/mL (with ultrasonication) | [7] |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | ≥ 6.25 mg/mL | [8] |
This low aqueous solubility necessitates the use of organic solvents like DMSO for preparing stock solutions in laboratory settings.[7] For its clinical formulation, this property is leveraged to create a stable, slow-releasing suspension.[5]
Crystal Structure and Solid-State Properties
Lenacapavir's solid-state characteristics are pivotal for formulation stability and performance. High-resolution co-crystal structures have been determined, revealing how Lenacapavir binds with high affinity to a conserved hydrophobic pocket at the interface of HIV-1 capsid (CA) protein subunits.[9][10][11] This potent and specific binding contributes to its picomolar efficacy.[9]
During development, both amorphous lenacapavir free acid and crystalline lenacapavir sodium were evaluated for the injectable formulation, with the crystalline sodium form being selected for Phase 2 and 3 studies due to its stability.[12] The binding within the CA hexamer is extensive, involving hydrophobic interactions, two cation-π interactions, and seven hydrogen bonds, which "hyperstabilizes" the capsid lattice, disrupting its function at multiple stages of the viral lifecycle.[9][11]
Stability
Lenacapavir exhibits exceptional stability, a prerequisite for a drug that must remain at an injection site for months.[4] It is stable under various conditions, but is noted to be photosensitive, requiring protection from light.[7] This inherent chemical stability, combined with its slow-release kinetics from the subcutaneous depot, ensures sustained therapeutic concentrations in the plasma over a six-month period.[13]
The Bridge to a Long-Acting Profile: Formulation and Pharmacokinetics
The intrinsic physicochemical properties of Lenacapavir are masterfully exploited through its formulation to achieve a long-acting pharmacokinetic (PK) profile.
Subcutaneous Formulation Strategy
The commercial subcutaneous formulation is an aqueous suspension designed for slow release.[5] Key components of this strategy include:
-
Active Ingredient: Crystalline Lenacapavir sodium.[12]
-
Vehicle: An aqueous medium, such as normal saline.[5]
-
Excipient: Poloxamer 188 (2%) is used as a surfactant to aid in wetting and suspension of the drug particles.[5]
-
Particle Size: The particle size distribution is controlled to ensure a consistent dissolution rate, with a bimodal distribution observed in developmental formulations (peaks at 0.4 and 2.0 µm).[5]
This formulation creates a depot at the injection site. The drug particles, due to their low solubility, dissolve very slowly into the surrounding interstitial fluid before being absorbed into systemic circulation.
Pharmacokinetic Profile
The subcutaneous injection of Lenacapavir results in a unique pharmacokinetic profile characterized by "flip-flop" kinetics, where the rate of absorption is substantially slower than the rate of elimination.[4][5] This is the hallmark of its long-acting nature.
Key Pharmacokinetic Parameters
| Parameter | Oral Administration | Subcutaneous Administration | Source |
| Bioavailability | 6-10% | Complete but slow absorption | [1][14] |
| Tmax (Median Time to Peak) | ~4 hours | 77-84 days | [14][15][16] |
| Apparent Half-life (t½) | 10-12 days | 8-12 weeks | [1][2][15] |
| Systemic Clearance | Low (3.62 L/h in patients) | Exceptionally low | [4][9] |
| Volume of Distribution (Vd) | High (976 L in patients) | High | [1][14] |
| Plasma Protein Binding | ~99.8% | ~99.8% | [1][14] |
The absorption from the subcutaneous depot is biphasic: an initial, faster release of the soluble fraction of the drug, followed by a much slower, prolonged release phase of the precipitated, solid fraction, which governs the long-term plasma concentrations.[4][5][6]
Mechanism of Action: The Basis for High Potency
Lenacapavir's picomolar potency is fundamental to its success as a long-acting agent, as it allows for a therapeutic effect to be maintained with the very low plasma concentrations that result from slow absorption. It disrupts the function of the HIV-1 capsid protein (p24) at multiple points in the viral lifecycle.[1][17]
-
Early Stage Inhibition: After viral entry, Lenacapavir hyperstabilizes the capsid, leading to its premature breakdown. This prevents the successful transport of the viral reverse transcription complex to the nucleus and subsequent integration into the host genome.[11][18]
-
Late Stage Inhibition: Lenacapavir also interferes with the assembly of new virions. It accelerates capsid construction, forcing errors that result in malformed, non-infectious viruses.[18]
Experimental Protocols
The characterization of Lenacapavir's properties relies on a suite of sophisticated analytical techniques.
Quantification of Lenacapavir in Plasma
A sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to determine Lenacapavir concentrations in plasma samples.[4]
-
Objective: To accurately quantify Lenacapavir concentrations for pharmacokinetic analysis.
-
Methodology:
-
Sample Preparation: A protein precipitation procedure is employed. A 50 µL aliquot of plasma is mixed with 200 µL of a cold acetonitrile (B52724) solution containing a known concentration of an internal standard (a stable isotope-labeled version of Lenacapavir).[4]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is injected into an LC-MS/MS system.
-
Chromatography: Reverse-phase chromatography is used to separate Lenacapavir from other plasma components.
-
Detection: Tandem mass spectrometry is used for sensitive and selective detection, monitoring specific precursor-to-product ion transitions for both Lenacapavir and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration in the unknown samples.
-
In Vitro Release Testing (IVRT)
IVRT is used to assess the rate of drug release from the long-acting formulation, ensuring batch-to-batch consistency.
-
Objective: To measure the dissolution rate of Lenacapavir from its suspension formulation in a controlled laboratory environment.
-
Methodology (General Approach):
-
Apparatus: A USP apparatus (e.g., Apparatus 4 - flow-through cell) is typically used for low-solubility drugs in long-acting formulations.
-
Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline with a surfactant like polysorbate 20 to ensure sink conditions) is continuously pumped through the cell containing the sample.
-
Sample Placement: A precise amount of the Lenacapavir suspension is placed in the cell.
-
Sampling: The eluate is collected at predetermined time intervals.
-
Analysis: The concentration of Lenacapavir in the collected samples is determined using a validated analytical method, typically HPLC with UV detection.[19]
-
Data Analysis: A dissolution profile (cumulative drug release vs. time) is constructed.
-
X-ray Crystallography for Structural Analysis
This technique was used to determine the high-resolution structure of Lenacapavir bound to the HIV-1 capsid hexamer, providing insight into its mechanism of action.[10]
-
Objective: To elucidate the precise molecular interactions between Lenacapavir and its target, the HIV-1 capsid protein.
-
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 CA protein (wild-type or mutant) is expressed and purified.[11]
-
Hexamer Stabilization: To facilitate crystallization, CA hexamers are stabilized, often through engineered inter-subunit disulfide bonds.[10][11]
-
Complex Formation: The stabilized CA hexamers are incubated with a molar excess of Lenacapavir to ensure all binding sites are saturated.[10]
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion screening with various precipitants and buffers to grow diffraction-quality crystals.[10]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which an atomic model of the CA-Lenacapavir complex is built and refined.[11]
-
Conclusion
The long-acting profile of Lenacapavir is not the result of a single attribute but rather a carefully orchestrated interplay of intrinsic physicochemical properties and intelligent formulation design. Its high potency, exceptional stability, and critically, its low aqueous solubility, are the cornerstones that permit a subcutaneous suspension to act as a depot, slowly releasing the drug over six months. This deep understanding of the structure-property-pharmacokinetic relationship provides a powerful blueprint for the future development of long-acting medicines, promising to improve adherence and quality of life for patients across various therapeutic areas.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. natap.org [natap.org]
- 16. benchchem.com [benchchem.com]
- 17. medium.com [medium.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Lenacapavir Pacfosacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It disrupts multiple essential steps in the viral lifecycle, including capsid assembly, disassembly, and nuclear transport. Lenacapavir Pacfosacil is a prodrug of Lenacapavir designed to enhance its pharmaceutical properties. In the context of in vitro testing, it is important to note that this compound is expected to convert to the active moiety, Lenacapavir, within the cellular environment. Therefore, the following protocols are designed for the in vitro evaluation of Lenacapavir's antiviral activity, cytotoxicity, and resistance profile.
Quantitative Data Summary
The following tables summarize key quantitative data for Lenacapavir derived from various in vitro studies.
Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1
| Cell Type | HIV-1 Strain/Isolate | EC₅₀ (pM) | Reference |
| MT-4 cells | Laboratory-adapted strains (e.g., HIV-1 IIIB) | 105 | [1] |
| Human CD4+ T cells | Wild-type | 32 | [1] |
| Macrophages | Wild-type | 56 | [1] |
| MT-2 cells | Wild-type | Not Specified | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-type | Not Specified | |
| Various Clinical Isolates (Subtypes A, B, C, D, E, F, G) | Wild-type | 20–160 | [1] |
Table 2: In Vitro Activity of Lenacapavir against Resistant HIV-1 Strains
| Capsid Mutation | Fold Change in EC₅₀ vs. Wild-Type | Reference |
| L56I | Reduced Susceptibility | [2] |
| M66I | >2000 | [2] |
| Q67H | 4.6 | [2] |
| K70N | Reduced Susceptibility | [2] |
| N74D | Reduced Susceptibility | [2] |
| N74S | Reduced Susceptibility | [2] |
| T107N | Reduced Susceptibility | [2] |
Table 3: In Vitro Cytotoxicity of Lenacapavir
| Cell Line | CC₅₀ (µM) | Assay Method |
| MT-4 cells | >50 | MTT Assay |
| PBMCs | >50 | MTT Assay |
Note: Specific CC₅₀ values are often not explicitly published in detail but are generally reported to be high, indicating low cytotoxicity. The values presented are typical for non-cytotoxic compounds.
Experimental Protocols
Multi-Cycle Antiviral Activity Assay
This protocol determines the 50% effective concentration (EC₅₀) of Lenacapavir in a multi-cycle infection assay, which allows for multiple rounds of viral replication.
Materials:
-
Human T-cell lines (e.g., MT-4, MT-2) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates
-
This compound (to be diluted to desired concentrations of Lenacapavir)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells in appropriate media and maintain under standard conditions. On the day of the assay, ensure cells are in the logarithmic growth phase with >95% viability.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir (from this compound stock) in complete culture medium in a 96-well plate. Include a "no drug" (virus only) control and a "no virus" (cells only) control.
-
Cell Seeding: Seed the cells into the 96-well plate at a density of 5 x 10⁴ cells/well.
-
Infection: Add a predetermined amount of HIV-1 stock to each well, except for the "no virus" control wells. The multiplicity of infection (MOI) should be optimized for the cell type used.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Single-Cycle Antiviral Assay using a Reporter Virus
This assay measures the effect of Lenacapavir on the early stages of the HIV-1 life cycle.
Materials:
-
HEK293T cells
-
Reporter virus stock (e.g., HIV-1 expressing luciferase or GFP)
-
This compound
-
96-well plates
-
Luciferase or fluorescence detection reagents and instrument
Procedure:
-
Cell Preparation: Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir in culture medium.
-
Treatment and Infection: Add the diluted compound to the cells. Subsequently, infect the cells with the reporter virus.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Readout: Measure the reporter gene expression. For luciferase reporter viruses, lyse the cells, add a luciferase substrate, and measure luminescence. For GFP reporter viruses, measure fluorescence directly.
-
Data Analysis: Calculate the EC₅₀ value as described in the multi-cycle assay protocol.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of Lenacapavir.
Materials:
-
Cells used in the antiviral assays (e.g., MT-4, PBMCs)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of Lenacapavir to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of viability against the drug concentration.
In Vitro Resistance Selection
This protocol outlines the method for selecting HIV-1 resistance to Lenacapavir in cell culture.
Materials:
-
MT-2 cells
-
Wild-type HIV-1 stock
-
This compound
-
Cell culture flasks
-
p24 ELISA kit
Procedure:
-
Initial Infection: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of Lenacapavir (typically at or slightly above the EC₅₀).
-
Serial Passage: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen). When viral breakthrough is observed (p24 levels increase), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of Lenacapavir (e.g., 2-3 fold increase).
-
Repeat Passaging: Repeat the serial passage and dose escalation for several rounds.
-
Genotypic and Phenotypic Analysis: Once the virus can replicate at significantly higher drug concentrations, perform genotypic analysis (sequencing of the capsid gene) to identify resistance-associated mutations. The phenotype of the resistant virus should be confirmed by determining its EC₅₀ for Lenacapavir.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Mechanism of action of Lenacapavir on the HIV-1 lifecycle.
References
Application of Lenacapavir for HIV Pre-Exposure Prophylaxis (PrEP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, represents a paradigm shift in HIV prevention.[1][2] Its unique mechanism of action, targeting the HIV capsid at multiple stages of the viral lifecycle, and its long-acting formulation, allowing for infrequent dosing, position it as a transformative option for pre-exposure prophylaxis (PrEP).[1][2][3] This document provides detailed application notes and protocols based on data from pivotal clinical studies, primarily the PURPOSE 1 and PURPOSE 2 trials, to guide researchers and drug development professionals in the study and application of Lenacapavir for HIV PrEP.
Mechanism of Action
Lenacapavir disrupts the function of the HIV-1 capsid protein, a crucial component for both the early and late stages of the viral lifecycle.[3] By binding to the capsid protein, Lenacapavir interferes with:
-
Capsid-mediated nuclear uptake: Preventing the transport of the viral pre-integration complex into the host cell nucleus.[1][2]
-
Virus assembly and release: Disrupting the formation of new, mature virions.[1][2]
-
Capsid core formation: Leading to the creation of improperly shaped capsids in newly produced viruses, rendering them non-infectious.[1][2]
This multi-stage inhibition is distinct from other antiretroviral classes and contributes to its high potency.[1][2]
Caption: Lenacapavir's multi-stage mechanism of action against the HIV-1 capsid.
Quantitative Data Summary
The following tables summarize key quantitative data from the pivotal PURPOSE 1 and PURPOSE 2 clinical trials.
Table 1: Efficacy of Twice-Yearly Lenacapavir for PrEP
| Trial | Population | Lenacapavir Arm HIV Incidence (per 100 person-years) | Comparator Arm HIV Incidence (per 100 person-years) | Efficacy vs. Background HIV Incidence | Efficacy vs. Comparator |
| PURPOSE 1 [4] | Cisgender women in sub-Saharan Africa | 0.00 | F/TDF: 1.69 | 100% | Superior to F/TDF |
| PURPOSE 2 [5][6][7][8] | Cisgender men, transgender women, transgender men, and gender non-binary individuals | 0.10 | Truvada (F/TDF): 2.37 | 96% | 89% more effective than Truvada[5][6][7] |
Table 2: Pharmacokinetics of Lenacapavir Formulations
| Formulation | Dosing Interval | Median Trough Concentration (Ctrough) | Median Peak Concentration (Cmax) | Half-Life |
| Subcutaneous [9] | Twice-Yearly | 23.4 ng/mL (at Week 26) | 67.3 ng/mL | 8-12 weeks[2] |
| Intramuscular (Formulation 1) [10][11] | Once-Yearly (Investigational) | 57.0 ng/mL (at Week 52) | 247.0 ng/mL | Not specified |
| Intramuscular (Formulation 2) [10][11] | Once-Yearly (Investigational) | 65.6 ng/mL (at Week 52) | 336.0 ng/mL | Not specified |
| Oral [9] | Daily | Not applicable | Not specified | 10-12 days |
Note: The once-yearly intramuscular formulations are currently investigational.[10][11]
Experimental Protocols
The following protocols are based on the methodologies employed in the PURPOSE clinical trial program.
Participant Recruitment and Screening Protocol
Caption: Workflow for participant screening and enrollment in Lenacapavir PrEP trials.
1.1. Inclusion Criteria (Randomized Phase): [1][12]
-
HIV-1 negative status confirmed by a fourth-generation antibody/antigen test and central laboratory confirmation.
-
Estimated glomerular filtration rate (eGFR) ≥ 60 mL/min.
-
Body weight ≥ 35 kg.
-
For PURPOSE 1: Cisgender adolescent girls and young women aged 16-25 who are sexually active.
-
For PURPOSE 2: Cisgender men, transgender women, transgender men, and gender non-binary individuals aged ≥ 16 years who have condomless receptive anal sex with partners assigned male at birth and are at risk for HIV-1 infection.
1.2. Exclusion Criteria (Randomized Phase): [1][12]
-
Prior receipt of an HIV vaccine.
-
Prior use of any long-acting systemic HIV PrEP.
-
Use of HIV post-exposure prophylaxis (PEP) within the last 12 weeks.
-
Acute viral hepatitis or evidence of chronic hepatitis B or C infection.
-
Severe hepatic impairment.
Dosing and Administration Protocol (Twice-Yearly Subcutaneous)
2.1. Initial Dosing (Loading Phase): [6][7][13]
-
Day 1:
-
Administer two 300 mg Lenacapavir oral tablets (total 600 mg).
-
Administer two 1.5 mL subcutaneous injections of Lenacapavir (total 927 mg in 3 mL) in immediate sequence.
-
-
Day 2:
-
Administer two 300 mg Lenacapavir oral tablets (total 600 mg).
-
2.2. Maintenance Dosing: [6][13]
-
Administer two 1.5 mL subcutaneous injections of Lenacapavir (total 927 mg in 3 mL) every 26 weeks (± 2 weeks).
2.3. Administration Technique: [13]
-
Subcutaneous injections should be administered in the abdomen, at least 2 inches away from the navel.
-
The two 1.5 mL injections should be administered at least 4 inches apart.
-
Alternative injection sites such as the anterior thigh and upper arm have been studied and may be considered in future guidance.[14]
Pharmacokinetic Analysis Protocol
3.1. Sample Collection:
-
Collect plasma samples at pre-specified timepoints throughout the study. In Phase 1 studies of alternate injection sites, samples were collected on Day 1 (0-216 hours post-dose), followed by weekly or biweekly sampling, and then monthly.[14]
3.2. Analytical Method:
-
Measure Lenacapavir plasma concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]
3.3. Parameters Evaluated: [15]
-
Area under the concentration-time curve (AUC)
-
Peak plasma concentration (Cmax)
-
Time to reach peak plasma concentration (Tmax)
-
Trough concentration (Ctrough)
HIV Testing and Monitoring Protocol
Caption: HIV testing and monitoring workflow for individuals on Lenacapavir PrEP.
4.1. Testing at Initiation and Follow-up:
-
Prior to initiating Lenacapavir for PrEP, and with each subsequent injection, test for HIV-1 infection using a test approved for the diagnosis of acute or primary HIV-1 infection.[8]
-
This should include an antigen/antibody immunoassay. If signs or symptoms of acute HIV infection are present or if exposure is suspected, an HIV-1 RNA test should also be performed.[16]
4.2. Management of Positive Results:
-
If a participant tests positive for HIV, confirmatory testing should be performed immediately.
-
If HIV infection is confirmed, Lenacapavir for PrEP must be discontinued, and the individual should be transitioned to a complete HIV-1 treatment regimen.
HIV Drug Resistance Testing Protocol
5.1. Rationale:
-
The long pharmacokinetic tail of Lenacapavir means that sub-therapeutic concentrations may persist for an extended period after discontinuation, posing a risk for the development of drug resistance if HIV is acquired during this time.[6]
5.2. Protocol for Breakthrough Infections:
-
For any participant who acquires HIV while on or after discontinuing Lenacapavir PrEP, perform genotypic resistance testing.
-
Testing should assess for mutations in the reverse transcriptase, protease, and integrase genes, as well as capsid-specific resistance mutations.[11]
-
This testing should be conducted while the individual is still taking the antiretroviral regimen or within 4 weeks of discontinuation.[11]
Monitoring of Injection Site Reactions (ISRs)
6.1. Assessment:
-
At each follow-up visit, systematically assess the injection site for signs and symptoms of ISRs, including pain, erythema (redness), swelling, and the presence of nodules or induration (hardening).
6.2. Grading:
-
ISRs should be graded for severity (e.g., Grade 1: mild, Grade 2: moderate, Grade 3: severe).
-
In the PURPOSE trials, the majority of ISRs were Grade 1 or 2 and decreased in frequency and intensity with subsequent injections.[13]
6.3. Management:
-
Most ISRs are self-limiting and resolve without intervention.[17]
-
For persistent or severe reactions, appropriate symptomatic treatment should be provided.
-
Document the duration and characteristics of any nodules, as they can persist for several months.[13]
Conclusion
Lenacapavir has demonstrated exceptional efficacy and a favorable safety profile in large-scale clinical trials for HIV PrEP. Its long-acting nature offers a significant advantage in addressing adherence challenges associated with daily oral PrEP. The protocols outlined in this document provide a framework for the clinical investigation and application of Lenacapavir for HIV prevention. As with any investigational agent, it is imperative to adhere to rigorous clinical and laboratory monitoring to ensure participant safety and to further characterize the long-term benefits and potential risks of this promising new PrEP agent.
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. medrxiv.org [medrxiv.org]
- 3. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 4. Twice-Yearly Lenacapavir or Daily F/TAF for HIV Prevention in Cisgender Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Implementation considerations and research gaps: lenacapavir for HIV prevention - Guidelines on lenacapavir for HIV prevention and testing strategies for long-acting injectable pre-exposure prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Lenacapavir for PrEP | Dosing & Administration │ Gilead Medical Information [askgileadmedical.com]
- 9. natap.org [natap.org]
- 10. prepwatch.org [prepwatch.org]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 13. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis â United States, 2025 | MMWR [cdc.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. spotlightnsp.co.za [spotlightnsp.co.za]
- 16. Clinical Guidance for PrEP | HIV Nexus | CDC [cdc.gov]
- 17. For HCP's | Sunlenca® (lenacapavir) Injection Site Reactions Overview [askgileadmedical.com]
Application Notes and Protocols for Studying Lenacapavir in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN) is a pioneering, long-acting HIV-1 capsid inhibitor with a multifaceted mechanism of action.[1][2][3][4][5][6][7][8][9][10] It disrupts the HIV-1 lifecycle at several stages, including capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[2][3] This novel mechanism means that Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral (ARV) agents, positioning it as a crucial therapeutic option for multi-drug resistant (MDR) HIV-1.[2] The efficacy of Lenacapavir is significantly enhanced when used in combination with other antiretrovirals.
This document provides detailed methodologies for studying Lenacapavir in combination with other antiretrovirals, with a focus on a common class of partners: nucleotide reverse transcriptase inhibitor (NRTI) prodrugs such as Tenofovir Alafenamide (TAF). While the term "Pacfosacil" was specified, it is not a standard designation for a commercially available antiretroviral. Given that TAF is a phosphonamidate prodrug and a clinically relevant partner for capsid inhibitors, the protocols herein will focus on combinations with TAF as a representative example. These protocols can be adapted for the study of Lenacapavir with other antiretrovirals.
Quantitative Data Summary
The following tables summarize key quantitative data for Lenacapavir, including its pharmacokinetic properties and in vitro synergy with other antiretrovirals.
Table 1: Pharmacokinetic Parameters of Lenacapavir
| Parameter | Oral Administration | Subcutaneous Injection |
| Median Tmax | 4 hours | 77-84 days |
| Plasma Half-life | 10-12 days | 8-12 weeks |
| Absolute Bioavailability | 6-10% | Not Applicable |
| Protein Binding | >99.8% | >99.8% |
| Volume of Distribution | 976 L | 976 L |
| Metabolism | Substrate of P-gp, CYP3A, and UGT1A1 | Substrate of P-gp, CYP3A, and UGT1A1 |
| Excretion | Primarily in feces (76% as intact drug) | Long-acting release |
Source:[3]
Table 2: In Vitro Synergy of Lenacapavir with Other Antiretrovirals
| Combination | Cell Line | Synergy Model | Synergy Score | Interpretation |
| Lenacapavir + Islatravir | TZM-GFP | ZIP | 2.8 | Additive |
| Loewe | 5.1 | Additive | ||
| Bliss | 6.3 | Additive | ||
| HSA | 4.7 | Additive | ||
| Lenacapavir + Rilpivirine | TZM-GFP | ZIP | 1.5 | Additive |
| Loewe | 3.9 | Additive | ||
| Bliss | 5.2 | Additive | ||
| HSA | 3.1 | Additive | ||
| Lenacapavir + Cabotegravir | TZM-GFP | ZIP | -0.8 | Additive |
| Loewe | 2.7 | Additive | ||
| Bliss | 4.1 | Additive | ||
| HSA | 1.9 | Additive |
Source: Note: Synergy scores are indicative and can vary based on experimental conditions. Scores around 0 suggest additivity, positive scores suggest synergy, and negative scores suggest antagonism.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Synergy Assay Using a Reporter Cell Line
This protocol details the use of a checkerboard assay to assess the synergistic, additive, or antagonistic effects of Lenacapavir in combination with another antiretroviral, such as Tenofovir Alafenamide (TAF).
1. Materials:
-
Cells: TZM-bl (or TZM-GFP) cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an HIV-1 LTR-driven luciferase or GFP reporter).
-
Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3).
-
Compounds: Lenacapavir and TAF, dissolved in DMSO to create high-concentration stock solutions.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents: Luciferase assay reagent (for TZM-bl) or a method for quantifying GFP.
-
Equipment: 96-well or 384-well cell culture plates, incubator, luminometer or fluorescence plate reader.
2. Experimental Procedure:
-
Cell Plating: Seed TZM-bl cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Drug Dilution Matrix (Checkerboard):
-
Prepare serial dilutions of Lenacapavir and TAF in culture medium.
-
In a 96-well plate, add varying concentrations of Lenacapavir along the rows and varying concentrations of TAF along the columns.
-
Include wells with each drug alone (for single-drug dose-response curves) and wells with no drug (vehicle control).
-
-
Drug Addition: Add the prepared drug dilutions to the plated TZM-bl cells.
-
Pre-incubation: Incubate the cells with the drug combinations for 2-4 hours.
-
Infection: Add HIV-1 NL4-3 to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48 hours at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
For TZM-bl cells, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For TZM-GFP cells, measure the GFP signal using a fluorescence plate reader.
-
-
Data Analysis:
Protocol 2: Quantification of Lenacapavir and Tenofovir in Plasma by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of Lenacapavir and its combination partner (e.g., Tenofovir, the active metabolite of TAF) in plasma samples.
1. Materials:
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Reagents: Acetonitrile (B52724), methanol, formic acid, ammonium (B1175870) formate (B1220265) (all LC-MS grade), and ultrapure water.
-
Standards: Analytical grade Lenacapavir and Tenofovir reference standards.
-
Internal Standard (IS): A stable isotope-labeled version of Lenacapavir or Tenofovir.
-
Samples: Plasma samples from in vivo studies.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient elution method to separate Lenacapavir, Tenofovir, and the internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantification: Create a calibration curve using the reference standards and calculate the concentrations in the plasma samples based on the peak area ratios of the analytes to the internal standard.
Protocol 3: In Vitro Prodrug Conversion Assay
This protocol is designed to assess the intracellular conversion of a prodrug like Tenofovir Alafenamide (TAF) to its active form, Tenofovir, in peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
Cells: Isolated human PBMCs.
-
Compound: Tenofovir Alafenamide (TAF).
-
Media: RPMI-1640 with 10% FBS.
-
Reagents: Cell lysis buffer, reagents for LC-MS/MS analysis.
-
Equipment: Cell culture plates, incubator, LC-MS/MS system.
2. Experimental Procedure:
-
Cell Culture: Culture PBMCs in RPMI-1640 medium.
-
Drug Incubation: Treat the PBMCs with TAF at a specific concentration.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
-
Cell Lysis: Wash the cells with cold PBS to remove extracellular drug, then lyse the cells to release intracellular contents.
-
Sample Preparation: Process the cell lysates for LC-MS/MS analysis to separate and quantify the prodrug (TAF) and its active metabolite (Tenofovir).
-
Data Analysis: Plot the intracellular concentrations of TAF and Tenofovir over time to determine the rate and extent of prodrug conversion.
Visualizations
Caption: Mechanism of action of Lenacapavir and an NRTI prodrug in the HIV-1 lifecycle.
Caption: Experimental workflow for the in vitro HIV-1 synergy assay.
Caption: Workflow for the quantification of antiretrovirals in plasma by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Tenofovir alafenamide: MedlinePlus Drug Information [medlineplus.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Lenacapavir - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lenacapavir Pacfosacil | C53H49ClF10N7O12PS2 | CID 168826121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Phospholipid prodrug inhibitors of the HIV protease. Antiviral activity and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lenacapavir Subcutaneous Formulation for Research
Introduction
Lenacapavir (B1654289) is a pioneering, long-acting HIV-1 capsid inhibitor.[1][2] Its unique mechanism of action targets the HIV-1 capsid protein (p24), disrupting multiple critical stages of the viral lifecycle, including capsid assembly, nuclear transport of the pre-integration complex, and the assembly and release of new virions.[1] This multi-stage inhibition contributes to its high potency and a significant barrier to resistance.[1] The development of a long-acting subcutaneous (SC) injectable formulation of lenacapavir represents a major advancement in HIV-1 treatment and pre-exposure prophylaxis (PrEP), offering the potential for improved patient adherence and convenience with a twice-yearly dosing schedule.[1][2][3]
These application notes provide detailed protocols and data relevant to the research and development of lenacapavir subcutaneous formulations, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Multi-Stage Inhibition
Lenacapavir binds to the interface between capsid protein subunits, interfering with several essential steps in the HIV-1 replication process.[1] This multifaceted approach is a key attribute of its antiviral efficacy.
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Data Presentation
Formulation and Dosing
The commercially available subcutaneous formulation is a sterile solution designed for administration every six months, following an initial oral loading phase to rapidly achieve therapeutic concentrations.[1][4]
Table 1: Composition of Lenacapavir Subcutaneous Injection [1]
| Component | Concentration (per 1.5 mL vial) | Purpose |
|---|---|---|
| Lenacapavir sodium | 463.5 mg (equivalent to 450 mg lenacapavir) | Active Pharmaceutical Ingredient |
| Excipients | Not specified in public sources | Vehicle/Solubilizers |
Table 2: Dosing Regimen for Twice-Yearly Subcutaneous Lenacapavir (Treatment or PrEP) [1][4]
| Time Point | Oral Dose | Subcutaneous (SC) Injection Dose |
|---|---|---|
| Day 1 | 600 mg (2 x 300 mg tablets) | 927 mg (administered as 2 x 1.5 mL injections) |
| Day 2 | 600 mg (2 x 300 mg tablets) | - |
| Day 8 (Optional Regimen) | 300 mg (1 x 300 mg tablet) | - |
| Day 15 (Optional Regimen) | - | 927 mg (administered as 2 x 1.5 mL injections) |
| Maintenance | - | 927 mg every 6 months (26 weeks) ± 2 weeks |
Note: Two initiation options exist. The first involves SC injection on Day 1. The second option delays the first SC injection until Day 15. Both are followed by the same maintenance schedule.[1]
Pharmacokinetic Data
The subcutaneous formulation of lenacapavir exhibits a characteristic long-acting pharmacokinetic profile with slow absorption from the injection site, leading to sustained therapeutic concentrations.[1][2]
Table 3: Comparative Pharmacokinetic Parameters of Lenacapavir Formulations
| Parameter | Subcutaneous (Twice-Yearly, 927 mg) | Investigational Intramuscular (Once-Yearly, 5000 mg, Formulation 2) |
|---|---|---|
| Median Tmax (Time to Peak Concentration) | ~84 days[2][5] | ~70 days[6] |
| Mean Cmax (Peak Concentration) at Steady State | 97.2 ng/mL[5] | 336.0 ng/mL (Median)[6][7] |
| Mean Ctrough (Trough Concentration) at Steady State | 36.2 ng/mL (at 26 weeks)[5] | 65.6 ng/mL (Median, at 52 weeks)[6][7] |
| Plasma Half-Life | 8–12 weeks[2][5] | Not specified, designed for once-yearly dosing |
| Bioavailability (Oral) | 6-10%[2] | N/A |
Experimental Protocols
Protocol 1: Quantification of Lenacapavir in a Formulation via HPLC
This protocol provides a general method for the quantification of lenacapavir in a pharmaceutical formulation using reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
1. Materials and Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Lenacapavir reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase by mixing an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for ideal peak shape and retention time (e.g., 60:40 Acetonitrile:Buffer).
-
Standard Preparation:
-
Prepare a stock solution of the lenacapavir reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions from the stock solution to create a calibration curve with at least five concentration levels (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately dilute the lenacapavir formulation with the mobile phase to a final concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at the wavelength of maximum absorbance for lenacapavir.
-
Inject the standards and the sample solution.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of lenacapavir in the sample by interpolating its peak area from the calibration curve.
-
Caption: Workflow for HPLC quantification of Lenacapavir.
Protocol 2: In Vivo Pharmacokinetic Study in a Preclinical Model
This protocol outlines a general procedure for evaluating the pharmacokinetics of a subcutaneous lenacapavir formulation in a relevant animal model, such as non-human primates (NHPs), which have been used in preclinical studies.[8]
1. Study Design:
-
Animals: Select an appropriate species (e.g., cynomolgus or rhesus macaques). Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
Groups:
-
Group 1: Vehicle control (subcutaneous injection).
-
Group 2: Lenacapavir formulation (subcutaneous injection at a specified dose).
-
-
Dosing: Administer a single subcutaneous dose of the lenacapavir formulation. The abdomen is the approved site for humans, but other sites can be investigated.[9]
2. Procedure:
-
Acclimation: Acclimate animals to housing and handling procedures.
-
Baseline Sampling: Collect a pre-dose blood sample (e.g., 1-2 mL) from each animal.
-
Dosing Administration:
-
Anesthetize or restrain the animal as per approved protocol.
-
Administer the formulation via subcutaneous injection using a sterile syringe and needle. Record the exact time of administration.
-
-
Blood Sample Collection: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at specified time points. For a long-acting formulation, the schedule should be sparse and extend over several months.
-
Example time points: Day 1 (pre-dose, 4h, 8h, 24h), Day 3, Day 7, Day 14, and then weekly or bi-weekly for up to 26 weeks or longer.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) within one hour of collection.
-
Harvest the plasma supernatant and store it frozen at -80°C until analysis.
-
3. Bioanalysis:
-
Quantify the concentration of lenacapavir in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and terminal half-life.
Caption: Preclinical workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepwatch.org [prepwatch.org]
- 4. drugs.com [drugs.com]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. spotlightnsp.co.za [spotlightnsp.co.za]
- 7. Once-yearly PrEP moves closer: experimental lenacapavir formulations show promise | aidsmap [aidsmap.com]
- 8. Lenacapavir 5 PrEP Global Studies [natap.org]
- 9. 1542. Impact of Subcutaneous Administration Sites on the Clinical Pharmacokinetics of Lenacapavir, a Long-Acting HIV Capsid Inhibitor: Does Body Site Matter? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the EC50 of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It disrupts multiple essential steps in the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a functional capsid core.[1][2] In vitro studies have demonstrated that Lenacapavir exhibits picomolar potency against HIV-1.[1][3][4][5] The determination of the half-maximal effective concentration (EC50) is a critical step in the preclinical evaluation of antiviral compounds like Lenacapavir. This document provides detailed protocols for two common cell-based assays used to determine the EC50 of Lenacapavir: the HIV-1 p24 Antigen Capture ELISA and a Luciferase Reporter Gene Assay.
Note on Pacfosacil: Lenacapavir pacfosacil is a prodrug of Lenacapavir.[6][7] These protocols are designed for the in vitro assessment of the active compound, Lenacapavir.
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of Lenacapavir in Various Cell Types
| Cell Line/Primary Cells | Virus Strain | Assay Type | Mean EC50 (pM) | Reference |
| MT-4 Cells | HIV-1 (various strains) | p24 ELISA | 100 - 105 | [5][8] |
| Human CD4+ T-cells | HIV-1 (various strains) | Not Specified | 32 | [8] |
| Macrophages | HIV-1 (various strains) | Not Specified | 56 | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 HIV-1 Clinical Isolates | Not Specified | 50 (range: 20-160) | [5] |
| Various Cell Lines | HIV-1 (various strains) | Not Specified | 12 - 314 | [1][4] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Assay | Reagent/Parameter | Typical Value/Range |
| p24 Antigen Capture ELISA | Cell Seeding Density (MT-4 cells) | 1 x 10^5 cells/mL |
| Virus Inoculum (TCID50) | 100 - 200 | |
| Lenacapavir Concentration Range | 0.1 pM - 10 nM (serial dilution) | |
| Incubation Time (Infection) | 5 - 7 days | |
| Incubation Time (ELISA steps) | 30 - 60 minutes per step | |
| Luciferase Reporter Assay | Cell Seeding Density (TZM-bl cells) | 1 x 10^4 cells/well |
| Virus Inoculum (RLU) | Target RLU 100-200x background | |
| Lenacapavir Concentration Range | 0.1 pM - 10 nM (serial dilution) | |
| Incubation Time (Infection) | 48 hours | |
| Incubation Time (Lysis) | ~15 minutes | |
| MTT Cytotoxicity Assay | Cell Seeding Density | Dependent on cell line proliferation rate |
| Lenacapavir Concentration Range | Same as antiviral assay | |
| Incubation Time | 2 - 3 days | |
| MTT Incubation Time | 3 - 4 hours | |
| Solubilization Time | ~15 minutes |
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA for EC50 Determination
This protocol describes a multi-cycle infectivity assay using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[9][10][11] Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant.
Materials:
-
MT-4 cells
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Lenacapavir
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete growth medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in complete growth medium. A common starting concentration is 10 nM with 1:3 or 1:5 serial dilutions. Include a "no drug" control (virus only).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted Lenacapavir solutions to the appropriate wells in triplicate.
-
Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well.
-
Add 50 µL of a pre-titered HIV-1 stock (to achieve a multiplicity of infection (MOI) that yields a robust p24 signal after 5-7 days) to each well, except for the cell control wells.
-
Include cell control wells (cells and medium only) and virus control wells (cells, virus, and medium without drug).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days to allow for multiple rounds of viral replication.
-
p24 Quantification: After the incubation period, carefully collect the cell culture supernatant. Perform the HIV-1 p24 Antigen Capture ELISA according to the manufacturer's instructions.[12][13][14][15][16]
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the average background absorbance (from cell control wells) from all other wells.
-
Calculate the percentage of viral inhibition for each Lenacapavir concentration relative to the virus control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Lenacapavir concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).[17][18][19][20]
-
Protocol 2: Luciferase Reporter Gene Assay for EC50 Determination
This protocol describes a single-cycle infectivity assay using TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.[21][22][23][24] Viral entry and Tat-mediated transactivation of the LTR lead to the expression of luciferase, which can be quantified.
Materials:
-
TZM-bl cells
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
HIV-1 Env-pseudotyped virus or laboratory-adapted strain
-
Lenacapavir
-
96-well cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)[25]
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in complete growth medium as described in Protocol 1.
-
Treatment and Infection:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the diluted Lenacapavir solutions to the appropriate wells in triplicate.
-
Add 50 µL of diluted HIV-1 reporter virus to each well to achieve a predetermined titer that gives a luciferase signal of at least 100-200 times the background.
-
Include cell control wells (cells and medium only) and virus control wells (cells, virus, and medium without drug).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[26][27][28][29][30] This typically involves adding the luciferase reagent to each well and measuring luminescence with a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell control wells) from all other wells.
-
Calculate the percentage of viral inhibition for each Lenacapavir concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the Lenacapavir concentration and determine the EC50 value using a 4PL curve fit.[17][18][19][20]
-
Protocol 3: MTT Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[31][32][33][34][35]
Materials:
-
Selected cell line (MT-4 or TZM-bl)
-
Complete growth medium
-
Lenacapavir
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of Lenacapavir to the wells in triplicate. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 2-3 days for the luciferase assay or 5-7 days for the p24 assay).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control.
-
Plot the percentage of viability against the logarithm of the Lenacapavir concentration to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI) can be calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Caption: Workflow for EC50 determination of Lenacapavir.
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenacapavir - Wikipedia [en.wikipedia.org]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C53H49ClF10N7O12PS2 | CID 168826121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 12. hanc.info [hanc.info]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ablinc.com [ablinc.com]
- 15. ctkbiotech.com [ctkbiotech.com]
- 16. fybreeds.com [fybreeds.com]
- 17. punnettsquare.org [punnettsquare.org]
- 18. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 19. graphpad.com [graphpad.com]
- 20. m.youtube.com [m.youtube.com]
- 21. hiv.lanl.gov [hiv.lanl.gov]
- 22. hiv.lanl.gov [hiv.lanl.gov]
- 23. Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after removal from culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hiv.lanl.gov [hiv.lanl.gov]
- 25. researchgate.net [researchgate.net]
- 26. med.upenn.edu [med.upenn.edu]
- 27. assaygenie.com [assaygenie.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Luciferase Assay System Protocol [promega.com]
- 30. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 31. texaschildrens.org [texaschildrens.org]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. broadpharm.com [broadpharm.com]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Lenacapavir Pacfosacil in Long-Acting Injectable Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenacapavir (B1654289) is a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid protein[1]. Its unique mechanism of action, which interferes with multiple stages of the viral lifecycle, and its long half-life make it an ideal candidate for development as a long-acting injectable (LAI) formulation for the treatment and prevention of HIV-1 infection[1][2]. While the publicly available information predominantly focuses on Lenacapavir, this document provides a comprehensive overview of methods that can be adapted for the evaluation of Lenacapavir Pacfosacil in LAI formulations. This compound is identified as a viral capsid and nucleocapsid inhibitor[3]. The protocols provided herein are based on established methods for Lenacapavir and would require specific validation for this compound.
Two primary types of long-acting injectable formulations of Lenacapavir have been developed: a subcutaneous (SC) injection for twice-yearly administration and an investigational intramuscular (IM) injection for potential once-yearly administration[1][4][5]. The long-acting characteristic of these formulations is achieved through a slow absorption rate from the injection site, which leads to sustained therapeutic concentrations over a prolonged period[1].
Physicochemical Characterization
A thorough physicochemical characterization of the drug substance and the final formulation is critical for ensuring the quality, stability, and performance of a long-acting injectable.
Table 1: Physicochemical Properties of Lenacapavir
| Property | Value | Reference |
| Molecular Weight | 968.3 g/mol | [6] |
| Aqueous Solubility | Low | [7] |
| Protein Binding | ~99.8% | [6][8] |
Analytical Methods
Accurate and precise analytical methods are essential for the quantification of this compound in the formulation and biological matrices.
Protocol 1: Quantification of Lenacapavir by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of Lenacapavir in a pharmaceutical formulation using reverse-phase HPLC[1].
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Lenacapavir reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation:
-
Prepare a stock solution of Lenacapavir reference standard in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately dilute the Lenacapavir formulation with the mobile phase or a suitable diluent to a concentration within the calibration curve range.
-
-
Chromatographic Conditions:
-
Column Temperature: e.g., 30°C
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 10 µL
-
Detection Wavelength: e.g., 269 nm[1]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Lenacapavir in the sample from the calibration curve.
Protocol 2: Quantification of Lenacapavir in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of Lenacapavir in plasma samples, crucial for pharmacokinetic studies[4][7][9].
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Reagents:
-
Internal Standard (a stable isotope-labeled version of Lenacapavir or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid to achieve good separation.
-
-
Mass Spectrometric Conditions:
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of Lenacapavir and the internal standard using multiple reaction monitoring (MRM).
-
-
Analysis and Quantification:
-
Inject the prepared samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of Lenacapavir to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Lenacapavir in the plasma samples from the calibration curve. The methods should be evaluated for selectivity, sensitivity, and linearity[7].
-
Formulation Characterization
The physical and chemical properties of the long-acting injectable formulation must be thoroughly characterized.
Particle Size Analysis
For suspension formulations, particle size distribution is a critical quality attribute that can influence drug release and bioavailability[7].
Protocol 3: Particle Size Distribution Analysis
Instrumentation:
-
Laser diffraction particle size analyzer
Procedure:
-
Disperse the formulation in a suitable medium to ensure a representative sample is measured.
-
Analyze the sample using the laser diffraction instrument.
-
Report the particle size distribution, including parameters like D10, D50 (median particle size), and D90[7]. For example, an aqueous suspension of Lenacapavir free acid was reported to have a bimodal particle size distribution with peaks at 0.4 and 2.0 µm, and a d90 of 3.6 µm[7].
Rheological Characterization
The viscosity and flow properties of the formulation are important for injectability.
Protocol 4: Rheological Measurements
Instrumentation:
-
Rheometer (cone-and-plate or parallel-plate geometry)
Procedure:
-
Equilibrate the sample to a defined temperature (e.g., room temperature or body temperature).
-
Measure the viscosity over a range of shear rates.
-
Evaluate the flow behavior (Newtonian, shear-thinning, or shear-thickening).
In Vitro Release Testing
In vitro release testing is a critical tool for assessing the drug release profile of a long-acting injectable formulation and for quality control.
Protocol 5: In Vitro Release Testing
This protocol provides a general method for assessing the in vitro release profile of a long-acting injectable formulation[1].
Instrumentation:
-
Dissolution apparatus (e.g., USP Apparatus 4 - flow-through cell, or dialysis-based methods)
-
HPLC system for sample analysis
Procedure:
-
Accurately introduce a known amount of the Lenacapavir injectable formulation into the dissolution cell[1].
-
Pump the release medium through the cell at a controlled flow rate.
-
At predetermined time points, collect samples of the release medium[1].
-
Analyze the samples for Lenacapavir concentration using a validated HPLC method[1].
-
Calculate the cumulative percentage of drug released over time[1].
Pharmacokinetic Evaluation
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound from the long-acting injectable formulation.
Table 2: Summary of Lenacapavir Pharmacokinetic Parameters from Clinical Studies
| Formulation | Dose | Tmax (median) | Cmax (median) | Ctrough (median) | Apparent Half-life | Reference |
| Subcutaneous (Twice-Yearly) | 927 mg | ~84-85 days | 67.3 ng/mL | 23.4 ng/mL (at Week 26) | 8-12 weeks | [1][5][6] |
| Intramuscular (Once-Yearly, Formulation 1) | 5000 mg | ~12 weeks (84.1 days) | 247.0 ng/mL | 57.0 ng/mL (at Week 52) | Not reported | [1][4][10] |
| Intramuscular (Once-Yearly, Formulation 2) | 5000 mg | ~10 weeks (69.9 days) | 336.0 ng/mL | 65.5 ng/mL (at Week 52) | Not reported | [1][4][10] |
Note: Tmax is the time to reach maximum concentration, Cmax is the maximum plasma concentration, and Ctrough is the trough plasma concentration.
Visualizations
Diagram 1: Lenacapavir's Multi-Stage Inhibition of the HIV-1 Lifecycle
Caption: Lenacapavir inhibits multiple stages of the HIV-1 lifecycle.
Diagram 2: General Workflow for LAI Formulation Development and Evaluation
Caption: A general workflow for the development of a long-acting injectable.
Diagram 3: Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenacapavir: A novel injectable HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spotlightnsp.co.za [spotlightnsp.co.za]
- 5. Once-yearly PrEP moves closer: experimental lenacapavir formulations show promise | aidsmap [aidsmap.com]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eatg.org [eatg.org]
Bioanalytical Method for the Quantification of Lenacapavir in Plasma Samples: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the quantification of Lenacapavir (B1654289) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor. Monitoring its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. The methods described herein are intended for researchers, scientists, and drug development professionals. Information on a specific prodrug, Pacfosacil, is limited in publicly available literature; therefore, these notes focus on the active Lenacapavir molecule.
Introduction
Lenacapavir is a potent antiretroviral agent that disrupts the HIV-1 capsid at multiple stages of the viral lifecycle.[1][2] Its long-acting formulation allows for infrequent dosing, making it a promising option for the treatment and prevention of HIV-1 infection.[1] Accurate and precise bioanalytical methods are essential for the evaluation of Lenacapavir's pharmacokinetic profile and to ensure therapeutic concentrations are maintained. The protocols detailed below describe validated LC-MS/MS methods for the determination of Lenacapavir concentrations in plasma.
Mechanism of Action
Lenacapavir targets the HIV-1 capsid protein (p24) and interferes with several critical viral processes.[1][2] It binds to the interface between capsid subunits, which leads to the inhibition of capsid-mediated nuclear uptake of proviral DNA, disruption of virus assembly and release, and the formation of aberrant capsid cores.
Experimental Protocols
Two primary methods for the extraction of Lenacapavir from plasma are described: Protein Precipitation and Liquid-Liquid Extraction.
Method 1: Protein Precipitation
This method offers a simple and rapid approach for sample preparation.[3][4]
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), cold
-
Internal Standard (IS) solution (e.g., Lenacapavir-d6)[5]
-
96-well plates
-
Centrifuge
-
Vortex mixer
-
Water
Protocol:
-
To a 96-well plate, add 50 µL of each plasma sample.[4]
-
Add 200 µL of cold acetonitrile containing the internal standard.[4]
-
Vortex the plate to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the plate at approximately 2164 x g.[4]
-
Transfer 100 µL of the supernatant to a clean 96-well plate.[4]
-
Dilute the supernatant with 100 µL of water.[4]
-
Inject an aliquot of the final solution into the LC-MS/MS system.[4]
Method 2: Liquid-Liquid Extraction
This method provides a cleaner extract by separating the analyte from interfering matrix components.[6][7]
Materials:
-
Plasma samples
-
Diluent
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Lenacapavir-d6)[7]
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Mobile phase for reconstitution
Protocol:
-
To 200 µL of plasma, add 500 µL of diluent and mix thoroughly.[6][7]
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex vigorously.[6][7]
-
Centrifuge the mixture at 4,000 RPM for 15-20 minutes.[6][7]
-
Evaporate the solvent to dryness at 40°C.[6]
-
Reconstitute the dried residue with 500 µL of the mobile phase.[6]
-
Vortex briefly to ensure homogeneity.[6]
-
Transfer the reconstituted sample to an autosampler vial for injection.[6]
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS conditions for the analysis of Lenacapavir.
Table 1: Liquid Chromatography Conditions
| Parameter | Method A | Method B |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)[7] | Not Specified |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid Buffer (20:80)[7] | Multi-step UPLC gradient[3] |
| Flow Rate | 1 mL/min[7] | Not Specified |
| Injection Volume | 10 µL[7] | 20 µL (of diluted supernatant)[4] |
| Column Temp. | Standard (not specified)[7] | Not Specified |
| Run Time | 5 minutes[7] | Not Specified |
| Retention Time | ~2.715 minutes[7] | 1.90 minutes[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition (Lenacapavir) | m/z 968.4 → 869.3[5] or 969.32 → 509.15[7] |
| MRM Transition (IS: Lenacapavir-d6) | m/z 974.4 → 875.3[5] or 975.28 → 515.07[7] |
Method Validation Summary
The described methods have been validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Method A (Rat Plasma)[6][7] | Method B (Human Plasma)[3] |
| Linearity Range | 5 - 100 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 | ≥ 0.9960 |
| Accuracy (Trueness) | Within 80%–120% | 89.7% - 104.1% |
| Precision (CV%) | ≤ 15% | < 15% |
| Recovery | 98.97% - 99.51% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.1 ng/mL |
Conclusion
The LC-MS/MS methods detailed in this document are suitable for the sensitive and accurate quantification of Lenacapavir in plasma samples. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, including sample throughput and the need for extract cleanliness. These protocols provide a solid foundation for researchers involved in the development and clinical evaluation of Lenacapavir.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Lenacapavir Pacfosacil | C53H49ClF10N7O12PS2 | CID 168826121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenacapavir in Multidrug-Resistant HIV-1 Research
Introduction
Lenacapavir (B1654289) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] It has demonstrated significant antiviral activity against multidrug-resistant (MDR) strains of HIV-1, offering a novel therapeutic option for heavily treatment-experienced patients.[1][4] These application notes provide a summary of the quantitative data from key studies, detailed protocols for in vitro antiviral and resistance assays, and a description of its mechanism of action. Lenacapavir interferes with multiple stages of the HIV-1 lifecycle, including capsid-mediated nuclear import, virus assembly, and the formation of a mature capsid core.[1][5][6] This multi-faceted mechanism of action contributes to its high potency and lack of cross-resistance to other classes of antiretroviral drugs.[2][7]
Quantitative Data from Clinical and In Vitro Studies
The following tables summarize the key quantitative data on the efficacy of lenacapavir in patients with multidrug-resistant HIV-1 infection from the CAPELLA trial, as well as its in vitro antiviral activity.
Table 1: Efficacy of Lenacapavir in the CAPELLA Trial (Multidrug-Resistant HIV-1) [4][8][9][10][11][12]
| Metric | Timepoint | Lenacapavir + Optimized Background Regimen | Placebo + Failing Regimen (at Day 15) |
| Viral Load Reduction ≥0.5 log10 copies/mL | Day 15 | 88% | 17% |
| Viral Load <50 copies/mL | Week 26 | 81-83% | N/A |
| Viral Load <50 copies/mL | Week 52 | 83% | N/A |
| Mean CD4+ Cell Count Increase (cells/mm³) | Week 26 | 75-104 | N/A |
| Mean CD4+ Cell Count Increase (cells/µL) | Week 52 | 83 | N/A |
Table 2: In Vitro Antiviral Activity of Lenacapavir against HIV-1 [13][14]
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) |
| MT-4 | Laboratory-adapted | 105 |
| Human CD4+ T cells | Laboratory-adapted | 32 |
| Macrophages | Laboratory-adapted | 56 |
| HEK293T | 23 clinical isolates | 20 - 160 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean) |
Table 3: Lenacapavir Resistance-Associated Mutations [15][16][17]
| Mutation | Fold-Change in EC50 | Comments |
| M66I | >2700 | Highly resistant variant.[16] |
| Q67H | Variable | Most prevalent naturally occurring resistance mutation.[15][16] |
| N74D | Not specified | Can be selected for under drug pressure.[16] |
| T107A | Low-level | Accessory mutation.[18] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Multi-cycle Infection)
This protocol is designed to determine the 50% effective concentration (EC50) of lenacapavir in a multi-cycle infection assay using a T-cell line susceptible to HIV-1 infection (e.g., MT-2).[13]
Materials:
-
Lenacapavir
-
MT-2 cell line
-
Complete RPMI-1640 medium
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
Procedure: [13]
-
Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase with >95% viability on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of lenacapavir in complete RPMI-1640 medium in a 96-well plate. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add the diluted virus to the wells containing the serially diluted lenacapavir.
-
Cell Seeding: Add MT-2 cells to each well at a density of 5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Readout: After incubation, quantify the extent of viral replication in the culture supernatants using a p24 ELISA assay according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Resistance Selection Assay
This protocol outlines a method for selecting for HIV-1 resistance to lenacapavir in cell culture through serial passage of the virus in the presence of escalating drug concentrations.[13]
Materials:
-
Lenacapavir
-
MT-2 cell line
-
Complete RPMI-1640 medium
-
Wild-type HIV-1 strain
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
-
Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing
Procedure: [13]
-
Initial Infection: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of lenacapavir (typically at or near the EC50).
-
Viral Passage: Monitor the culture for signs of viral replication. When viral replication is detected, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of lenacapavir (typically a 2- to 3-fold increase).
-
Serial Passage: Repeat the process of viral passage and dose escalation for multiple rounds.
-
Resistance Characterization: When the virus is able to replicate at significantly higher concentrations of lenacapavir, harvest the viral supernatant.
-
Genotypic Analysis: Extract viral RNA from the resistant virus, perform reverse transcription and PCR to amplify the capsid gene, and sequence the PCR product to identify mutations.
-
Phenotypic Analysis: Characterize the phenotype of the resistant virus by performing an antiviral activity assay as described in Protocol 1 to determine the fold-change in EC50 compared to the wild-type virus.
Visualizations
Caption: Mechanism of action of Lenacapavir, inhibiting multiple stages of the HIV-1 lifecycle.
Caption: Experimental workflow for the in vitro antiviral activity assay of Lenacapavir.
References
- 1. mdpi.com [mdpi.com]
- 2. natap.org [natap.org]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. gilead.com [gilead.com]
- 10. Lenacapavir for multidrug-resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. infezmed.it [infezmed.it]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 18. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges of Lenacapavir Pacfosacil in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Lenacapavir Pacfosacil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Lenacapavir?
A1: this compound is a soluble prodrug of Lenacapavir. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is often employed to improve the solubility and oral bioavailability of a poorly soluble active pharmaceutical ingredient (API) like Lenacapavir.
Q2: What are the general solubility characteristics of Lenacapavir and its prodrugs?
A2: Lenacapavir is a lipophilic molecule with very low aqueous solubility, reported to be less than 1 µg/mL in water at pH 7.4. This can present significant challenges during in vitro and in vivo experiments. Prodrugs of Lenacapavir, such as this compound, have been designed to have significantly higher aqueous solubility. For instance, exemplified soluble prodrugs of Lenacapavir have shown solubility of 777 µg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) and 948 µg/mL in Fed State Simulated Intestinal Fluid (FeSSIF). Another exemplified prodrug demonstrated solubility of 1 µM at pH 2 and 92 µM at pH 7.
Q3: Why am I observing precipitation when I dilute my this compound stock solution into an aqueous buffer?
A3: Precipitation upon dilution of a this compound stock solution can occur for a few reasons:
-
Conversion to the less soluble parent drug: The prodrug may be converting to the active form, Lenacapavir, which has significantly lower aqueous solubility. The rate of this conversion can be influenced by pH, temperature, and the presence of enzymes in your experimental system.
-
Exceeding the solubility limit: Even though the prodrug is more soluble, it still has a finite solubility in aqueous solutions. If the final concentration in your aqueous medium exceeds this limit, precipitation will occur.
-
"Fall-out" of the organic solvent: If you are using a high concentration of an organic solvent (like DMSO) for your stock solution, adding it to an aqueous buffer can cause the compound to precipitate, as it is less soluble in the mixed solvent system.
Q4: What solvents are recommended for preparing a stock solution of this compound?
A4: For the parent compound, Lenacapavir, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. Given that this compound is designed for higher aqueous solubility, it may be possible to prepare stock solutions directly in aqueous buffers at a relevant pH, or in a co-solvent system with a lower percentage of organic solvent than required for Lenacapavir. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution | 1. Conversion of the prodrug to the less soluble active drug (Lenacapavir). 2. Final concentration exceeds the aqueous solubility of the prodrug. 3. High concentration of organic co-solvent in the final solution. | 1. Investigate the stability of the prodrug in your experimental buffer. Consider adjusting the pH or temperature to slow down the conversion if possible. 2. Decrease the final concentration of this compound in the aqueous medium. 3. Minimize the final concentration of the organic solvent (e.g., DMSO) to typically less than 1%, and often less than 0.1% in cell-based assays. |
| Inconsistent experimental results | 1. Incomplete dissolution of the compound. 2. Degradation or conversion of the prodrug over time. | 1. Ensure complete dissolution of the stock solution before further dilution. Gentle warming or sonication may be necessary, but should be used with caution to avoid degradation. 2. Prepare fresh dilutions for each experiment. If solutions need to be stored, conduct stability studies under your specific storage conditions. |
| Low or no biological activity | 1. The prodrug is not being efficiently converted to the active Lenacapavir in the experimental system. 2. The compound has precipitated out of solution and is not available to the biological target. | 1. Confirm that your experimental system has the necessary conditions (e.g., enzymes, pH) for the conversion of the prodrug. 2. Visually inspect for any precipitation. If observed, follow the troubleshooting steps for precipitation. Consider using a formulation approach to maintain solubility. |
Data Presentation
Table 1: Comparison of Aqueous Solubility for Lenacapavir and Exemplified Soluble Prodrugs
| Compound | Solvent/Medium | Solubility |
| Lenacapavir | Water (pH 7.4) | < 1 µg/mL |
| Exemplified Lenacapavir Prodrug 1 | Fasted State Simulated Intestinal Fluid (FaSSIF) | 777 µg/mL |
| Exemplified Lenacapavir Prodrug 1 | Fed State Simulated Intestinal Fluid (FeSSIF) | 948 µg/mL |
| Exemplified Lenacapavir Prodrug 2 | Aqueous Buffer (pH 2) | 1 µM |
| Exemplified Lenacapavir Prodrug 2 | Aqueous Buffer (pH 7) | 92 µM |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary, but monitor for any signs of degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in your aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture media).
-
Incubate the dilutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, visually inspect for precipitation.
-
To quantify the soluble fraction, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration that remains in solution without precipitation is the kinetic solubility under those conditions.
Visualizations
Caption: A general experimental workflow for preparing and using solutions of this compound.
Caption: The prodrug concept: converting a more soluble prodrug to the active, less soluble drug.
Technical Support Center: Optimization of Lenacapavir Pacfosacil Dosage for In Vitro Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Lenacapavir Pacfosacil for in vitro antiviral assays against HIV-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenacapavir?
This compound is a prodrug of Lenacapavir.[1] A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body or, in this context, within the cells in an in vitro culture.[2] The pacfosacil moiety is a phosphate (B84403) ester group attached to the active Lenacapavir molecule. This modification is often employed to enhance properties such as solubility and bioavailability.[3][4] For in vitro assays, it is crucial to understand that the observed antiviral activity is dependent on the intracellular conversion of this compound to the active Lenacapavir.
Q2: What is the mechanism of action of the active compound, Lenacapavir?
Lenacapavir is a first-in-class inhibitor of the HIV-1 capsid protein (p24).[5] It disrupts multiple stages of the viral lifecycle by binding to a conserved pocket on the capsid protein. This binding event interferes with:
-
Nuclear Import: Lenacapavir stabilizes the viral capsid, preventing its proper disassembly and subsequent import of the viral pre-integration complex into the nucleus.[6][7]
-
Virus Assembly and Release: The drug disrupts the formation of new, functional viral capsids, leading to the production of non-infectious virions.[6]
-
Capsid Core Formation: Lenacapavir can cause aberrant capsid assembly, further contributing to the reduction in infectious virus particles.[6]
Q3: What are the expected EC50 values for Lenacapavir in in vitro assays?
Lenacapavir is a highly potent antiviral with EC50 (half-maximal effective concentration) values typically in the picomolar (pM) range. The exact EC50 can vary depending on the cell type, HIV-1 strain, and assay format.
| Cell Type | HIV-1 Strain | Reported EC50 Range (pM) |
| MT-2 cells | Laboratory-adapted strains | 21 - 115[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Clinical isolates | 30 - 190[5] |
| CD4+ T-lymphocytes | 30 - 190[5] | |
| Monocyte/macrophage cells | 30 - 190[5] |
Q4: Does Lenacapavir have cross-resistance with other antiretroviral drugs?
No, due to its unique mechanism of action targeting the HIV-1 capsid, Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral drugs, such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors.[5]
Troubleshooting Guide: Dosage Optimization of this compound
Issue 1: Higher than expected EC50 values or lack of antiviral activity.
Possible Cause 1: Inefficient intracellular conversion of this compound to Lenacapavir.
-
Explanation: The antiviral effect is dependent on the intracellular conversion of the prodrug to its active form, a process likely mediated by cellular phosphatases.[3][4] The rate of this conversion can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Cell Line Selection: Ensure the cell line used in the assay (e.g., TZM-bl, MT-2, PBMCs) has sufficient phosphatase activity to efficiently convert the prodrug. If possible, compare the activity of this compound to a positive control of the active Lenacapavir in your chosen cell line.
-
Pre-incubation Time: The prodrug may require a longer incubation period with the cells before viral infection to allow for adequate conversion. Consider optimizing the pre-incubation time of the cells with this compound (e.g., 2, 4, 8, or 24 hours) before adding the virus.
-
Directly Use Active Compound: As a control, perform a parallel assay with the active Lenacapavir to confirm the susceptibility of the virus and the competence of the assay system.
-
Possible Cause 2: Degradation of this compound in culture medium.
-
Explanation: The stability of the prodrug in the cell culture medium over the course of the assay is critical. Degradation in the medium would reduce the effective concentration available to the cells.
-
Troubleshooting Steps:
-
Media Stability Test: Assess the stability of this compound in your specific cell culture medium at 37°C over the duration of your assay. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the intact prodrug and the appearance of the active drug using an appropriate analytical method like LC-MS.
-
Fresh Media and Compound Addition: For longer assays, consider replacing the media with freshly prepared compound at intermediate time points.
-
Possible Cause 3: Issues with the antiviral assay itself.
-
Explanation: Inconsistent or unexpected results can arise from the assay methodology.
-
Troubleshooting Steps:
-
Virus Titer: Ensure the virus stock has a sufficiently high and reproducible titer.
-
Cell Health: Use healthy, actively dividing cells at a consistent passage number.
-
Assay Controls: Include all necessary controls: no-drug virus control, no-virus cell control, and a positive control antiviral with a known mechanism of action.
-
Reagent Quality: Verify the quality and proper storage of all assay reagents.
-
Issue 2: High variability in results between experiments.
Possible Cause 1: Inconsistent prodrug conversion.
-
Explanation: Minor variations in cell density, cell health, or passage number can impact the enzymatic activity responsible for prodrug conversion, leading to variable results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Strictly adhere to a standardized protocol for cell seeding density, passage number, and overall cell culture conditions.
-
Monitor Cell Viability: Always assess cell viability in parallel with the antiviral assay to ensure that observed effects are not due to cytotoxicity.
-
Possible Cause 2: Assay setup inconsistencies.
-
Explanation: Variations in incubation times, reagent volumes, or washing steps can introduce variability.
-
Troubleshooting Steps:
-
Detailed Protocol Adherence: Ensure meticulous adherence to the experimental protocol.
-
Automated Liquid Handling: If available, use automated liquid handling systems to minimize pipetting errors.
-
Plate Layout: Use a consistent plate layout for all experiments to minimize edge effects.
-
Experimental Protocols
Protocol 1: Multi-cycle HIV-1 p24 Antigen Assay
This assay measures the inhibition of multiple rounds of HIV-1 replication by quantifying the amount of p24 antigen in the culture supernatant.
Materials:
-
Target cells (e.g., MT-2, PBMCs)
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
This compound and Lenacapavir (as a control)
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound and Lenacapavir in complete culture medium.
-
Compound Addition: Add the diluted compounds to the appropriate wells. Include "no drug" virus control wells.
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells. The multiplicity of infection (MOI) should be optimized for the specific cell line.
-
Incubation: Incubate the plates for 5-7 days to allow for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Single-Cycle TZM-bl Reporter Gene Assay
This assay measures the inhibition of a single round of HIV-1 infection using TZM-bl cells, which express luciferase and β-galactosidase upon viral entry and Tat expression.[2][8][9]
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stock
-
This compound and Lenacapavir
-
Complete DMEM medium
-
DEAE-Dextran (optional, for enhanced infection)
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the compounds in culture medium.
-
Compound and Virus Addition: Add the diluted compounds to the wells, followed by the addition of the HIV-1 Env-pseudotyped virus.
-
Incubation: Incubate the plates for 48 hours.
-
Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Luminescence Reading: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in relative light units (RLU) compared to the virus control. Determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.
Materials:
-
Target cells
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "no compound" cell control wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no compound" control. Determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Lenacapavir Mechanism of Action on HIV-1 Lifecycle
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Experimental Workflow for Dosage Optimization
Caption: A streamlined workflow for optimizing antiviral dosage.
Troubleshooting Logic for High EC50 Values
Caption: A logical approach to troubleshooting high EC50 results.
References
- 1. fda.gov [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize injection site reactions with Lenacapavir Pacfosacil formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with Lenacapavir Pacfosacil formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with subcutaneous administration of Lenacapavir?
A1: Common injection site reactions (ISRs) reported in clinical trials include swelling, pain, erythema (redness), nodules (small, hard lumps), and induration (hardening of the tissue).[1][2][3] Other less frequent reactions include pruritus (itching), extravasation (leakage of drug into surrounding tissue), and mass formation.[1][2] Most of these reactions are mild to moderate in severity.[1][3]
Q2: How long do injection site reactions with Lenacapavir typically last?
A2: The resolution time for ISRs can vary. For most reactions like swelling, pain, and erythema, the median time to resolution is about 5 days.[1] However, nodules and indurations can be more persistent. The median time to resolution for nodules has been reported to be around 148 days, while for indurations it is approximately 70 days.[1][4] In some cases, these can last for several months to over a year.[5]
Q3: What is the underlying cause of persistent nodules and indurations at the injection site?
A3: Persistent nodules and indurations are thought to be related to the formation of a subcutaneous drug depot.[2][4] Histopathological examinations of biopsies from these sites have revealed a foreign body inflammatory response or a granulomatous response to the injected drug formulation.[2][4][6] This is a localized immune reaction where the body's immune cells surround the drug depot that it recognizes as foreign material.
Q4: Can the formulation of this compound itself contribute to injection site reactions?
A4: Yes, the physical and chemical properties of the formulation can influence the incidence and severity of ISRs. Factors such as the particle size of the drug substance, the viscosity of the suspension, the pH of the formulation, and the type of excipients used can all play a role in local tolerability.[7][8][9][10][11] For long-acting injectables, the formulation is designed to release the drug slowly, which can sometimes lead to a localized inflammatory response.
Q5: Does the injection technique affect the risk of injection site reactions?
A5: Absolutely. Proper administration technique is crucial for minimizing ISRs. Improper administration, such as injecting intradermally (into the skin) instead of subcutaneously (under the skin), has been associated with more serious injection site reactions, including necrosis and ulceration.[1][6][12] Other factors like injection speed and the angle of needle insertion can also impact local tissue response.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical or clinical research with this compound formulations.
| Problem | Possible Causes | Troubleshooting Strategies & Solutions |
| High incidence of acute ISRs (pain, erythema, swelling) | Formulation Properties: Non-physiological pH, high osmolality, or irritating excipients.[9][11] | Formulation Optimization: • Adjust the pH of the formulation to be as close to physiological pH as possible.[11] • Evaluate alternative buffering agents; for example, histidine buffers have been shown to be less painful than citrate (B86180) buffers.[9] • Assess the osmolality of the formulation and aim for isotonicity where feasible.[8][11] |
| Administration Technique: Rapid injection speed, incorrect needle insertion angle.[11] | Refine Administration Protocol: • Control the injection speed; slower injections may be better tolerated. • Ensure proper subcutaneous injection technique, typically at a 45° or 90° angle depending on needle length and subcutaneous tissue thickness.[11] • Consider providing training on proper injection techniques to clinical site staff. | |
| Post-Injection Care: • Application of a cold compress (ice pack) to the injection site before and/or after the injection may help reduce pain and swelling.[13][14] • The use of over-the-counter analgesics like acetaminophen (B1664979) or ibuprofen, if clinically appropriate, can help manage post-injection pain.[13] | ||
| Formation of persistent nodules and indurations | Foreign Body Response: The subcutaneous drug depot is recognized as foreign material by the immune system.[2][4] | Formulation Modification (Preclinical): • Investigate the impact of drug particle size and morphology on the inflammatory response. • Explore the use of alternative excipients or formulation technologies that may reduce the immunogenicity of the drug depot. |
| Injection Site Location: Differences in subcutaneous tissue at various injection sites. | Injection Site Management: • Rotate injection sites for subsequent administrations to allow for healing and to avoid repeated trauma to the same area.[15][16] • Studies have evaluated the abdomen, thigh, and upper arm as potential injection sites, with results suggesting they could be acceptable alternatives.[15][17] | |
| Variability in ISRs between subjects | Individual Patient Factors: Differences in immune response, subcutaneous adipose tissue thickness, and pain perception. | Subject Monitoring and Data Collection: • In clinical studies, collect detailed data on ISRs, including size, duration, and subject-reported outcomes. • Assess for potential correlations between subject characteristics (e.g., BMI) and the incidence or severity of ISRs. |
| Severe Injection Site Reactions (e.g., necrosis, ulceration) | Improper Administration: Accidental intradermal or intramuscular injection.[1][12] | Strict Adherence to Protocol: • Emphasize the importance of correct subcutaneous administration in the study protocol and training materials.[12] • Ensure that healthcare providers administering the injection are properly trained and follow the recommended procedures. |
Quantitative Data Summary
The following tables summarize quantitative data on the incidence and characteristics of injection site reactions with Lenacapavir from clinical trials.
Table 1: Incidence of Common Injection Site Reactions in the CAPELLA Trial [1][2]
| Reaction | Incidence (%) |
| Swelling | 36% |
| Pain | 31% |
| Erythema | 31% |
| Nodule | 25% |
| Induration | 15% |
| Pruritus | 6% |
| Extravasation | 3% |
| Mass | 3% |
Table 2: Severity of Injection Site Reactions in the CAPELLA Trial [1][3]
| Severity | Percentage of Participants |
| Grade 1 (Mild) | 44% |
| Grade 2 (Moderate) | 17% |
| Grade 3 (Severe) | 4% |
Table 3: Resolution Time for Injection Site Reactions [1][4]
| Reaction Type | Median Time to Resolution (Days) | Range (Days) |
| All ISRs (excluding nodules and indurations) | 5 | 1 - 183 |
| Nodules | 148 | 41 - 727 |
| Indurations | 70 | 3 - 252 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate injection site reactions.
Preclinical Assessment of Injection Site Reactions in Animal Models
Objective: To evaluate the local tolerance of different this compound formulations after subcutaneous injection in a relevant animal model. The Göttingen minipig is often considered a suitable model due to the anatomical and physiological similarities of its skin to human skin.
Methodology:
-
Animal Model: Göttingen minipigs.
-
Groups:
-
Control group: Vehicle/placebo injection.
-
Test groups: Different formulations of this compound.
-
-
Administration:
-
Administer a single subcutaneous injection of the test or control article at a defined volume and flow rate.
-
Mark the injection sites for subsequent evaluation.
-
-
Macroscopic Evaluation:
-
Observe the injection sites at predefined time points (e.g., 1, 6, 24, 48, 72 hours, and then weekly) for signs of ISRs such as erythema, edema, and any other visible changes.
-
Score the reactions based on a standardized scoring system (e.g., Draize scale).
-
-
Microscopic (Histopathological) Evaluation:
-
At selected time points (e.g., 72 hours and 10 days post-injection), euthanize a subset of animals from each group.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of inflammation (acute, subacute, chronic), necrosis, hemorrhage, fibrosis, and foreign body reaction. The severity of these findings should be graded.
-
In Vitro Irritation Assay
Objective: To screen different this compound formulations for their potential to cause local irritation at an early stage of development. The L6 rat myotube assay is one such model.
Methodology:
-
Cell Culture: Culture L6 rat myoblasts and differentiate them into myotubes.
-
Treatment: Expose the myotube cultures to various concentrations of the this compound formulations and appropriate controls (positive and negative).
-
Endpoint Measurement: After a defined incubation period, assess cell viability using a validated assay, such as the MTT or LDH release assay.
-
Data Analysis: Calculate the concentration of the formulation that causes a 50% reduction in cell viability (IC50). A lower IC50 value suggests a higher potential for irritation.
Clinical Trial Protocol for ISR Assessment
Objective: To systematically evaluate the incidence, severity, and duration of ISRs associated with this compound formulations in human subjects.
Methodology:
-
Study Design: Randomized, controlled clinical trial.
-
Subject Population: Healthy volunteers or the target patient population.
-
Intervention: Subcutaneous administration of the this compound formulation.
-
ISR Assessment:
-
Clinician Assessment: At specified follow-up visits, a trained clinician will assess the injection site for erythema, induration, swelling, and other reactions. The size of any reaction should be measured (e.g., in millimeters). Severity should be graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Subject-Reported Outcomes: Subjects will be asked to complete a diary to record the presence and severity of symptoms like pain, itching, and tenderness at the injection site using a visual analog scale (VAS) or a numeric rating scale.
-
-
Data Collection: Collect data on the time of onset, duration, and resolution of each ISR.
-
Statistical Analysis: Analyze the incidence, severity, and duration of ISRs. Compare the results between different formulation groups if applicable.
Visualizations
Caption: Inflammatory pathway of a foreign body response to a subcutaneous drug depot.
Caption: Experimental workflow for assessing injection site reactions.
Caption: Key strategies to minimize injection site reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-Acting Atypical Antipsychotics: Characterization of the Local Tissue Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minipigs.dk [minipigs.dk]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro L6 Irritation Assay Predicts Clinical Injection Site Reactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Injection Site Drug Precipitation | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. Evaluation of Loco-Regional Skin Toxicity Induced by an In Situ Forming Depot after a Single Subcutaneous Injection at Different Volumes and Flow Rates in Göttingen Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foreign Body Granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atlas of dermatopathology: Foreign body granulomas [atlases.muni.cz]
- 12. dermnetnz.org [dermnetnz.org]
- 13. dovepress.com [dovepress.com]
- 14. Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of HIV-1 Resistance to Lenacapavir (Pacfosacil)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of HIV-1 resistance mutations to Lenacapavir (B1654289).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenacapavir?
Lenacapavir is a first-in-class inhibitor of the HIV-1 capsid protein (CA).[1] It disrupts multiple stages of the viral lifecycle by binding to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[1][2] This binding event interferes with:
-
Nuclear Import: Lenacapavir competitively inhibits the interaction of the HIV-1 capsid with essential host factors for nuclear entry, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[2][3]
-
Capsid Assembly and Release: It disrupts the proper assembly of new virions, leading to the formation of malformed or unstable capsids.[4][5]
-
Capsid Core Formation: The precise timing and rate of capsid assembly are critical for viral infectivity, and Lenacapavir interferes with this process.[4]
Q2: What are the primary resistance mutations to Lenacapavir?
Several key resistance-associated mutations (RAMs) in the HIV-1 capsid have been identified through in vitro selection studies and in clinical trials. The most frequently observed mutations include:
Q3: How is Lenacapavir resistance measured quantitatively?
Lenacapavir resistance is primarily quantified using phenotypic susceptibility assays. The result is expressed as a "fold change" (FC) in the half-maximal effective concentration (EC50) value. The EC50 is the concentration of the drug required to inhibit 50% of viral replication. The fold change is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.[8]
Q4: What is the impact of Lenacapavir resistance mutations on viral fitness?
Many of the mutations that confer resistance to Lenacapavir also reduce the replication capacity, or "fitness," of the virus.[6][7] For example, the highly resistant M66I mutation significantly impairs viral fitness.[7] The Q67H mutation has a more moderate impact on fitness, which may explain its more frequent emergence in some studies.[7] This reduced fitness can be a significant factor in the clinical management of resistance.
Q5: What is Lenacapavir Pacfosacil?
This compound is described as a viral capsid and nucleocapsid inhibitor with antiviral effects, intended for research use. While structurally related to Lenacapavir, detailed public information on its specific characteristics and differences from Lenacapavir is limited. The resistance mutations and mechanisms described in this guide are based on studies of Lenacapavir.
Quantitative Data Summary
Table 1: Fold Change in Lenacapavir Susceptibility for Common Resistance Mutations
| Mutation | Fold Change (FC) in EC50 vs. Wild-Type | Reference(s) |
| Q67H | 4.6 | [7] |
| M66I | >2000 | [7] |
| L56I | - | [7] |
| K70N | - | [7] |
| N74D | - | [7] |
| N74S | - | [7] |
| T107N | - | [7] |
| L56V | 72 | [8][9][10] |
| N57H | 4,890 | [8][9][10] |
Note: Specific fold-change values can vary depending on the assay system and cell type used. "-" indicates that while the mutation is associated with resistance, specific fold-change values were not consistently reported in the reviewed sources.
Table 2: Impact of Lenacapavir Resistance Mutations on Viral Replication Capacity (Fitness)
| Mutation | Replication Capacity (% of Wild-Type) | Reference(s) |
| Q67H | 58% | [7] |
| M66I | 1.5% | [7] |
| L56V | 0.6% | [8][10] |
| N57H | 12% | [8][10] |
Note: Replication capacity is often measured in in vitro assays and serves as a proxy for viral fitness.
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Assay using TZM-bl Reporter Cells
This protocol outlines a single-cycle infectivity assay to determine the phenotypic susceptibility of HIV-1 variants to Lenacapavir.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Complete Growth Medium (DMEM, 10% FBS, antibiotics)
-
DEAE-Dextran
-
HIV-1 virus stocks (wild-type and mutant)
-
Lenacapavir
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Drug Dilution: Prepare a serial dilution of Lenacapavir in complete growth medium.
-
Virus Preparation: Thaw and dilute virus stocks to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Infection: Add the diluted drug and virus to the cells. Include virus-only (no drug) and cells-only (no virus) controls. The final volume in each well should be 200 µL. DEAE-Dextran can be added to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (cells-only control).
-
Normalize the data to the virus control (100% infection).
-
Plot the percentage of infection against the log of the Lenacapavir concentration.
-
Use non-linear regression analysis to determine the EC50 value.
-
Calculate the fold change in resistance by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Protocol 2: Site-Directed Mutagenesis of the HIV-1 Capsid Gene (QuikChange Method)
This protocol describes the introduction of specific resistance mutations into a plasmid containing the HIV-1 gag gene.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 gag gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Use a thermal cycler with the following general parameters:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: ~55°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 5-7 minutes
-
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.[11][12][13]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Troubleshooting Guides
Troubleshooting for Phenotypic Susceptibility Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, cell clumping. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Mix reagents thoroughly before adding to wells. |
| Low luciferase signal | Low virus titer, poor cell health, suboptimal DEAE-Dextran concentration. | Re-titer virus stock. Ensure cells are healthy and within a low passage number. Optimize DEAE-Dextran concentration for your cell line and virus. |
| High background luminescence | Contamination of reagents or cells, high cell density. | Use sterile technique. Test for mycoplasma contamination. Optimize cell seeding density. |
| Inconsistent EC50 values between experiments | Variation in virus stock, cell passage number, or reagent preparation. | Use a large, validated batch of virus stock. Maintain a consistent cell passage number for experiments. Prepare fresh reagents and use consistent sources. |
Troubleshooting for Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies after transformation | Inefficient PCR, DpnI digestion of PCR product, poor transformation efficiency. | Optimize PCR conditions (annealing temperature, extension time). Ensure plasmid template is from a dam+ E. coli strain. Use highly competent cells. Purify PCR product before transformation. |
| All colonies contain the wild-type plasmid | Incomplete DpnI digestion, too much template DNA. | Increase DpnI incubation time. Reduce the amount of template DNA in the PCR reaction. |
| Presence of multiple mutations or deletions | Low-fidelity DNA polymerase, too many PCR cycles. | Use a high-fidelity polymerase. Limit the number of PCR cycles to 12-18. |
| Mutation is not present in sequenced colonies | Incorrect primer design, suboptimal PCR conditions. | Verify primer sequences and ensure the mutation is centered. Optimize annealing temperature. |
Visualizations
Caption: Lenacapavir's multi-stage mechanism of action against HIV-1.
Caption: Workflow for a TZM-bl based phenotypic susceptibility assay.
Caption: Workflow for site-directed mutagenesis of the HIV-1 capsid gene.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 8. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ProtocolsQuickChange < Lab < TWiki [barricklab.org]
- 12. gladstone.org [gladstone.org]
- 13. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Process Development for Lenacapavir Pacfosacil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Lenacapavir Pacfosacil.
Section 1: Synthesis of Lenacapavir Core Structure
The synthesis of the core Lenacapavir molecule is a multi-step process involving the assembly of key fragments. This section addresses common challenges encountered during the synthesis of these fragments and their subsequent coupling.
Frequently Asked Questions (FAQs)
Q1: What are the key fragments in the synthesis of Lenacapavir?
A1: The synthesis of Lenacapavir generally involves the preparation of three main fragments:
-
Fragment A: (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
-
Fragment B: A boronic ester of a 1N-trifluoroethyl-3-amino-indazole compound
-
Fragment C: 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[1][2]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid[3]
These fragments are then coupled to assemble the final Lenacapavir molecule[4].
Q2: What are the common challenges in the synthesis of Fragment A?
A2: A key challenge in the synthesis of Fragment A is achieving the desired stereochemistry. One approach involves a chiral resolution of a racemic amine.[5] An alternative, cost-effective route involves a dynamic kinetic resolution (DKR) with N-acetyl-D-leucine.[5] Common issues include incomplete reactions and the formation of impurities that can complicate purification.
Q3: How can the synthesis of Fragment C be optimized?
A3: The synthesis of Fragment C often starts from (R)-(-)-epichlorohydrin and involves multiple steps, including a key bicyclic ketone synthesis.[3] Challenges include controlling stereochemistry and minimizing side products.[3] Process development efforts have focused on telescoped reactions and optimizing reagents to improve yield and purity. For instance, careful control of the amount of allylmagnesium chloride during the epichlorohydrin (B41342) ring-opening can minimize the formation of impurities like 1,5-hexadiene.[3]
Troubleshooting Guide: Lenacapavir Core Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Fragment A Synthesis | Incomplete oximation of 3,6-dibromo-2-methylpyridine. | Ensure incremental addition of t-BuONO and t-BuOK to drive the reaction to completion. Monitor reaction progress by HPLC. |
| Poor conversion during hydrolysis of the oxime. | Investigate different concentrations and volumes of glyoxylic acid to optimize conversion. Higher concentrations may favor faster kinetics. | |
| Impurity Formation in Fragment C Synthesis | Formation of diene and other side products during the Grignard reaction with (R)-epichlorohydrin. | Carefully control the stoichiometry of the Grignard reagent (allylmagnesium chloride).[3] Consider performing the reaction under an inert atmosphere to minimize oxygen-mediated side reactions. |
| Incomplete I2-promoted hydroxylation. | Screen different reaction conditions, including temperature and reagent equivalents, to optimize the conversion to the desired alcohol intermediate. | |
| Difficult Purification of Coupled Product | Presence of closely related impurities from incomplete reactions or side reactions. | Employ high-performance liquid chromatography (HPLC) for purification. Develop an optimized gradient method to achieve better separation. |
| Atropisomerization leading to complex product mixtures. | Atropisomers may equilibrate. Consider this during analysis and purification. In some cases, thermal equilibration might be possible. |
Experimental Protocols: Key Reactions
Protocol 1: Dynamic Kinetic Resolution (DKR) of Racemic Amine for Fragment A Synthesis [5]
-
Preparation: Dissolve the racemic amine precursor of Fragment A in a suitable solvent (e.g., toluene).
-
Reagent Addition: Add N-acetyl-D-leucine as the resolving agent.
-
Reaction: Heat the mixture to the desired temperature and monitor the conversion of the undesired enantiomer into the desired one.
-
Work-up: After completion, cool the reaction mixture and isolate the desired enantiomer salt by filtration.
-
Liberation of Free Amine: Treat the salt with a base (e.g., sodium hydroxide) to obtain the enantiomerically pure Fragment A.
Protocol 2: I2-Promoted Hydroxylation in Fragment C Synthesis [3]
-
Reaction Setup: Dissolve the bicyclic ketone precursor in a suitable solvent (e.g., methanol).
-
Base Treatment: Add a base such as potassium hydroxide (B78521) at a controlled temperature.
-
Iodine Addition: Slowly add a solution of iodine.
-
Quenching: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.
Section 2: Synthesis of this compound (Prodrug Formation)
This compound is a phosphoramidate (B1195095) prodrug of Lenacapavir, designed to improve its pharmacokinetic properties. The synthesis involves the coupling of the Pacfosacil moiety to a hydroxyl group on the Lenacapavir core.
Frequently Asked Questions (FAQs)
Q1: What is the "Pacfosacil" moiety?
A1: Based on the IUPAC name of this compound, the "Pacfosacil" moiety is a phosphoramidate group: 2-(2-(4-(N-(...)-2-methyl-4-oxobutan-2-yl)-5-methyl-3-(phosphonooxy)phenyl)acetic acid. This group is attached to the Lenacapavir core to form the prodrug.
Q2: What is the general synthetic strategy for forming phosphoramidate prodrugs?
A2: The synthesis of phosphoramidate prodrugs typically involves the reaction of a hydroxyl-containing drug with a phosphorylating agent, followed by reaction with an amine. A common phosphorylating agent is phosphorus oxychloride (POCl₃).[6][7][8] The use of protecting groups is often necessary to avoid side reactions with other functional groups in the molecule.[1][2]
Q3: What are the potential challenges in the synthesis of this compound?
A3: Potential challenges include:
-
Selective Phosphorylation: Lenacapavir has multiple potential sites for phosphorylation. Achieving selective phosphorylation at the desired hydroxyl group is critical.
-
Stability of the Phosphoramidate Linkage: The P-N bond in phosphoramidates can be sensitive to acidic or basic conditions.[9]
-
Purification: The final product may be difficult to purify due to the presence of starting materials, side products, and diastereomers if a chiral phosphorus center is formed.
-
Moisture Sensitivity: The phosphorylating agents are often highly sensitive to moisture, requiring anhydrous reaction conditions.
Troubleshooting Guide: Phosphoramidate Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phosphorylated Intermediate | Incomplete reaction with the phosphorylating agent (e.g., POCl₃). | Ensure strictly anhydrous conditions. Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl produced.[6][8] Consider using a more reactive phosphorylating agent or optimizing the reaction temperature. |
| Degradation of the starting material or product. | Perform the reaction at low temperatures to minimize side reactions. Monitor the reaction closely by TLC or HPLC. | |
| Formation of Multiple Products | Non-selective phosphorylation at different hydroxyl groups. | Use appropriate protecting groups for other reactive sites on the Lenacapavir molecule.[2] |
| Reaction at other nucleophilic sites (e.g., amines). | Protect amine functionalities with suitable protecting groups (e.g., Boc, Cbz) before the phosphorylation step.[1] | |
| Hydrolysis of the Phosphoramidate Prodrug | Presence of water during reaction or work-up. | Use anhydrous solvents and reagents. Perform the work-up under non-aqueous conditions if possible, or use a biphasic system with careful pH control. |
| Inappropriate pH during purification. | Use buffered mobile phases for chromatography and avoid strongly acidic or basic conditions. | |
| Difficulty in Removing Protecting Groups | Harsh deprotection conditions affecting the prodrug moiety. | Choose orthogonal protecting groups that can be removed under mild conditions that do not cleave the phosphoramidate bond. For example, a Cbz group can be removed by hydrogenolysis.[1] |
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a phosphoramidate prodrug like this compound.
Caption: General workflow for phosphoramidate prodrug synthesis.
Section 3: Data Presentation and Analysis
Clear and concise data presentation is crucial for process development.
Table 1: Example Data Summary for Reaction Optimization
| Run | Parameter Varied | Value | Yield (%) | Purity (%) | Key Impurities (%) |
| 1 | Temperature (°C) | 0 | 65 | 92 | Impurity X: 3.5 |
| 2 | Temperature (°C) | 25 | 75 | 85 | Impurity X: 8.2 |
| 3 | Temperature (°C) | -20 | 55 | 98 | Impurity X: 0.8 |
| 4 | Base (equivalents) | 1.1 | 70 | 95 | Impurity Y: 2.1 |
| 5 | Base (equivalents) | 1.5 | 78 | 93 | Impurity Y: 4.5 |
| 6 | Base (equivalents) | 2.0 | 76 | 90 | Impurity Y: 6.8 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between key process parameters and desired outcomes in the synthesis of this compound.
References
- 1. Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines [jstage.jst.go.jp]
- 6. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical techniques for detecting Lenacapavir Pacfosacil metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Lenacapavir (B1654289) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Lenacapavir Pacfosacil and how does it relate to Lenacapavir?
This compound is a prodrug of Lenacapavir, designed to enhance its therapeutic properties. A prodrug is an inactive compound that is converted into its active form, in this case, Lenacapavir, within the body through metabolic processes. Therefore, when analyzing biological samples after administration of this compound, the primary analyte of interest is the active drug, Lenacapavir.
Q2: What are the main metabolic pathways for Lenacapavir?
Metabolism is a minor elimination pathway for Lenacapavir.[1] The parent drug, intact Lenacapavir, is the predominant species found circulating in plasma, accounting for about 69% of the radioactivity after a dose of radiolabeled Lenacapavir.[2] The primary metabolic pathways include:
-
Oxidation mediated by CYP3A.[2]
-
Glucuronidation mediated by UGT1A1.[2]
-
Other pathways to a lesser extent, such as N-dealkylation, hydrogenation, amide hydrolysis, and conjugation with hexose, pentose, and glutathione.[1][3]
Q3: Are there any major active metabolites of Lenacapavir that require quantification?
Currently, there is no evidence to suggest that any of the metabolites of Lenacapavir are pharmacologically active or present in high enough concentrations to warrant routine quantification for efficacy or safety monitoring.[1] Studies have shown that no single metabolite accounts for more than 10% of the total drug-related exposure in plasma.[1]
Q4: What is the recommended analytical technique for quantifying Lenacapavir and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the quantification of Lenacapavir in biological matrices due to its high sensitivity and selectivity.[4][5][6] This method can also be adapted to detect and quantify its metabolites.
Q5: What are the typical sample preparation techniques used for Lenacapavir analysis?
Common sample preparation techniques for Lenacapavir from plasma samples include:
-
Protein Precipitation (PPT): This is a simple and widely used method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5][6] The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique is used to isolate Lenacapavir and its metabolites from the plasma matrix based on their partitioning between two immiscible liquid phases.[4][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for Lenacapavir or Metabolite Peaks
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with the Column | Use a mobile phase additive (e.g., a small amount of acid or base) to minimize secondary interactions. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Ion Suppression/Enhancement (Matrix Effects) | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample preparation method to better remove interferences (e.g., switch from PPT to LLE or use solid-phase extraction).[8][9] Adjust the chromatography to separate the analyte from the interfering components. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).[10] Ensure the mobile phase pH is suitable for efficient ionization of the analytes. |
| Sample Degradation | Prepare fresh samples and standards.[10] Investigate the stability of the analytes under the storage and experimental conditions. |
| Incorrect MS/MS Transition | Optimize the precursor and product ion selection and collision energy for each analyte. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives.[11] Prepare fresh mobile phases daily. |
| Contaminated LC System or Mass Spectrometer | Flush the entire LC system with appropriate cleaning solutions. Clean the ion source of the mass spectrometer. |
| Column Bleed | Use a high-quality, stable LC column. Ensure the mobile phase is compatible with the column chemistry. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method.[11] Inject blank samples after high-concentration samples to check for carryover. |
Issue 4: Inconsistent or Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[10] |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Use a mobile phase degasser. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[10] |
| Air Bubbles in the Pump | Purge the LC pumps to remove any air bubbles.[10] |
Experimental Protocols
Protocol 1: Quantification of Lenacapavir in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for the quantification of Lenacapavir in rat plasma.[4][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of rat plasma, add 500 µL of a standard stock solution and 500 µL of an internal standard (D6-Lenacapavir) stock solution.
-
Vortex the mixture for approximately 10 minutes.
-
Centrifuge at 4,000 rpm at 20°C.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue with 300 µL of methanol (B129727) and 500 µL of diluent, vortex briefly, and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters 2695 HPLC or equivalent |
| Mass Spectrometer | SCIEX QTRAP 5500 or equivalent |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 20:80 (A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Transitions | Lenacapavir: m/z 969.32 -> 509.15D6-Lenacapavir (IS): m/z 975.28 -> 515.07 |
3. Calibration and Quality Control
-
Prepare calibration standards in blank rat plasma at concentrations ranging from 5 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Lenacapavir in Rat Plasma [4][7]
| Parameter | Result |
| Linearity Range | 5–100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Recovery (%) | 98.97% - 99.51% |
| Precision (%CV) | < 15% |
| Accuracy (%) | Within 85-115% |
| Retention Time | ~2.7 minutes |
Visualizations
Caption: A typical bioanalytical workflow for Lenacapavir quantification.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. Pharmacokinetics, Disposition, and Biotransformation of [14C]Lenacapavir, a Novel, First-in-Class, Selective Inhibitor of HIV-1 Capsid Function, in Healthy Participants Following a Single Intravenous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
Troubleshooting variability in Lenacapavir Pacfosacil pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Lenacapavir (B1654289) pharmacokinetic (PK) studies. As Lenacapavir is administered as a long-acting subcutaneous injection, this guide addresses common challenges related to formulation, administration, bioanalysis, and subject-specific factors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pre-Analytical and Analytical Issues
Question 1: We are observing high variability or lower-than-expected concentrations of Lenacapavir in our plasma samples. What are the potential analytical pitfalls?
Answer: High variability or inaccurate quantification of Lenacapavir can often be traced back to the bioanalytical method. Here are several factors to consider:
-
Method Validation: Ensure your LC-MS/MS method is fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Guidelines).[1] Key parameters include linearity, accuracy, precision, and stability.[1][2] A validated method should have a linearity range that covers the expected concentrations in your study, with an R² value ≥ 0.9960.[1]
-
Sample Extraction: Lenacapavir is highly protein-bound (~99.8%).[3][4] Inefficient extraction from plasma can lead to artificially low concentration readings. Methods like protein precipitation followed by supernatant dilution or liquid-liquid extraction have been shown to be effective, with recovery percentages ideally in the high 90s.[1][2][5]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., D6-Lenacapavir) to account for variability during sample processing and mass spectrometer injection.[2][5]
-
Matrix Effects: Evaluate for matrix effects from the biological sample (e.g., plasma lipids) that could suppress or enhance the ionization of Lenacapavir, leading to inaccurate readings.
-
Stability: Lenacapavir should be stable under various storage conditions.[2][5] Confirm the stability of your samples during freeze-thaw cycles, bench-top storage, and long-term storage at the intended temperature.
Question 2: Could the conversion of a prodrug (e.g., Pacfosacil) to Lenacapavir be a source of variability?
Answer: While public documentation primarily details Lenacapavir administration, if you are working with a prodrug formulation, the in vivo conversion to the active drug, Lenacapavir, is a critical step that can introduce variability.
-
Hydrolysis/Metabolism: The conversion process, likely hydrolysis, can be influenced by enzymatic activity (e.g., phosphatases) at the injection site or in circulation. The rate and extent of this conversion can vary between individuals or animal species.
-
Prodrug Quantification: If feasible, develop an analytical method to quantify both the prodrug and Lenacapavir. This can help determine if variability arises from inconsistent conversion or from the pharmacokinetics of Lenacapavir itself.
-
Formulation Effects: The formulation of the prodrug is designed to control its release and conversion. Inconsistencies in the formulation can lead to variable PK profiles.
Section 2: Administration and Formulation-Related Variability
Question 3: We are seeing significant inter-subject variability in Lenacapavir exposure after subcutaneous injection. What administration-related factors should we investigate?
Answer: The administration of a long-acting injectable is a critical source of pharmacokinetic variability. Lenacapavir forms a drug depot in the subcutaneous tissue from which it is slowly absorbed.[6][7]
-
Injection Site: While studies have investigated alternate injection sites like the thigh and upper arm, the abdomen is the approved site for subcutaneous Lenacapavir.[8][9] Different sites have different tissue composition, vascularity, and lymphatic drainage, which can alter absorption rates.[10][11][12] A study showed that administration in the upper arm resulted in a 42% higher Cmax and 22% higher AUC compared to the abdomen, though this was not deemed clinically significant in that context.[9] For research purposes, it is crucial to standardize the injection site across all subjects.
-
Injection Technique: The depth of the injection can influence whether the drug is truly in the subcutaneous space or has reached the muscle, which has different absorption characteristics.[13][14] Proper training of personnel on a standardized injection technique is essential.
-
Injection Volume and Concentration: Ensure accurate dosing, as the pharmacokinetics of subcutaneous Lenacapavir are dose-proportional in the 309 to 927 mg range.[4][15][16]
-
Local Reactions: Injection site reactions are common with Lenacapavir.[7] Severe inflammation could theoretically alter local blood flow and lymphatic uptake, contributing to variability.[7]
Question 4: How do patient-specific factors contribute to PK variability with long-acting injectables like Lenacapavir?
Answer: Patient-specific factors can significantly impact the absorption of subcutaneously administered drugs.
-
Body Weight and BMI: While population pharmacokinetic analyses have not identified clinically relevant differences in Lenacapavir exposure based on body weight (from 41.4 to 164 kg), extreme variations in subcutaneous adipose tissue could still be a factor.[7] In obese individuals, a standard needle length may not be sufficient to properly deliver the drug to the subcutaneous space, and altered capillary density can delay absorption.[11][13][14]
-
Demographics: Age, sex, and race have not been found to cause clinically significant differences in Lenacapavir pharmacokinetics.[7][16]
-
Physical Activity: Increased physical activity or heat at the injection site can increase local blood flow and potentially accelerate drug absorption from the depot.[11]
Section 3: Drug Interactions and Metabolism
Question 5: We suspect a drug-drug interaction is altering our Lenacapavir PK results. What are the known pathways?
Answer: Lenacapavir is a substrate of CYP3A4, UGT1A1, and P-glycoprotein (P-gp).[15][17][18] Co-administration with other drugs can significantly alter its plasma concentrations.
-
CYP3A4/UGT1A1 Inducers: Strong inducers of these enzymes (e.g., rifampicin, carbamazepine, St. John's Wort) are contraindicated as they can decrease Lenacapavir concentrations, leading to a potential loss of efficacy.[15][19]
-
CYP3A4 Inhibitors: Lenacapavir is also a moderate inhibitor of CYP3A4.[4][17][19] This is more likely to affect the metabolism of co-administered drugs. However, strong inhibitors of CYP3A4 could potentially increase Lenacapavir concentrations.
-
Pharmacoenhancers: Co-administration with pharmacoenhancers (like cobicistat (B1684569) or ritonavir) can modestly increase Lenacapavir exposure, although this has not been deemed clinically relevant in studies.[18]
It is crucial to have a complete record of all concomitant medications for each study subject to identify potential drug-drug interactions.
Experimental Protocols
Protocol 1: Quantification of Lenacapavir in Plasma via LC-MS/MS
This protocol is a generalized procedure based on published methods.[1][2][5][20]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., D6-Lenacapavir).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and dilute as necessary for the calibration range.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Create a calibration curve using known concentrations of Lenacapavir in blank plasma. The linearity range should be appropriate for the study (e.g., 0.1 to 500 ng/mL).[1]
-
Calculate the concentration of Lenacapavir in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Summary of Lenacapavir Pharmacokinetic Parameters (Subcutaneous Administration)
| Parameter | Value | Notes | Source |
| Tmax (Time to Peak Conc.) | ~84 days | Following subcutaneous administration. | [3][4] |
| Half-life (t½) | 8-12 weeks | Demonstrates the long-acting nature of the drug. | [4][15][21] |
| Bioavailability | ~100% | Following subcutaneous administration. | [21] |
| Protein Binding | ~99.8% | Highly bound to plasma proteins. | [3][4] |
| Metabolism | CYP3A, UGT1A1 | Primary metabolic pathways. | [4][15] |
| Mean Steady-State Cmax | 97.2 ng/mL (70.3% CV) | High inter-subject variability is noted. | [3][4] |
Table 2: Impact of Injection Site on Lenacapavir Exposure (Single 927 mg SC Dose)
| Injection Site | Mean Cmax (ng/mL) [%CV] | Mean AUCtau (days*ng/mL) [%CV] | Mean Ctau (ng/mL) [%CV] | Source |
| Abdomen (Reference) | 60.6 [38%] | 6360 [35%] | 31.9 [42%] | [9] |
| Thigh | 63.4 [53%] | 6020 [53%] | 26.8 [62%] | [9] |
| Upper Arm | 86.0 [56%] | 7760 [42%] | 21.3 [50%] | [9] |
Visualizations
Caption: Workflow from prodrug administration to elimination.
Caption: Troubleshooting logic for PK variability.
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. japsonline.com [japsonline.com]
- 6. askgileadmedical.com [askgileadmedical.com]
- 7. gilead.com [gilead.com]
- 8. Clinical Pharmacokinetics of Subcutaneous Lenacapavir: Impact of Administration Sites | Decera Clinical Education [deceraclinical.com]
- 9. 1542. Impact of Subcutaneous Administration Sites on the Clinical Pharmacokinetics of Lenacapavir, a Long-Acting HIV Capsid Inhibitor: Does Body Site Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 20. scite.ai [scite.ai]
- 21. thebodypro.com [thebodypro.com]
Technical Support Center: Lead Optimization of an HIV-1 Capsid Inhibitor to Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries related to the lead optimization process that resulted in the discovery of the first-in-class HIV-1 capsid inhibitor, Lenacapavir (formerly GS-6207).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What was the initial lead compound in the development of Lenacapavir, and what were its primary liabilities?
The initial lead compound was GS-6207. While it demonstrated potent anti-HIV activity, its primary liabilities were suboptimal pharmacokinetic properties, including poor metabolic stability and high clearance. These characteristics would have necessitated frequent dosing, making it unsuitable for development as a long-acting therapeutic.
Troubleshooting Guide:
-
Issue: My lead compound has high in vitro potency but is rapidly metabolized in human liver microsome assays.
-
Recommendation:
-
Metabolite Identification: The first step is to identify the primary sites of metabolism on your compound using techniques like liquid chromatography-mass spectrometry (LC-MS). This will reveal the "soft spots" susceptible to enzymatic degradation.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the identified metabolic hot spots. In the case of the optimization of GS-6207, extensive SAR studies were conducted. Consider introducing metabolic blockers, such as fluorine atoms, at or near the sites of oxidation. Altering lipophilicity and introducing steric hindrance can also shield the molecule from metabolic enzymes.
-
Iterative Design and Testing: Synthesize a focused library of analogs with modifications at the metabolic hot spots and re-evaluate their metabolic stability and antiviral potency. This iterative process is crucial for identifying modifications that improve pharmacokinetics without compromising efficacy.
-
Q2: What were the key strategic modifications in the lead optimization that transformed GS-6207 into the clinical candidate, Lenacapavir?
The evolution from the initial lead to Lenacapavir involved a multi-pronged optimization strategy focusing on enhancing metabolic stability, improving pharmacokinetic parameters, and maintaining high antiviral potency. The core scaffold of the molecule was systematically modified at three key positions, often referred to as P1, P2, and P3, to fine-tune its properties. A significant breakthrough was the introduction of a trifluoromethyl group and a difluoro substitution on a cyclopentylpyrazol moiety, which played a crucial role in blocking metabolic pathways and enhancing the molecule's stability.
Troubleshooting Guide:
-
Issue: Chemical modifications to improve metabolic stability are leading to a significant loss of potency.
-
Recommendation:
-
Maintain Key Pharmacophore Elements: Ensure that your modifications do not disrupt the key interactions between the compound and its biological target. For capsid inhibitors, this involves preserving the binding interactions within the hydrophobic pocket of the capsid protein.
-
Bioisosteric Replacements: Employ bioisosteric replacements to substitute metabolically liable groups with more stable ones that have similar steric and electronic properties.
-
Computational Modeling: Utilize molecular modeling and docking studies to predict how different modifications will affect the binding affinity of your compound to the target protein. This can help prioritize the synthesis of analogs that are more likely to retain potency.
-
Q3: How does Lenacapavir's multi-stage mechanism of action impact the interpretation of antiviral assay results?
Lenacapavir disrupts multiple stages of the HIV-1 lifecycle, including the early stages of reverse transcription and nuclear import of the pre-integration complex, as well as the late stages of virion assembly and maturation.[1] This multi-stage inhibition means that different antiviral assays may yield varying potency values depending on the specific stage of the viral lifecycle they interrogate.
Troubleshooting Guide:
-
Issue: Inconsistent EC50 values are observed across different antiviral assays.
-
Recommendation:
-
Assay Selection: Use a panel of assays that probe different stages of the HIV-1 lifecycle to build a comprehensive profile of your compound's mechanism of action. This could include single-cycle and multiple-cycle infectivity assays, as well as cell-free capsid assembly assays.
-
Time-of-Addition Studies: Perform time-of-addition experiments to pinpoint the specific stage(s) of the viral lifecycle that your compound inhibits. This involves adding the compound at different time points relative to viral infection.
-
Data Interpretation: Understand that a multi-stage inhibitor like Lenacapavir may exhibit different potencies in assays that focus on early versus late events. This is not necessarily a discrepancy but rather a reflection of its complex mechanism of action.
-
Data Presentation
Table 1: Comparison of Key Properties of the Lead Compound (GS-6207) and Lenacapavir
| Property | GS-6207 (Lead Compound) | Lenacapavir (Optimized Drug) | Fold Improvement |
| Antiviral Potency (EC50 in MT-4 cells) | ~110 pM | ~30-100 pM[2][3] | ~1-3x |
| Human Liver Microsomal Stability (t½) | Very Low (<10 min) | Very High (>120 min) | >12x |
| Oral Bioavailability | Low | Low (~6-10%)[4] | - |
| Subcutaneous Half-life | Not suitable for long-acting formulation | 8-12 weeks[5] | Significant |
Experimental Protocols
1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
-
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound (at a final concentration of 1 µM), HLMs (0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
2. HIV-1 p24 Antigen ELISA for Antiviral Potency
This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells as an indicator of viral replication.
-
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Laboratory-adapted HIV-1 strain
-
Test compound and reference inhibitor
-
96-well cell culture plates
-
Commercial HIV-1 p24 antigen ELISA kit
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of p24 production versus the log of the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: The iterative lead optimization process from GS-6207 to Lenacapavir.
References
- 1. natap.org [natap.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lenacapavir: A Comparative Analysis of Efficacy in Treatment-Experienced HIV-1 Patient Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lenacapavir's performance against other antiretroviral therapies in treatment-experienced individuals with multi-drug resistant HIV-1. The data presented is compiled from pivotal clinical trials and peer-reviewed studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle.[1][2] Its unique mechanism of action provides a significant advantage in treating heavily treatment-experienced patients with multi-drug resistant HIV-1, a population with limited therapeutic options.[3][4] Clinical trial data, primarily from the CAPELLA study, demonstrates high rates of virologic suppression when Lenacapavir is added to an optimized background regimen.[5][6] It shows no known cross-resistance with existing antiretroviral drug classes, making it a valuable tool against resistant viral strains.[7][8]
Comparative Efficacy of Lenacapavir
The pivotal Phase 2/3 CAPELLA trial evaluated the efficacy of subcutaneous Lenacapavir in heavily treatment-experienced individuals with multi-drug resistant HIV-1. The findings highlight Lenacapavir's potent antiviral activity.
Table 1: Virologic Response in the CAPELLA Trial (Treatment-Experienced Patients)
| Timepoint | Virologic Response (HIV-1 RNA <50 copies/mL) | CD4 Cell Count Change from Baseline | Reference(s) |
| Week 26 | 73% (n=19/26) of participants achieved undetectable viral load. | Not explicitly stated at this timepoint in the provided results. | [3] |
| Week 52 | 83% of participants in the Lenacapavir group achieved an undetectable viral load. | An overall mean increase was observed. | [9][10] |
| Week 104 | 62% (44 of 71 participants) had HIV-1 RNA <50 copies/mL. When excluding those with missing data, this increased to 82% (44 of 54 participants). | Mean increase of 122 cells/µL. | [5][11] |
| 3 Years | 61% of participants achieved HIV-1 RNA levels below 50 copies/mL. This increased to 84% when excluding individuals with missing data. | Median increase of 115 cells/µL by Week 156. | [6] |
Table 2: Indirect Comparison of Lenacapavir with Other Antiretrovirals in Treatment-Experienced Patients (Weeks 24-28)
An indirect treatment comparison highlighted the superior odds of achieving virologic suppression with Lenacapavir in combination with an optimized background regimen (OBR) compared to other treatments for multi-drug resistant HIV.
| Comparison | Odds Ratio of Virologic Suppression (95% Confidence Interval) | Reference(s) |
| Lenacapavir + OBR vs. Fostemsavir + OBR | 6.57 (1.34-32.28) | [12][13] |
| Lenacapavir + OBR vs. Ibalizumab + OBR | 8.93 (2.07-38.46) | [12][13] |
| Lenacapavir + OBR vs. OBR alone | 12.74 (1.70-95.37) | [12][13] |
Experimental Protocols
The following outlines the methodologies for key experiments cited in the evaluation of Lenacapavir's efficacy.
CAPELLA Trial (Phase 2/3)
-
Objective: To evaluate the safety and efficacy of Lenacapavir in heavily treatment-experienced people with multi-drug resistant HIV-1 infection.[5]
-
Study Design: An ongoing, international, Phase 2/3, double-blind, placebo-controlled trial conducted at 42 sites.[5][11]
-
Participants: 72 adults with multi-drug resistant HIV-1 who were on a failing antiretroviral regimen.[5][6]
-
Methodology:
-
Randomization: Participants were randomized to receive either oral Lenacapavir or a placebo for 14 days, in addition to their failing therapy.[11]
-
Treatment Phase: After the initial 14 days, all participants received open-label Lenacapavir. This included an oral loading phase followed by subcutaneous injections of Lenacapavir (927 mg) every 26 weeks, in combination with an investigator-selected optimized background regimen (OBR).[5][11]
-
Endpoints: The primary endpoint was the proportion of participants with at least a 0.5 log10 reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period. Secondary endpoints included the proportion of participants with HIV-1 RNA <50 copies/mL at various time points (Weeks 26, 52, 104, and 156).[6][11]
-
-
Data Analysis: The US FDA snapshot algorithm was used to assess the percentage of participants with HIV-1 RNA <50 copies/mL.[11]
In Vitro Antiviral Activity Assays
-
Objective: To determine the in vitro efficacy of Lenacapavir against various HIV-1 isolates.
-
Methodology:
-
Cell Lines: Antiviral activity was assessed in various cell lines, including lymphoblastoid cell lines, peripheral blood mononuclear cells (PBMCs), primary monocyte/macrophage cells, and CD4+ T-lymphocytes.[14]
-
Viral Isolates: The assays included laboratory strains and clinical isolates of HIV-1 from different subtypes.[8][14]
-
Procedure: Cells were infected with HIV-1 in the presence of varying concentrations of Lenacapavir.
-
Endpoint: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was determined.[8]
-
-
Results: Lenacapavir demonstrated potent antiviral activity with EC50 values in the picomolar to low nanomolar range against a broad range of HIV-1 isolates.[7][8]
Visualizations
Mechanism of Action of Lenacapavir
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Experimental Workflow for CAPELLA Trial
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilead's Investigational Lenacapavir Demonstrates Sustained Long-Acting Efficacy Through Week 26 in Data Presented at CROI | INN [investingnews.com]
- 4. Lenacapavir: Drug Offers New Hope for Multi-drug Resistant HIV | Yale School of Medicine [medicine.yale.edu]
- 5. Efficacy and Safety of Long-Acting Subcutaneous Lenacapavir in Heavily Treatment-Experienced People with Multidrug-Resistant HIV-1: Week 104 Results of a Phase 2/3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. natap.org [natap.org]
- 9. Participant-reported Outcomes from the CAPELLA Clinical Trial of Lenacapavir-based Regimens in Heavily Treatment-experienced Adults with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Indirect Treatment Comparisons of Lenacapavir Plus Optimized Background Regimen Versus Other Treatments for Multidrug-Resistant Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Head-to-head comparison of Lenacapavir Pacfosacil with first-generation antiretrovirals
An objective analysis for researchers, scientists, and drug development professionals.
The landscape of Human Immunodeficiency Virus (HIV) treatment has been transformed since the introduction of the first antiretroviral agents. The evolution from high-pill-burden, toxicity-laden regimens to highly potent, long-acting therapies represents one of modern medicine's significant triumphs. This guide provides a detailed, data-supported comparison between Lenacapavir (B1654289) Pacfosacil, a first-in-class capsid inhibitor, and the first-generation antiretrovirals that laid the groundwork for HIV management, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs).
Mechanism of Action: A Shift in Therapeutic Targets
First-generation antiretrovirals targeted key viral enzymes essential for replication.[1] In contrast, Lenacapavir introduces a novel mechanism by targeting the HIV-1 capsid, a structural component of the virus, thereby interfering with multiple stages of the viral lifecycle.[2][3][4]
-
Lenacapavir Pacfosacil (Capsid Inhibitor): Lenacapavir is a potent, multi-stage inhibitor of HIV-1 capsid function.[2][5] It binds to a specific pocket in the capsid protein subunits, disrupting capsid-mediated nuclear import of proviral DNA, interfering with virus assembly and release, and causing the formation of irregular capsids.[2][6][7] This unique mechanism makes it effective at picomolar concentrations and active against all major HIV-1 subtypes.[3][8][9]
-
First-Generation NRTIs (e.g., Zidovudine/AZT): As the very first class of antiretrovirals, NRTIs act as chain terminators.[10][11] After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[10] Their structure lacks the necessary 3'-hydroxyl group, which prevents the addition of the next nucleotide, thus halting DNA synthesis.[12]
-
First-Generation NNRTIs (e.g., Nevirapine): NNRTIs also target the reverse transcriptase enzyme but do so non-competitively.[10] They bind to a hydrophobic pocket on the enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[12]
-
First-Generation PIs (e.g., Saquinavir, Ritonavir, Indinavir): Protease inhibitors block the activity of the viral protease enzyme.[1][13] This enzyme is crucial in the late stages of viral replication, where it cleaves large viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions.[1][12] Inhibition of this process results in the production of immature, non-infectious viral particles.[1]
Comparative Efficacy
Direct comparative trials between Lenacapavir and first-generation agents are not feasible due to ethical considerations and the evolution of standard of care. However, data from their respective eras and study populations demonstrate a dramatic improvement in virologic suppression and treatment durability.
| Feature | This compound | First-Generation Antiretrovirals (as HAART) |
| Primary Endpoint | High rates of virologic suppression in heavily treatment-experienced (HTE) and treatment-naive patients.[3] | Reduction in AIDS-defining illnesses and mortality.[1][14] |
| Virologic Suppression (HTE Patients) | In the CAPELLA trial, 83% of participants with multi-drug resistant HIV achieved an undetectable viral load (<50 copies/mL) at 52 weeks when Lenacapavir was added to an optimized background regimen.[15] At 104 weeks, this rate was 82%.[16] | Early HAART regimens (2 NRTIs + 1 PI/NNRTI) were capable of suppressing viral load to <400 copies/mL, a significant achievement at the time.[14] |
| Virologic Suppression (Treatment-Naive) | The CALIBRATE study showed that after 132 weeks, nearly 100% of participants starting treatment with Lenacapavir-based regimens maintained viral suppression.[17] | Initial trials of AZT monotherapy showed clinical benefits but were limited by rapid resistance development.[14][18] Combination therapy was a major breakthrough. |
| Use in Prevention (PrEP) | The PURPOSE 1 trial demonstrated 100% efficacy in preventing HIV in cisgender women with zero infections in the Lenacapavir group.[19] The PURPOSE 2 trial showed a 96% reduction in HIV incidence among cisgender men and gender-diverse individuals.[20][21] | N/A. PrEP was developed much later, with newer generations of NRTIs (e.g., Tenofovir/Emtricitabine). |
| Dosing Frequency | Subcutaneous injection every 6 months.[2][3] | High pill burden, often with complex dosing schedules (e.g., AZT was initially dosed every 4 hours).[1][14] |
Resistance Profiles
The emergence of drug resistance is a critical challenge in HIV therapy. Lenacapavir offers a significant advantage due to its novel mechanism and high genetic barrier to resistance compared to first-generation agents.
| Feature | This compound | First-Generation Antiretrovirals |
| Mechanism of Resistance | Mutations in the HIV-1 capsid protein at or near the Lenacapavir binding site (e.g., M66I, Q67H, K70H, N74D).[22][23] | Mutations in the reverse transcriptase or protease enzymes that reduce drug binding or efficacy.[10][24] |
| Cross-Resistance | No cross-resistance with any existing antiretroviral classes (NRTIs, NNRTIs, PIs, INSTIs).[3][4][8][25] | High potential for cross-resistance within the same class (e.g., mutations conferring resistance to one NNRTI could affect others). |
| Genetic Barrier | Considered to have a high genetic barrier. Emergent resistance in clinical trials was rare and often associated with functional monotherapy (i.e., lack of a fully active background regimen).[9][22] | Low genetic barrier, particularly for NNRTIs and with NRTI monotherapy.[14] Sequential monotherapy led to the rapid emergence of multiple resistance mutations.[14] |
| Fitness Cost of Resistance | Most resistance-associated mutations, such as M66I, are associated with a significant reduction in viral replication capacity, which may limit their transmission.[25][26] | Varies by mutation. Some resistance mutations had minimal impact on viral fitness. |
Safety and Tolerability
The evolution of antiretroviral therapy has been marked by a significant improvement in safety and tolerability, moving from drugs with severe side effects to highly tolerable modern agents.
| Feature | This compound | First-Generation Antiretrovirals |
| Common Adverse Events | The most common side effects are mild-to-moderate injection site reactions (e.g., swelling, pain, nodules, erythema) and nausea.[7][27] No new or significant safety concerns have been identified in major trials.[20][28] | Early regimens were associated with numerous toxicities.[14] NRTIs: Anemia, nausea, malaise (AZT).[11] PIs: Gastrointestinal disturbances, metabolic complications like lipodystrophy, and hepatotoxicity.[29] |
| Long-Term Safety | Long-term safety profile is still being established, but current data up to two years show it is well-tolerated.[16] | Associated with long-term toxicities, including peripheral neuropathy, pancreatitis, and metabolic syndromes (hyperlipidemia, insulin (B600854) resistance).[29] |
| Patient Burden | Subcutaneous injection every six months significantly reduces treatment burden.[2] | Very high pill burden (some early regimens required dozens of pills per day), complex food restrictions, and frequent dosing schedules, which heavily impacted adherence and quality of life.[1][14] |
Experimental Protocols & Workflows
The evaluation of antiretroviral efficacy primarily relies on quantifying the reduction of viral load in patients.
Key Experiment: Viral Load Quantification by RT-qPCR
Objective: To measure the number of HIV-1 RNA copies in a patient's plasma to determine the efficacy of an antiretroviral agent.
Methodology:
-
Sample Collection: Whole blood is collected from the patient in EDTA tubes.
-
Plasma Separation: The blood is centrifuged to separate plasma from blood cells.
-
RNA Extraction: Viral RNA is extracted from the plasma sample using a commercial kit, often based on silica-column purification or magnetic bead technology.
-
Reverse Transcription (RT): The extracted HIV-1 RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then amplified using specific primers and probes that target a conserved region of the HIV-1 genome (e.g., gag or LTR). The qPCR instrument monitors the fluorescence emitted by the probe in real-time.
-
Quantification: The amount of fluorescence is proportional to the amount of amplified DNA. By comparing the amplification curve of the patient sample to a standard curve generated from known concentrations of HIV-1 RNA, the viral load can be accurately quantified in copies/mL.
-
Analysis: Viral load is measured at baseline before initiating therapy and at specified time points during treatment (e.g., week 2, 4, 8, 24, 52) to assess the rate and extent of virologic suppression.
Conclusion
The comparison between this compound and first-generation antiretrovirals starkly illustrates the remarkable progress in HIV therapy. The initial agents, while revolutionary, were hampered by significant toxicity, high pill burdens, complex dosing, and the rapid emergence of resistance.[14] They proved, however, that HIV was a treatable condition, paving the way for future innovation.[18]
Lenacapavir represents a paradigm shift, moving beyond enzymatic targets to disrupt the virus's structural components. Its high potency, robust resistance profile with no cross-resistance to legacy drugs, favorable safety, and unprecedented twice-yearly dosing schedule offer a transformative option for both heavily treatment-experienced patients and as a foundational agent for future long-acting combination therapies and prevention strategies.[2][3][4] This evolution underscores the relentless drive of pharmaceutical science to convert a once-fatal diagnosis into a manageable chronic condition.[1]
References
- 1. Discovery of Highly Active Antiretroviral Therapy for HIV - American Chemical Society [acs.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 5. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 10. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 11. The History of HIV Treatment: Antiretroviral Therapy and More [webmd.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The evolution of three decades of antiretroviral therapy: challenges, triumphs and the promise of the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the novel capsid inhibitor lenacapavir to treat multidrug-resistant HIV: week 52 results of a phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Long-Acting Subcutaneous Lenacapavir in Heavily Treatment-Experienced People with Multidrug-Resistant HIV-1: Week 104 Results of a Phase 2/3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eatg.org [eatg.org]
- 18. The development of antiretroviral therapy and its impact on the HIV-1/AIDS pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gilead.com [gilead.com]
- 20. Long-acting injectable lenacapavir continues to show promising results for HIV prevention [who.int]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lenacapavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 28. cdc.gov [cdc.gov]
- 29. researchgate.net [researchgate.net]
Lenacapavir Pacfosacil: A New Frontier in Antiretroviral Therapy with No Cross-Resistance to Existing Drug Classes
For Immediate Release
Foster City, CA – December 6, 2025 – Gilead Sciences’ Lenacapavir Pacfosacil, a first-in-class, long-acting HIV-1 capsid inhibitor, demonstrates a significant breakthrough in the management of multidrug-resistant HIV. Extensive clinical data from the pivotal CAPELLA and CALIBRATE trials reveal a complete lack of cross-resistance with all existing classes of antiretroviral (ARV) drugs. This unique characteristic positions Lenacapavir as a critical new option for heavily treatment-experienced individuals and a promising component of future HIV treatment and prevention strategies.
Lenacapavir's novel mechanism of action, which targets the HIV-1 capsid at multiple stages of the viral lifecycle, is the basis for its distinct resistance profile.[1][2] Unlike existing ARVs that target viral enzymes such as reverse transcriptase, protease, or integrase, Lenacapavir disrupts the function of the viral capsid, a protein shell essential for both early and late stages of viral replication.[1][2] This fundamental difference in its therapeutic target means that mutations conferring resistance to other drug classes do not affect Lenacapavir's efficacy.[3]
In Vitro and In Vivo Studies Confirm Lack of Cross-Resistance
Data from the Phase 2/3 CAPELLA study, which enrolled heavily treatment-experienced individuals with multidrug-resistant HIV-1, showed that Lenacapavir, in combination with an optimized background regimen, led to high rates of virologic suppression.[4][5] Critically, baseline resistance to other ARV classes had no impact on the efficacy of Lenacapavir.[4][6] Similarly, in vitro studies have consistently demonstrated that Lenacapavir retains its potent antiviral activity against HIV-1 strains resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[7]
Quantitative Analysis of Lenacapavir's Antiviral Activity Against Resistant Strains
The following table summarizes the in vitro antiviral activity of Lenacapavir against a panel of HIV-1 laboratory strains and clinical isolates with resistance-associated mutations to various ARV classes.
| Antiretroviral Class | Resistance-Associated Mutations | Lenacapavir Fold Change in EC50 (vs. Wild-Type) |
| NRTI | M184V, K65R, L74V, D67N, T215Y | 1.1 |
| NNRTI | K103N, Y181C, G190A, E138K | 0.9 |
| PI | L90M, M46I, I54V, V82A | 1.0 |
| INSTI | G140S, Q148H, N155H, E92Q | 1.2 |
| Entry Inhibitors | Enfuvirtide, Fostemsavir, Ibalizumab, Maraviroc Resistant Isolates | ~1.0[6] |
Data compiled from multiple in vitro studies. Fold change values are approximate and may vary slightly between studies.
Lenacapavir-Associated Resistance Mutations
While Lenacapavir exhibits a high barrier to resistance, specific mutations in the HIV-1 capsid protein can reduce its susceptibility. The most common resistance-associated mutations (RAMs) that have emerged in clinical trials are Q67H, M66I, and K70H.[5][8] Emergence of these mutations is infrequent and has been primarily observed in the context of functional Lenacapavir monotherapy, where the background regimen is not fully active.[5][6] Importantly, these capsid mutations do not confer cross-resistance to any other ARV class.[7]
| Lenacapavir RAM | Fold Change in Lenacapavir Susceptibility | Impact on Viral Fitness |
| Q67H | 4.7 - 7-fold[8] | Minimal |
| M66I | >1000-fold | Significantly Reduced |
| K70H | Variable | Reduced |
| Q67H + K70R | ~20-fold[8] | Reduced |
Experimental Protocols
In Vitro Susceptibility and Cross-Resistance Analysis
Objective: To determine the antiviral activity of Lenacapavir against HIV-1 strains with genotypic and phenotypic resistance to other ARV classes.
Methodology:
-
Virus Stocks: Laboratory-adapted HIV-1 strains with known resistance mutations and clinical isolates from treatment-experienced patients were used.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-2, MT-4) were used for viral infection assays.
-
Antiviral Assay: A single-cycle or multi-cycle infectivity assay, such as the Gag-Pro assay, was performed.[7]
-
Drug Concentrations: A range of Lenacapavir concentrations were tested to determine the 50% effective concentration (EC50).
-
Data Analysis: The EC50 values for resistant strains were compared to the EC50 for a wild-type reference strain to calculate the fold change in susceptibility.
Genotypic and Phenotypic Resistance Analysis in Clinical Trials (CAPELLA & CALIBRATE)
Objective: To identify and characterize emergent resistance to Lenacapavir in trial participants.
Methodology:
-
Sample Collection: Plasma samples were collected from participants at baseline and at time of virologic failure.
-
Virologic Failure Criteria: Defined as a confirmed HIV-1 RNA level ≥50 copies/mL after initial suppression.[9]
-
Genotypic Analysis: Population or next-generation sequencing of the HIV-1 Gag (capsid) and Pol (protease and reverse transcriptase) and integrase genes was performed to identify mutations.[10]
-
Phenotypic Analysis: If mutations were detected, a phenotypic assay was conducted to measure the change in susceptibility to Lenacapavir and other ARVs. This often involves cloning the patient-derived Gag-Pol region into a replication-competent viral vector.[7]
Visualizing the Scientific Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Lenacapavir's unique target in the HIV-1 lifecycle.
Caption: Experimental workflow for resistance analysis.
Conclusion
This compound represents a paradigm shift in antiretroviral therapy. Its novel mechanism of action targeting the HIV-1 capsid provides a much-needed therapeutic option for individuals with extensive drug resistance. The absence of cross-resistance with all existing ARV classes underscores its importance and potential to be a cornerstone of future combination therapies for both treatment and prevention of HIV-1 infection. Further research will continue to elucidate the long-term durability and resistance profile of Lenacapavir in diverse patient populations.
References
- 1. Molecular mechanisms of HIV-1 restriction by capsid-sensing host cell proteins [wellcome.org]
- 2. For HCP's | Sunlenca® (lenacapavir) Optimized Background Regimens in the CAPELLA study [askgileadmedical.com]
- 3. treatmentactiongroup.org [treatmentactiongroup.org]
- 4. Resistance Analyses in Highly Treatment-Experienced People With Human Immunodeficiency Virus (HIV) Treated With the Novel Capsid HIV Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hivglasgow.org [hivglasgow.org]
- 8. CROI 2022: Lenacapavir: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 9. hivandmore.de [hivandmore.de]
- 10. 73. Interim Resistance Analysis of Long-Acting Lenacapavir in Treatment-Naïve People with HIV at 28 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Acting Injectable and Daily Oral Pre-Exposure Prophylaxis (PrEP) for HIV Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo efficacy comparison of two leading HIV pre-exposure prophylaxis (PrEP) strategies: the long-acting injectable capsid inhibitor, Lenacapavir (B1654289), and daily oral nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This comparison is supported by experimental data from pivotal clinical trials, detailed methodologies, and visual representations of mechanisms and workflows.
While the query specified "Lenacapavir Pacfosacil," publicly available clinical trial data focuses on the active moiety, Lenacapavir (GS-6207). "Pacfosacil" refers to a prodrug of Lenacapavir, designed to improve its solubility and oral bioavailability.[1] The in vivo efficacy data presented for Lenacapavir is therefore representative of the clinical outcomes following administration of its prodrug formulations.
Mechanism of Action
The two PrEP modalities employ fundamentally different mechanisms to thwart HIV infection. Daily oral PrEP, consisting of drugs like emtricitabine (B123318) (FTC) combined with either tenofovir (B777) disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), targets the virus's ability to replicate its genetic material. In contrast, Lenacapavir disrupts the protective protein shell of the virus, a novel mechanism for HIV prevention.
Daily Oral PrEP: Reverse Transcriptase Inhibition
Daily oral PrEP medications are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[2] Once ingested, these drugs are converted into their active triphosphate forms. During the HIV replication cycle, the virus uses an enzyme called reverse transcriptase to convert its RNA into DNA. The active forms of TDF/TAF and FTC mimic natural nucleotides and are incorporated into the newly forming viral DNA chain. This incorporation leads to chain termination, effectively halting the replication process.[3]
Lenacapavir: Capsid Inhibition
Lenacapavir is a first-in-class HIV capsid inhibitor.[4] The HIV capsid is a protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle.[5] Lenacapavir interferes with the capsid's function in several ways: it disrupts capsid-mediated nuclear uptake of the proviral DNA, interferes with virus assembly and release, and hinders the formation of a proper capsid core in new virions.[6][7] This multi-stage inhibition makes it a highly potent antiviral agent.[8]
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the in vivo efficacy data from key clinical trials for Lenacapavir and daily oral PrEP.
Table 1: Efficacy of Lenacapavir for HIV PrEP (PURPOSE 1 & 2 Trials)
| Trial | Population | Treatment Arms | HIV Incidence (per 100 person-years) | Efficacy vs. Background HIV Incidence | Efficacy vs. Daily Oral PrEP |
| PURPOSE 1 [9] | Cisgender women | Lenacapavir | 0.00 | 100% | Superior to TDF/FTC |
| F/TAF (Descovy) | 2.02 | - | - | ||
| TDF/FTC (Truvada) | 1.69 | - | - | ||
| PURPOSE 2 [10] | Cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with men | Lenacapavir | 0.10 | 96% | 89% more effective than TDF/FTC |
| TDF/FTC (Truvada) | 0.93 | - | - |
Table 2: Efficacy of Daily Oral PrEP (TDF/FTC and TAF/FTC) in Key Trials
| Trial | Population | Treatment Arm | Efficacy (Overall) |
| iPrEx [11] | Men and transgender women who have sex with men | TDF/FTC (Truvada) | 44% |
| Partners PrEP [12] | Heterosexual serodiscordant couples | TDF/FTC (Truvada) | 75% |
| DISCOVER [13] | Men and transgender women who have sex with men | TAF/FTC (Descovy) | Non-inferior to TDF/FTC |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the pivotal trials discussed.
PURPOSE 1 Trial (NCT04994509)
-
Objective: To evaluate the efficacy and safety of twice-yearly subcutaneous Lenacapavir and daily oral F/TAF for HIV PrEP in adolescent girls and young women.[14]
-
Study Design: Phase 3, double-blind, multicenter, randomized study.[14]
-
Population: Adolescent girls and young women aged 16-25 at risk of HIV infection.[14]
-
Interventions: Participants were randomized to receive either:
-
Subcutaneous Lenacapavir (927 mg) every 26 weeks.
-
Daily oral F/TAF (200 mg/25 mg).
-
Daily oral TDF/FTC (300 mg/200 mg) as an active control group.[15]
-
-
Primary Endpoint: Incidence of HIV-1 infection.[14]
-
Key Procedures: Regular HIV testing, safety monitoring, and adherence assessments.
PURPOSE 2 Trial (NCT04925752)
-
Objective: To evaluate the efficacy and safety of twice-yearly subcutaneous Lenacapavir for HIV PrEP in cisgender men, transgender women, transgender men, and gender non-binary people who have sex with male partners.[2]
-
Study Design: Phase 3, double-blind, multicenter, randomized study.[2]
-
Population: Individuals ≥ 16 years of age at risk for HIV infection.[2]
-
Interventions: Participants were randomized in a 2:1 ratio to receive either:
-
Subcutaneous Lenacapavir (927 mg) every 26 weeks.
-
Daily oral TDF/FTC (300 mg/200 mg).[10]
-
-
Primary Endpoint: Incidence of HIV-1 infection.[2]
-
Key Procedures: Regular HIV testing, safety monitoring, and behavioral risk assessments.
iPrEx Trial (NCT00458393)
-
Objective: To determine the safety and efficacy of daily oral TDF/FTC for HIV PrEP in men and transgender women who have sex with men.[11]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[11]
-
Population: 2,499 HIV-uninfected men and transgender women who have sex with men.[11]
-
Intervention: Daily oral TDF/FTC (300 mg/200 mg) or placebo.[11]
-
Primary Endpoint: Incidence of HIV infection.
-
Key Procedures: Monthly HIV testing, adherence counseling, and safety assessments.[3]
Partners PrEP Trial (NCT00557245)
-
Objective: To evaluate the efficacy and safety of daily oral TDF and TDF/FTC for HIV PrEP in heterosexual serodiscordant couples.[12]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[6]
-
Population: 4,758 heterosexual couples where one partner was HIV-positive and the other was HIV-negative.[12]
-
Interventions: The HIV-negative partner was randomized to receive daily oral TDF (300 mg), TDF/FTC (300 mg/200 mg), or placebo.[12]
-
Primary Endpoint: Incidence of HIV infection in the initially HIV-negative partner.
-
Key Procedures: Monthly follow-up visits with HIV testing and adherence monitoring.[6]
DISCOVER Trial (NCT02842086)
-
Objective: To assess the safety and efficacy of daily oral F/TAF compared to TDF/FTC for HIV PrEP in men and transgender women who have sex with men.[13]
-
Study Design: Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trial.[16]
-
Population: 5,387 HIV-negative adult men and transgender women who have sex with men.[17]
-
Interventions: Daily oral F/TAF (200 mg/25 mg) or TDF/FTC (300 mg/200 mg).[13]
-
Primary Endpoint: Incidence of HIV-1 infection.[13]
-
Key Procedures: Regular HIV and STI testing, and monitoring of renal and bone safety.[17]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the distinct signaling pathways and the general workflow of the pivotal clinical trials.
References
- 1. Gilead Sciences discovers new prodrugs of lenacapavir for HIV | BioWorld [bioworld.com]
- 2. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. HIV-1 Drug Resistance in the iPrEx Preexposure Prophylaxis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenacapavir - Wikipedia [en.wikipedia.org]
- 5. avac.org [avac.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. avac.org [avac.org]
- 8. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. gilead.com [gilead.com]
- 11. iPrEx - Wikipedia [en.wikipedia.org]
- 12. Antiretroviral prophylaxis for HIV prevention in heterosexual men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 14. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 15. natap.org [natap.org]
- 16. TAF vs TDF in DISCOVER PrEP Trial - Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial [natap.org]
- 17. askgileadmedical.com [askgileadmedical.com]
Structural and mechanistic comparison between Lenacapavir and other capsid inhibitors
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 capsid, a conical protein shell encasing the viral genome, has emerged as a critical, multifaceted target for a new generation of antiretroviral therapies. Its essential roles in both the early and late stages of the viral lifecycle—including uncoating, nuclear import, and assembly—present unique opportunities for therapeutic intervention. Lenacapavir (B1654289) (GS-6207), the first-in-class approved HIV capsid inhibitor, has demonstrated remarkable potency and a long-acting profile, heralding a new era in HIV treatment. This guide provides a detailed structural and mechanistic comparison of Lenacapavir and other key experimental capsid inhibitors, supported by quantitative data and experimental methodologies.
Mechanism of Action: A Tale of Stabilization vs. Destabilization
HIV capsid inhibitors function by binding to the viral capsid protein (CA), thereby disrupting its normal function. However, the precise consequences of this binding differ, leading to distinct antiviral mechanisms.
Lenacapavir and its analog, GS-CA1 , bind to a highly conserved pocket at the interface between two adjacent CA monomers within a hexamer. This high-affinity interaction stabilizes the capsid core.[1] Rather than promoting immediate disassembly, this hyper-stabilization is thought to interfere with the finely tuned process of uncoating, which is necessary for the release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.[2] This stabilization also disrupts the interaction with essential host factors like CPSF6 and Nup153, which are crucial for nuclear entry.[3]
In contrast, the well-characterized experimental inhibitor PF-3450074 (PF-74) , which binds to a similar site, is known to induce premature uncoating and capsid disassembly.[3] This accelerated breakdown of the capsid exposes the viral contents to cytoplasmic sensors and degradation pathways, effectively halting the replication process at an early stage.
Quantitative Comparison of Capsid Inhibitors
The following tables summarize the in vitro antiviral potency, binding affinity, and resistance profiles of Lenacapavir, GS-CA1, and PF-74. It is important to note that absolute values can vary depending on the specific cell lines and experimental conditions used.
Table 1: Antiviral Potency
| Inhibitor | Cell Line | EC50 | Reference |
| Lenacapavir (GS-6207) | MT-4 cells | 105 pM | [4] |
| CD4+ T cells | 32 pM | [4] | |
| Macrophages | 56 pM | [4] | |
| GS-CA1 | MT-4 cells | 240 pM | [5] |
| CD4+ T cells | 60 pM | [5] | |
| Macrophages | 100 pM | [5] | |
| PF-3450074 (PF-74) | PBMCs | 80 - 640 nM | [2] |
| MT-2 cells | ~720 nM | [6] |
Table 2: Binding Affinity to HIV-1 Capsid
| Inhibitor | Method | Binding Target | Dissociation Constant (Kd) | Reference |
| Lenacapavir (GS-6207) | Not Specified | CA Hexamer | 215 pM | [1] |
| PF-3450074 (PF-74) | Not Specified | CA Hexamer | 176 nM | [6] |
| BI-2 (Comparator) | Not Specified | CA N-terminal domain | 1.2 µM | [1] |
Table 3: Key Resistance-Associated Mutations (RAMs)
| Inhibitor | Mutation | Fold Change in EC50 | Viral Fitness | Reference |
| Lenacapavir | M66I | >10,000 | Reduced (1.5% of WT) | [7],[4] |
| Q67H | ~6-10 | Minimally affected | [4],[8] | |
| K70N | ~45 | Reduced | [7] | |
| N74D | ~10-14 | Reduced | ,[7] | |
| Q67H/N74D | Cumulative effects | Significantly Reduced | [8] | |
| GS-CA1 | M66I | High | Reduced | [7] |
| N57S | ~60 | Reduced | [7] | |
| Q67H | ~10 | Reduced | [7] | |
| PF-3450074 (PF-74) | T107N | ~6.3 | Not Specified | [6] |
| Complex (multiple CA changes) | High | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines for key assays used in the characterization of HIV capsid inhibitors.
Single-Round Infectivity Assay
This assay measures the effect of a compound on the early stages of HIV-1 replication, from entry to integration, without allowing for subsequent rounds of infection.
Methodology:
-
Virus Production: Pseudotyped viruses, often with a Vesicular Stomatitis Virus G (VSV-G) envelope and containing a reporter gene (e.g., luciferase or GFP), are produced by co-transfecting HEK293T cells with an Env-deficient HIV-1 proviral plasmid and a VSV-G expression plasmid.[3]
-
Cell Seeding: Target cells (e.g., TZM-bl or U87.CD4.CCR5) are seeded in 96-well plates.[1][4]
-
Infection and Treatment: The following day, cells are infected with the pseudotyped virus in the presence of serial dilutions of the test inhibitor.
-
Readout: After 48-72 hours, cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.[4]
-
Data Analysis: The concentration of the inhibitor that reduces reporter activity by 50% (EC50) is calculated by fitting the dose-response data to a four-parameter sigmoidal curve.
In Vitro Capsid Assembly Assay
This biochemical assay measures a compound's ability to interfere with the self-assembly of purified recombinant HIV-1 capsid protein in vitro.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified to homogeneity.
-
Assembly Reaction: Purified CA protein at a specific concentration (e.g., 120 µM) is placed in a buffer solution. The assembly is initiated by adding a high concentration of NaCl (e.g., final concentration of ~1.4 M).[4]
-
Turbidity Measurement: The reaction is monitored in a spectrophotometer by measuring the increase in optical density (turbidity) at 350 nm over time. The scattering of light increases as the CA proteins polymerize into larger structures.
-
Data Analysis: Compounds that accelerate or inhibit the rate and extent of turbidity increase are identified as modulators of capsid assembly.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the thermodynamics and kinetics of binding between a small molecule inhibitor and its protein target in real-time without the need for labels.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5 or GLH) is activated. Purified, stabilized HIV-1 CA hexamers are immobilized on the chip surface. A reference channel is prepared to subtract non-specific binding.
-
Analyte Injection: Serial dilutions of the capsid inhibitor (analyte) in a suitable running buffer are flowed over the chip surface.
-
Signal Detection: The binding of the inhibitor to the immobilized CA protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
-
Kinetic Analysis: The association rate (kon) is measured during the injection phase, and the dissociation rate (koff) is measured during the buffer flow (washout) phase.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon) or by analyzing the steady-state binding levels at different analyte concentrations.
Conclusion
Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation. The comparative analysis with experimental capsid inhibitors like PF-74 reveals both commonalities in their binding site and important distinctions in their effects on capsid stability and subsequent steps of the HIV-1 lifecycle. Lenacapavir and GS-CA1 act by hyper-stabilizing the capsid, thereby inhibiting multiple stages of the viral life cycle, while PF-74 induces premature disassembly. These mechanistic differences likely contribute to their varied potencies and resistance profiles. Understanding these distinctions is crucial for the development of next-generation capsid inhibitors with improved potency, higher barriers to resistance, and tailored mechanisms of action.
References
- 1. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Drug Interaction Profile of Lenacapavir, the Active Metabolite of Lenacapavir Pacfosacil, with Other Medications
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 6, 2025
This guide provides a comprehensive evaluation of the drug-drug interaction (DDI) profile of lenacapavir (B1654289), the active form of the prodrug lenacapavir pacfosacil. As a first-in-class, long-acting HIV-1 capsid inhibitor, understanding its interaction potential with co-administered medications is critical for its safe and effective use in clinical practice, particularly in treatment-experienced patients who may be on complex polypharmacy regimens. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies of pivotal DDI studies.
Executive Summary
Lenacapavir exhibits a generally favorable drug interaction profile, with the majority of potential co-medications not expected to have clinically significant interactions.[1][2][3][4] However, its metabolism and transport pathways necessitate careful consideration of specific drug classes. Lenacapavir is a substrate of Cytochrome P450 3A4 (CYP3A4), UDP-glucuronosyltransferase 1A1 (UGT1A1), and P-glycoprotein (P-gp).[1][2][5] Consequently, strong inducers of these pathways are contraindicated due to the risk of significantly reducing lenacapavir exposure and compromising its efficacy. Conversely, strong inhibitors can increase lenacapavir concentrations, although this is often not considered clinically relevant, with some exceptions.[2][6] Furthermore, lenacapavir is a moderate inhibitor of CYP3A4, which may increase the concentrations of sensitive CYP3A4 substrates.[1][5][7] Due to its long half-life, the potential for these interactions can persist for up to nine months after the last dose of injectable lenacapavir.[8]
Data Presentation: Quantitative Analysis of Drug Interactions
The following tables summarize the pharmacokinetic (PK) data from key drug interaction studies involving lenacapavir.
Table 1: Effect of Co-administered Drugs on Lenacapavir Pharmacokinetics
| Co-administered Drug | Mechanism of Interaction | Lenacapavir AUC Ratio (GMR, 90% CI) | Lenacapavir Cmax Ratio (GMR, 90% CI) | Clinical Recommendation |
| Strong CYP3A4/P-gp/UGT1A1 Inhibitor | ||||
| Atazanavir/cobicistat | Inhibition of CYP3A4, P-gp, and UGT1A1 | ↑ 4.21-fold[1][2] | - | Co-administration is not recommended[1][2] |
| Strong CYP3A4/P-gp Inhibitors | ||||
| Darunavir/cobicistat | Inhibition of CYP3A4 and P-gp | ↑ 2.0-fold (doubled exposure)[6] | - | No dose adjustment needed[6] |
| Cobicistat | Inhibition of CYP3A4 and P-gp | ↑ 2.3-fold (130% increase)[6] | - | No dose adjustment needed[6] |
| Strong CYP3A4 Inhibitor | ||||
| Voriconazole | Inhibition of CYP3A4 | ↑ 1.3-fold (30% increase)[6] | - | No dose adjustment needed[6] |
| Strong CYP3A4/P-gp Inducer | ||||
| Rifampicin | Induction of CYP3A4 and P-gp | ↓ 0.16-fold (84% reduction)[1][2] | - | Co-administration is contraindicated[1][2] |
| Moderate CYP3A4 Inducer | ||||
| Efavirenz | Induction of CYP3A4 | ↓ 0.44-fold (56% reduction)[1][2] | - | Co-administration is not recommended[1][2] |
| Acid Reducing Agent | ||||
| Famotidine | Increases gastric pH | No significant effect[2] | - | No dose adjustment needed[6] |
GMR: Geometric Mean Ratio; CI: Confidence Interval. An increase is denoted by ↑ and a decrease by ↓.
Table 2: Effect of Lenacapavir on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug | Primary Metabolic/Transport Pathway | AUC Ratio with Lenacapavir (GMR, 90% CI) | Cmax Ratio with Lenacapavir (GMR, 90% CI) | Clinical Recommendation |
| Midazolam | CYP3A4 substrate | ↑ ~3.0-fold[6] | - | Caution with sensitive CYP3A4 substrates[6] |
| Tenofovir Alafenamide (TAF) | P-gp substrate | ↑ 1.5-fold[6] | - | No dose adjustment needed[6] |
| Rosuvastatin | BCRP/OATP substrate | ↑ 1.3-fold[6] | - | No dose adjustment needed[6] |
| Pitavastatin | OATP substrate | ↑ 1.1-fold[6] | - | No dose adjustment needed[6] |
GMR: Geometric Mean Ratio; CI: Confidence Interval. An increase is denoted by ↑.
Experimental Protocols
Detailed methodologies for the key drug interaction studies are crucial for the interpretation and application of their findings.
Study Design for Evaluating the Effect of Other Drugs on Lenacapavir:
A typical experimental design for these studies is a Phase 1, open-label, fixed-sequence, two-period crossover study in healthy volunteers.
-
Period 1: A single oral dose of lenacapavir (e.g., 300 mg) is administered alone. Pharmacokinetic samples are collected over a specified period to determine the baseline PK profile of lenacapavir.
-
Washout Period: A sufficient time is allowed for the complete elimination of lenacapavir from the system.
-
Period 2: The interacting drug (inhibitor or inducer) is administered to steady-state concentrations. A single oral dose of lenacapavir is then co-administered with the interacting drug. Serial pharmacokinetic samples are collected.
-
Analysis: The pharmacokinetic parameters of lenacapavir (AUC, Cmax) are calculated for both periods and the geometric mean ratios and 90% confidence intervals are determined to quantify the magnitude of the interaction.
Study Design for Evaluating the Effect of Lenacapavir on Other Drugs:
To assess lenacapavir as a perpetrator of drug interactions, a different study design is employed, often in healthy volunteers.
-
Period 1: A single dose of the probe drug (substrate of a specific enzyme or transporter, e.g., midazolam for CYP3A4) is administered alone, and its baseline pharmacokinetic profile is established.
-
Washout Period: A suitable washout period for the probe drug is observed.
-
Lenacapavir Administration: Lenacapavir is administered to achieve steady-state concentrations that are clinically relevant. This may involve an oral loading dose followed by maintenance doses (e.g., 600 mg twice daily for two days, then a single 600 mg dose).[1][2]
-
Period 2: A single dose of the probe drug is co-administered with lenacapavir at steady-state. Pharmacokinetic sampling for the probe drug is repeated.
-
Analysis: The pharmacokinetic parameters of the probe drug in the presence and absence of lenacapavir are compared to determine the extent of inhibition or induction.
Visualizing Key Pathways and Workflows
Metabolic and Transport Pathways of Lenacapavir
The following diagram illustrates the key enzymes and transporters involved in the disposition of lenacapavir, highlighting potential sites of drug-drug interactions.
Caption: Metabolic and transport pathways of lenacapavir.
Experimental Workflow for a Drug-Drug Interaction Study
The diagram below outlines the typical workflow for a clinical DDI study to assess the impact of an investigational drug on lenacapavir.
Caption: Workflow of a typical drug-drug interaction study.
Conclusion
Lenacapavir, the active component of this compound, has a well-characterized drug interaction profile. The primary interactions of concern involve strong inducers of CYP3A4, UGT1A1, and P-gp, which are contraindicated. As a moderate inhibitor of CYP3A4, caution is advised when co-administering lenacapavir with sensitive CYP3A4 substrates that have a narrow therapeutic index. The long half-life of the injectable formulation extends the window for potential drug interactions. For the majority of other medications, clinically significant interactions are not anticipated, making lenacapavir a valuable option for many patients with multi-drug resistant HIV-1. Further studies in special populations will continue to refine our understanding of its drug interaction profile.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gilead Sciences discovers new prodrugs of lenacapavir for HIV | BioWorld [bioworld.com]
- 6. KEGG DRUG: Lenacapavir [kegg.jp]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. natap.org [natap.org]
Comparative study of the resistance profiles of different HIV capsid inhibitors
A deep dive into the mechanisms of resistance against a new class of antiretrovirals, providing essential data for researchers and drug development professionals.
The emergence of HIV capsid inhibitors marks a significant advancement in antiretroviral therapy, offering a novel mechanism of action against the virus. This guide provides a comparative study of the resistance profiles of three key capsid inhibitors: Lenacapavir (GS-6207), the first-in-class approved drug, and two experimental inhibitors, PF-3450074 (PF-74) and GSK878. Understanding the nuances of how HIV develops resistance to these compounds is critical for their effective clinical use and the development of next-generation inhibitors.
Comparative Resistance Profiles
The following table summarizes the key resistance-associated mutations (RAMs) and their impact on the susceptibility of HIV-1 to Lenacapavir, PF-74, and GSK878. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) compared to the wild-type virus.
| Capsid Inhibitor | Primary Resistance-Associated Mutations (RAMs) | Fold Change (FC) in Susceptibility | Key Observations |
| Lenacapavir (GS-6207) | Q67H | 4.6 - 10 | Commonly observed in clinical trials and in vitro selections.[1] |
| N74D | ~10 | Results in the loss of a direct hydrogen bond and electrostatic repulsion.[2] | |
| M66I | >2000 | Confers high-level resistance but is associated with a significant reduction in viral replicative capacity.[1] | |
| L56I, K70N, T107N | Variable | Also identified in in vitro resistance selection studies.[3] | |
| Q67H/N74D | Cumulative effect | Exhibits resistance levels that are a combination of the individual mutations.[2] | |
| PF-3450074 (PF-74) | Complex, multiple mutations often required | Variable | Resistance to PF-74 is complex and often requires the accumulation of several mutations.[4][5][6] |
| N74D | ~6 | Modifications to the PF-74 chemical structure can overcome resistance conferred by this mutation. | |
| Q67H, K70R, H87P, T107N, L111I (in combination) | >10 | A combination of five mutations (5Mut) has been shown to confer significant resistance.[7] | |
| GSK878 | M66I | High | Similar to Lenacapavir, this mutation has the greatest impact on antiviral activity.[8][9] |
| L56I | High | Also confers significant resistance to GSK878.[8][9] | |
| Q67H/N74D | High | The combination of these mutations leads to a drastic reduction in susceptibility.[2][8][9] | |
| Q67H, N74D, T107N | Variable | These single mutations also reduce susceptibility to GSK878.[8][9] |
Cross-Resistance
A crucial aspect of antiretroviral therapy is the potential for cross-resistance between drugs of the same class. Due to their shared binding site in the HIV-1 capsid protein, there is a significant degree of cross-resistance observed between Lenacapavir and GSK878.[2][8][9] Mutations that confer resistance to one of these inhibitors are likely to reduce the efficacy of the other.
Importantly, HIV capsid inhibitors, including Lenacapavir, do not exhibit cross-resistance with other classes of antiretroviral drugs such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs). This makes them a valuable option for patients with multidrug-resistant HIV-1.
Mechanism of Resistance
The primary mechanism of resistance to these capsid inhibitors involves mutations in the binding pocket of the HIV-1 capsid protein. These mutations can:
-
Induce conformational changes: The Q67H mutation, for instance, causes a conformational switch in the capsid protein that adversely affects inhibitor binding.[2]
-
Create steric hindrance: The altered amino acid side chains can physically block the inhibitor from binding effectively.
-
Introduce electrostatic repulsion: The N74D mutation leads to electrostatic repulsion between the capsid protein and Lenacapavir.[2]
The following diagram illustrates the general mechanism of action of capsid inhibitors and the development of resistance.
References
- 1. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. The design and validation of a novel phenotypic assay to determine HIV-1 coreceptor usage of clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir Pacfosacil: A Comparative Analysis of its Potency Against a Panel of HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Lenacapavir Pacfosacil, a first-in-class HIV-1 capsid inhibitor, against a diverse panel of HIV-1 subtypes. Its performance is contrasted with that of other major classes of antiretroviral (ARV) drugs, supported by experimental data from various studies.
Introduction to this compound
Lenacapavir is a novel, potent, long-acting antiretroviral agent that targets the HIV-1 capsid protein (p24). Its unique mechanism of action disrupts multiple stages of the viral life cycle, including capsid-mediated nuclear import of viral DNA, virus assembly, and the formation of a mature capsid core.[1][2] This multi-faceted inhibition distinguishes it from traditional ARVs that typically target single viral enzymes and contributes to its high barrier to resistance and lack of cross-resistance with existing drug classes.[2][3]
Comparative Antiviral Potency
The following tables summarize the in vitro potency (EC50 values) of Lenacapavir and other antiretroviral drugs against various HIV-1 subtypes. It is important to note that these values are compiled from different studies and experimental conditions, which can influence the results. Direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Potency of Lenacapavir against a Panel of HIV-1 Subtypes
| HIV-1 Subtype | Cell Line | Mean EC50 (nM) | EC50 Range (nM) |
| A, A1, AE, AG, B, BF, C, D, G, H | HEK293T | 0.24 | 0.15 - 0.36 |
| B | MT-4 | 0.105 | - |
| B | Human CD4+ T cells | 0.032 | - |
| B | Macrophages | 0.056 | - |
Data compiled from studies utilizing single-cycle infectivity assays.[2][3]
Table 2: Comparative In Vitro Potency (EC50 in nM) of Various Antiretroviral Drug Classes against HIV-1 Subtype B (Wild-Type)
| Drug Class | Drug | Cell Line | EC50 (nM) |
| Capsid Inhibitor | Lenacapavir | MT-4 | 0.105 |
| NRTI | Zidovudine (AZT) | HeLa-T4 | 77 |
| NRTI | Tenofovir (TFV) | HeLa-T4 | 30 |
| NNRTI | Efavirenz (EFV) | HeLa-T4 | 1.1 |
| NNRTI | Rilpivirine (RPV) | TZM-bl | ~1 |
| PI | Lopinavir (LPV) | T-cells | Varies |
| PI | Darunavir (DRV) | T-cells | Varies |
| INSTI | Raltegravir (RAL) | HeLa-T4 | 8.4 |
| INSTI | Dolutegravir (DTG) | MT-4 | ~1 |
| INSTI | Bictegravir (BIC) | MT-4 | ~1 |
Note: EC50 values for PIs can vary significantly based on the assay format (cell-free vs. cell-to-cell spread). Data is compiled from multiple sources and different experimental setups, therefore direct comparison should be made with caution.[4][5][6][7][8]
Experimental Protocols
Single-Cycle Infectivity Assay for Antiviral Potency Determination
This protocol outlines a common method for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1.
1. Production of Pseudotyped HIV-1 Virions:
-
Co-transfect HEK293T cells with two plasmids:
-
An HIV-1 genomic vector that is deficient in the envelope gene (env) and contains a reporter gene (e.g., luciferase or green fluorescent protein [GFP]).
-
An expression vector for a viral envelope glycoprotein (B1211001), such as the vesicular stomatitis virus glycoprotein (VSV-G), to create pseudotyped virions capable of a single round of infection.
-
-
Culture the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudotyped virions.
-
Filter the supernatant to remove cellular debris and determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).
2. Antiviral Activity Assay:
-
Seed target cells (e.g., TZM-bl, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., Lenacapavir) and control drugs.
-
Pre-incubate the cells with the diluted compounds for a short period (e.g., 1-2 hours).
-
Infect the cells with a standardized amount of the pseudotyped virus.
-
Culture the infected cells for 48-72 hours.
3. Data Acquisition and Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP).
-
The percentage of viral inhibition is calculated relative to the signal from virus-infected cells in the absence of any compound.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
HIV-1 Life Cycle and Lenacapavir's Mechanism of Action
Caption: HIV-1 life cycle and the multi-stage inhibition by Lenacapavir.
Experimental Workflow for Antiviral Potency Assay
References
- 1. benchchem.com [benchchem.com]
- 2. natap.org [natap.org]
- 3. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 4. INSTIs and NNRTIs Potently Inhibit HIV-1 Polypurine Tract Mutants in a Single Round Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Lenacapavir Pacfosacil
For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Lenacapavir Pacfosacil is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only ensures a safe working environment but also maintains regulatory compliance and builds trust in the scientific community's commitment to safety. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
While specific disposal protocols for this compound are not extensively detailed in public records, the procedures for its active moiety, Lenacapavir, offer a strong and reliable framework. It is crucial to consult your institution's specific policies and local regulations, as these may include additional requirements.[1]
Core Disposal Protocol: A Step-by-Step Approach
The primary methods for disposing of unused or expired this compound involve treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] Discharging this compound into sewer systems or the general environment must be strictly avoided.[1]
-
Waste Segregation: The first and most critical step is the proper segregation of this compound waste. Isolate it from other laboratory waste streams to prevent cross-contamination and ensure appropriate handling.[1] While Lenacapavir is not currently classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult institutional policies which may have more stringent classifications.[1]
-
Containment and Labeling:
-
Solid Waste (e.g., tablets): Keep unused tablets in their original packaging whenever possible.[1] All waste containing this compound should be stored in suitable, closed, and clearly labeled containers awaiting disposal.[1]
-
Sharps Waste: For injectable forms, all needles and syringes must be disposed of immediately in a designated, puncture-resistant sharps container.[2]
-
-
Engage Professional Disposal Services: Contact a licensed waste disposal contractor specializing in pharmaceutical or chemical waste.[1] It is essential to inform the contractor of the nature of the waste to ensure they are equipped to handle it, which will likely involve high-temperature incineration.[1]
-
Thorough Documentation: Maintain meticulous records of the entire disposal process. This documentation should include the name of the waste disposal contractor, the date of disposal, and the quantity of this compound disposed of.
Regulatory Landscape: Ensuring Compliance
The disposal of pharmaceutical waste in the United States is governed by several key regulatory bodies:
-
Environmental Protection Agency (EPA): The EPA sets the guidelines for hazardous waste management under the RCRA, ensuring the safe handling of pharmaceutical waste from its generation to its final disposal.[3][4] In 2019, the EPA introduced Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals, including a ban on flushing these materials down drains.[4]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances, providing specific guidelines that must be followed.[3]
-
State Regulations: Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[3] It is crucial to be aware of and compliant with these local requirements.
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes key physicochemical properties that inform its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C53H49ClF10N7O12PS2 | [5] |
| Molecular Weight | 1296.5 g/mol | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [6] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [6] |
Experimental Protocols
Currently, there are no publicly cited experimental protocols specifically detailing the validation of disposal procedures for this compound. The recommended procedures are based on established best practices for pharmaceutical waste and information available for the active compound, Lenacapavir.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram outlines the logical workflow from initial waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical waste - Washington State Department of Ecology [ecology.wa.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. This compound | C53H49ClF10N7O12PS2 | CID 168826121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling Lenacapavir Pacfosacil
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling and disposal of Lenacapavir Pacfosacil in a research laboratory setting. As a specific Safety Data Sheet (SDS) for this compound (CAS No. 2937414-47-4) is not publicly available, these recommendations are based on information for the related compound, Lenacapavir, and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hands | Protective Gloves | Chemical-resistant nitrile or latex gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Body | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown for larger quantities. |
| Respiratory | Suitable Respirator | Use a NIOSH-approved respirator if working with the solid form for extended periods, or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
3. Storage:
-
Store in a dry, dark place.
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization: Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as hazardous waste according to local, state, and federal regulations.
-
Non-Hazardous Waste: If deemed non-hazardous, unused material and contaminated disposables (e.g., gloves, vials) can typically be incinerated through a licensed waste disposal vendor.
-
Contaminated Materials: Absorb any spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinsate should be collected and disposed of as chemical waste.
-
Regulatory Compliance: All disposal must be carried out in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any other applicable guidelines.
Visual Workflow for Handling and Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
